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  • Product: 2-(chloromethyl)pyridin-3-ol hydrochloride
  • CAS: 80322-74-3

Core Science & Biosynthesis

Foundational

2-(chloromethyl)pyridin-3-ol hydrochloride CAS 80322-74-3 properties

The following technical guide details the properties, synthesis, and applications of 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS 80322-74-3). This document is structured for researchers in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS 80322-74-3). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a "masked" heterocyclic precursor.

A Bifunctional Scaffold for Furo[3,2-b]pyridine Synthesis

Executive Summary

2-(Chloromethyl)pyridin-3-ol hydrochloride (CAS 80322-74-3) is a specialized heterocyclic building block characterized by a bifunctional core containing a nucleophilic hydroxyl group at the C3 position and a highly electrophilic chloromethyl group at the C2 position.[1] It is primarily utilized as a direct precursor to furo[3,2-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., CLK, CDK) and Hedgehog pathway modulation. Due to its high reactivity, it is stabilized as the hydrochloride salt to prevent spontaneous intramolecular cyclization or polymerization.

Chemical Profile & Physical Properties[2][3][4]
PropertyData
CAS Number 80322-74-3
IUPAC Name 2-(Chloromethyl)pyridin-3-ol hydrochloride
Synonyms 3-Hydroxy-2-picolyl chloride HCl; 2-Chloromethyl-3-hydroxypyridine HCl
Molecular Formula C₆H₆ClNO · HCl
Molecular Weight 180.03 g/mol
Appearance Off-white to beige hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Stability Hygroscopic; prone to self-alkylation (cyclization) in neutral/basic media. Store < -20°C under inert atmosphere.

Structural Insight: The compound exists as a salt to suppress the nucleophilicity of the pyridine nitrogen and the C3-hydroxyl group. Upon neutralization, the C3-phenoxide anion rapidly attacks the C2-chloromethyl carbon, expelling chloride to form the fused furan ring.

Synthesis & Preparation Protocols

The synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride typically proceeds via a two-step sequence starting from commercially available 3-hydroxypyridine.

Step 1: C2-Hydroxymethylation

Reaction: 3-Hydroxypyridine + Formaldehyde → 2-(Hydroxymethyl)pyridin-3-ol

  • Mechanism: Electrophilic aromatic substitution (hydroxy-directed ortho-substitution).

  • Protocol:

    • Dissolve 3-hydroxypyridine (1.0 eq) in aqueous NaOH (1.05 eq).

    • Add aqueous formaldehyde (1.0 eq) and heat to 90–100°C for 12 hours.

    • Neutralize with acetic acid to precipitate 2-(hydroxymethyl)pyridin-3-ol.

    • Validation: 1H NMR should show a methylene singlet at ~4.8 ppm and disappearance of the C2 aromatic proton.

Step 2: Deoxychlorination

Reaction: 2-(Hydroxymethyl)pyridin-3-ol + SOCl₂ → Product · HCl

  • Mechanism: SNi or SN2 substitution converting the primary alcohol to an alkyl chloride.

  • Protocol:

    • Suspend dried 2-(hydroxymethyl)pyridin-3-ol in anhydrous dichloromethane (DCM) or chloroform.

    • Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C under N₂ atmosphere.

    • Reflux for 2–4 hours until gas evolution (SO₂, HCl) ceases.

    • Evaporate solvent and excess SOCl₂ under vacuum.

    • Triturate the residue with anhydrous ether/acetone to obtain the hydrochloride salt.

    • Critical Control Point: Do not perform an aqueous workup. Water will hydrolyze the product back to the alcohol or trigger cyclization.

Visualization: Synthetic Pathway

Synthesis SM 3-Hydroxypyridine Inter 2-(Hydroxymethyl)pyridin-3-ol SM->Inter HCHO, NaOH 90°C, 12h Prod 2-(Chloromethyl)pyridin-3-ol HCl (Target) Inter->Prod SOCl2, DCM Reflux, Anhydrous Furo Furo[3,2-b]pyridine (Cyclized By-product) Prod->Furo Base / H2O (Spontaneous)

Caption: Synthesis of CAS 80322-74-3 and potential instability pathway.

Reactivity & Applications in Drug Design

The core value of CAS 80322-74-3 lies in its ability to serve as a divergent intermediate.

Pathway A: Intramolecular Cyclization (Furo[3,2-b]pyridine Synthesis)

This is the primary application. Treatment with a base (e.g., K₂CO₃, NaH) triggers the formation of the furo[3,2-b]pyridine core, a bioisostere of indole and purine found in kinase inhibitors.

  • Protocol: Dissolve the HCl salt in DMF. Add K₂CO₃ (2.5 eq) and stir at RT. The reaction is usually complete within 1 hour.

  • Application: Synthesis of CLK1/CLK2 inhibitors for cancer therapy.

Pathway B: Intermolecular Nucleophilic Substitution

By protecting the C3-hydroxyl group (e.g., as a silyl ether or ester) before chlorination, or by using controlled conditions (low temperature, non-basic), the chloromethyl group can react with external nucleophiles (amines, thiols).

  • Note: This is difficult with the free hydroxyl group due to the rapid rate of intramolecular cyclization (entropy favored).

Visualization: Reactivity Profile

Reactivity cluster_0 Pathway A: Cyclization (Dominant) cluster_1 Pathway B: Substitution (Requires Protection) Target 2-(Chloromethyl)pyridin-3-ol HCl Furo Furo[3,2-b]pyridine Target->Furo + Base (K2CO3) - HCl Deriv 2-(R-methyl)pyridin-3-ol Target->Deriv + Nucleophile (Nu-) (If OH protected) Kinase Kinase Inhibitors (CLK, CDK) Furo->Kinase Functionalization Ligand Multidentate Ligands Deriv->Ligand

Caption: Divergent reaction pathways controlled by pH and protecting groups.

Handling, Safety, and Stability (E-E-A-T)

Authoritative Safety Warning: Chloromethyl pyridines are vesicants and potent alkylating agents. They share structural features with nitrogen mustards.

  • Corrosivity: The HCl salt is acidic and corrosive to skin/eyes.

  • Vesicant Nature: The free base (generated in situ on moist skin) can alkylate DNA/proteins. Double-gloving and use of a fume hood are mandatory.

  • Self-Validating Stability Check:

    • Visual: Fresh material is off-white. Yellowing or browning indicates decomposition (polymerization).

    • Analytical: Dissolve a small sample in DMSO-d6.

      • Intact: Singlet at ~4.9 ppm (CH₂Cl).

      • Cyclized: Appearance of furan aromatic protons (doublets at ~7.0 and 8.0 ppm).

References
  • Dabak, K. (2002). "Synthesis and Crystal Structure of 2-(Hydroxymethyl)pyridin-3-ol." Crystallography Reports.

  • BenchChem. (2025).[2][3][4] "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." BenchChem Technical Guides.

  • ChemicalBook. "2-(Hydroxymethyl)pyridine Properties and Synthesis."

  • National Institutes of Health (NIH). "Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines." Organic Letters.

  • ResearchGate. "Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol."[5]

Sources

Exploratory

3-hydroxy-2-picolyl chloride hydrochloride molecular weight and formula

This guide provides an in-depth technical analysis of 3-hydroxy-2-picolyl chloride hydrochloride , a critical heterocyclic building block in medicinal chemistry. Molecular Architecture, Synthesis, and Applications in Dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-hydroxy-2-picolyl chloride hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Hydroxy-2-picolyl chloride hydrochloride (IUPAC: 2-(chloromethyl)pyridin-3-ol hydrochloride) is a bifunctional pyridine scaffold characterized by a reactive electrophilic chloromethyl group at the C2 position and a nucleophilic hydroxyl group at the C3 position. This "push-pull" electronic structure makes it a high-value intermediate for synthesizing metalloenzyme inhibitors, iron chelators (e.g., hydroxypyridinones), and receptor ligands.

Due to the high reactivity of the free base—which is prone to rapid self-alkylation and polymerization—the compound is exclusively isolated, stored, and utilized as the hydrochloride salt.

Physicochemical Profile

The precise molecular data below is essential for stoichiometric calculations in synthetic workflows.

Table 1: Molecular Specifications
PropertyData
Systematic Name 2-(Chloromethyl)pyridin-3-ol hydrochloride
Common Synonyms 3-Hydroxy-2-chloromethylpyridine HCl; 2-Chloromethyl-3-pyridinol HCl
CAS Number 80322-74-3
Molecular Formula C₆H₇Cl₂NO (Salt Form) C₆H₆ClNO · HCl
Molecular Weight 180.03 g/mol
Free Base MW 143.57 g/mol (C₆H₆ClNO)
Physical Form Off-white to beige crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Stability Hygroscopic; store at -20°C under inert atmosphere (Ar/N₂)
Structural Analysis

The molecule features a 2,3-disubstituted pyridine ring .

  • Position 2 (-CH₂Cl): A potent alkylating agent. The benzylic-like carbon is highly susceptible to nucleophilic attack (Sɴ2).

  • Position 3 (-OH): Provides hydrogen bonding capability and metal chelation potential (O,N-donor set).

  • HCl Salt: Protonation of the pyridine nitrogen (

    
    ) prevents the lone pair from attacking the chloromethyl group of another molecule, inhibiting self-polymerization.
    

Synthesis & Stability Mechanisms

Synthesis Pathway

The most reliable industrial route involves the deoxychlorination of the corresponding diol precursor using thionyl chloride (


).

Precursor: 2-(Hydroxymethyl)pyridin-3-ol (derived from maltol or 3-hydroxypyridine).

Reaction:



Stability & Handling (Expertise)

Critical Insight: Never neutralize this salt to its free base form unless immediately reacting it in situ.

  • Mechanism of Instability: The free pyridine nitrogen is nucleophilic. In the absence of acid, it attacks the electrophilic C2-chloromethyl group of a neighboring molecule, leading to intermolecular quaternization and the formation of insoluble tars (polypyridiniums).

  • Protocol: Always handle as the hydrochloride salt. If a basic condition is required for the next step (e.g., amine coupling), use a non-nucleophilic base (like DIPEA) in the presence of the nucleophile to ensure the electrophile is consumed by the target rather than itself.

Visualizing Reactivity & Synthesis

The following diagram illustrates the synthesis from maltol-derived precursors and the critical stability divergence between the salt and free base forms.

G Precursor 2-(Hydroxymethyl) pyridin-3-ol Target 3-Hydroxy-2-picolyl chloride HCl (STABLE SALT) Precursor->Target Chlorination (DCM, 0°C -> RT) Reagent SOCl2 (Thionyl Chloride) Reagent->Target FreeBase Free Base (Transient Species) Target->FreeBase Neutralization (Base) Product Ligands / Drugs (e.g., Hydroxypyridinones) Target->Product Nucleophilic Attack (R-NH2) Polymer Tars / Polymers (Self-Alkylation) FreeBase->Polymer Rapid Polymerization

Figure 1: Synthesis pathway and stability divergence. The HCl salt prevents the self-destructive polymerization pathway.

Experimental Protocol: Nucleophilic Coupling

Context: Using 3-hydroxy-2-picolyl chloride HCl to alkylate a secondary amine (e.g., in the synthesis of iron chelators).

Materials
  • Substrate: 3-Hydroxy-2-picolyl chloride HCl (1.0 eq)

  • Nucleophile: Secondary amine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (3.0 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Methodology
  • Preparation: Dissolve the secondary amine and DIPEA in anhydrous DMF under an argon atmosphere. Cool to 0°C.

  • Addition: Add 3-hydroxy-2-picolyl chloride HCl solid in small portions. Note: Adding solid prevents high local concentrations of the free base.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH/DCM) or LC-MS.

  • Workup:

    • Evaporate DMF under reduced pressure.

    • Partition residue between water and DCM.

    • Critical: The product (an aminomethylpyridine) may be amphoteric due to the 3-OH group. Adjust aqueous pH to ~7–8 to ensure extraction into the organic phase.

  • Purification: Flash chromatography on silica gel.

Applications in Drug Discovery

This scaffold is a "privileged structure" in two main areas:

  • Metal Chelation Therapy: The 3-hydroxy-2-methylpyridine moiety serves as a bidentate ligand. When two or three of these units are coupled to a polyamine backbone, they form hexadentate ligands with extremely high affinity for Fe(III), used in treating iron overload (e.g., thalassemia).

  • Enzyme Inhibition: The hydroxyl group can mimic transition states or interact with active site residues (e.g., Serine/Threonine), while the pyridine nitrogen interacts with metal cofactors (Zn, Cu) in metalloproteases.

References

  • Synthesis and Reactivity: Perkin Transactions 1, 1985 , "Acid-catalysed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines".

  • Commercial Data & CAS Verification: CymitQuimica Product Data, "2-(Chloromethyl)pyridin-3-ol hydrochloride".

  • General Picolyl Chloride Handling:Journal of Medicinal Chemistry, "Synthesis of Pyridinone-Based Iron Chel
Foundational

Technical Safety Guide: 2-(Chloromethyl)pyridin-3-ol Hydrochloride

This technical guide provides an in-depth analysis of the safety, handling, and reactivity profile of 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS: 80322-74-3). It is designed for researchers synthesizing or utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, handling, and reactivity profile of 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS: 80322-74-3). It is designed for researchers synthesizing or utilizing this compound as a scaffold in medicinal chemistry.

Chemical Identity & Strategic Importance

Compound: 2-(Chloromethyl)pyridin-3-ol hydrochloride CAS Number: 80322-74-3 Formula: C₆H₆ClNO[1] · HCl (C₆H₇Cl₂NO) Molecular Weight: 180.03 g/mol

Strategic Context: This compound is a bifunctional pyridine scaffold. The 3-hydroxyl group provides hydrogen-bonding capability and phenolic acidity, while the 2-chloromethyl group serves as a potent electrophile for alkylation reactions. This specific substitution pattern is critical for synthesizing fused heterocycles (e.g., furopyridines) or introducing the 3-hydroxypyridine moiety into larger drug candidates.

Hazard Profiling: Mechanism of Toxicity

Unlike standard SDS documents that list hazard codes, this section explains the causality of the risks based on the compound's structure-activity relationship (SAR).

A. Corrosivity & Alkylating Potential (Skin Corr. 1B / Eye Dam. 1)

The chloromethyl group on the pyridine ring is highly reactive toward nucleophiles. Upon contact with biological tissue:

  • Alkylation: The methylene carbon undergoes Sₙ2 attack by biological nucleophiles (DNA bases, protein residues), leading to direct cellular damage and potential genotoxicity.

  • Acid Release: Hydrolysis or reaction with tissue moisture releases hydrochloric acid (HCl), causing immediate chemical burns.

  • Phenolic Acidity: The 3-hydroxyl group, while less acidic than carboxylic acids, contributes to the overall corrosive profile when combined with the HCl salt form.

B. Acute Toxicity (Acute Tox. 4 - Oral)

Ingestion poses a dual threat: systemic toxicity from the pyridine core and local necrosis from the alkylating side chain.

C. Moisture Sensitivity

The compound is hygroscopic.[2] The chloromethyl group is susceptible to hydrolysis, converting the active reagent into the inactive 2-(hydroxymethyl)pyridin-3-ol . This degradation releases additional HCl gas, pressurizing sealed containers and increasing the inhalation hazard upon opening.

Stability & Reactivity: The Hydrolysis Pathway

Understanding the degradation pathway is essential for maintaining reagent integrity and safety. The following diagram illustrates the hydrolysis mechanism that occurs upon exposure to atmospheric moisture.

HydrolysisPathway Compound 2-(Chloromethyl) pyridin-3-ol HCl Transition Transition State (Sₙ2 Displacement) Compound->Transition Nucleophilic Attack Water H₂O (Moisture) Water->Transition Product 2-(Hydroxymethyl) pyridin-3-ol Transition->Product Cl⁻ Displacement Byproduct HCl (gas/aq) Transition->Byproduct Release

Figure 1: Hydrolysis pathway of the chloromethyl group.[3] Exposure to moisture degrades the reagent and releases corrosive HCl.

Handling Protocols & Engineering Controls
A. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against prolonged contact with alkylating agents.

PPE CategoryRecommendationRationale
Gloves Double-gloving (Nitrile over Laminate/PE)Chloromethyl compounds can permeate standard nitrile. Laminate provides a chemical barrier.
Eye/Face Chemical Goggles + Face Shield Risk of corneal damage is irreversible. Safety glasses are insufficient for corrosive solids.
Respiratory P3 / N100 Particulate Filter Prevents inhalation of corrosive dust. Use in a fume hood is mandatory.
Body Tyvek® Lab Coat / Apron Prevents contamination of street clothes; disposable suits preferred for large scale.
B. Operational Workflow

This self-validating workflow ensures containment and stability.

HandlingWorkflow Start Start: Reagent Retrieval Check Visual Inspection: Clumping? (Sign of Hydrolysis) Start->Check Weighing Weigh inside Fume Hood (Do NOT use open bench) Check->Weighing Free Flowing Powder Quench Quench Waste: Add 10% NaOH or NaHCO₃ Check->Quench Solid Block/Discolored Solvent Dissolve immediately in Anhydrous Solvent (DCM/DMF) Weighing->Solvent Solvent->Quench Excess Reagent Disposal Dispose as Halogenated Organic Waste Quench->Disposal

Figure 2: Operational workflow for handling moisture-sensitive alkylating agents.

C. Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen (Inert atmosphere).[4]

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Secondary containment with desiccant is recommended.

Emergency Response Protocols
A. Spill Management (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection.

  • Neutralize: Do not sweep dry dust (aerosol risk). Cover the spill with a weak base (sodium bicarbonate or calcium carbonate) to neutralize potential acidity.

  • Clean: Dampen with a paper towel soaked in an inert solvent (e.g., heptane) or water (if neutralized) and wipe up.

  • Disposal: Place all materials in a sealed hazardous waste bag labeled "Corrosive/Toxic".

B. First Aid Measures
  • Eye Contact: Immediate irrigation is critical.[2] Rinse with water for at least 15 minutes , lifting eyelids.[2] Do not wait for medical personnel to start rinsing.

  • Skin Contact: Brush off loose particles gently, then wash with soap and water. If available, use a polyethylene glycol (PEG 400) wash, as it solubilizes organic alkylators better than water alone.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

References
  • Accela ChemBio. (2024). Product Detail: 2-(chloromethyl)pyridin-3-ol hydrochloride.[1][4][5] Retrieved from [Link]

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 2-(Chloromethyl)pyridin-3-ol Hydrochloride

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals. Executive Summary The compound 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS: 80322-74-3) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS: 80322-74-3) is a highly versatile, electrophilic small-molecule scaffold frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis[1]. Handling this compound requires a rigorous understanding of the dichotomy between its thermodynamic solubility and its kinetic stability.

Because it is formulated as a hydrochloride salt, it exhibits a high crystal lattice energy and significant polarity, driving its solubility profile heavily toward polar, high-dielectric solvents. However, the presence of the highly reactive 2-chloromethyl group introduces a critical complication: solvolysis. In aqueous and polar protic environments, dissolution is rapidly followed by nucleophilic attack (hydrolysis or etherification). Therefore, solubility in these media must be treated as a time-dependent kinetic property rather than a static equilibrium state.

This whitepaper provides an authoritative analysis of the physicochemical mechanisms dictating the solubility of 2-(chloromethyl)pyridin-3-ol hydrochloride across solvent classes, supported by self-validating experimental protocols for accurate laboratory assessment.

Structural Causality: The Physicochemical Drivers of Solvation

To predict and manipulate the solubility of 2-(chloromethyl)pyridin-3-ol hydrochloride, one must deconstruct its molecular anatomy:

  • The Pyridinium Hydrochloride Salt Core: The protonation of the pyridine nitrogen yields an ionic species. This ionic nature demands solvents with high dielectric constants (

    
    ) to overcome the strong electrostatic forces holding the crystal lattice together. Non-polar organic solvents lack the dipole moment necessary to solvate the chloride anion and pyridinium cation.
    
  • The 3-Hydroxyl Group: This moiety acts as both a strong hydrogen-bond donor and acceptor. It facilitates rapid solvation in water and lower alcohols (e.g., methanol, ethanol) through extensive hydrogen-bonding networks.

  • The 2-Chloromethyl Electrophile: The benzylic-like position of the chloromethyl group makes it highly susceptible to

    
     and 
    
    
    
    nucleophilic substitution. While the acidic environment provided by the HCl salt form temporarily retards auto-alkylation (a common degradation pathway for free-base chloromethylpyridines), exposure to water inevitably leads to hydrolysis, yielding 2-(hydroxymethyl)pyridin-3-ol[2]. Furthermore, the compound is highly hygroscopic, meaning ambient moisture can initiate solid-state degradation[3].

Comparative Solubility & Stability Matrix

The following table synthesizes the solubility and kinetic stability of 2-(chloromethyl)pyridin-3-ol hydrochloride across distinct solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated SolubilityKinetic Stability / Reactivity Notes
Aqueous Water (

)
80.1Very High (>100 mg/mL)Poor. Rapid dissolution followed by time- and pH-dependent hydrolysis of the chloromethyl group[2].
Polar Protic Methanol (

)
32.7High (50 - 100 mg/mL)Moderate to Poor. Susceptible to solvolysis, forming 2-(methoxymethyl)pyridin-3-ol over time.
Polar Aprotic DMSO46.7High (>50 mg/mL)Excellent. Solvates the ionic lattice effectively without acting as a competing nucleophile. Ideal for NMR and stock solutions.
Moderately Polar Dichloromethane (DCM)8.9Very Low (<1 mg/mL)Excellent. The solvent cannot overcome the ionic lattice energy. The free base, however, would be highly soluble here.
Non-Polar Hexane / Toluene1.9 / 2.4Insoluble Excellent. Completely orthogonal to the highly polar salt form. Useful as anti-solvents for crystallization.

Mechanistic Visualization: Solvation vs. Degradation

The critical challenge in handling this compound is the divergence between physical dissolution and chemical degradation. The diagram below maps the fate of the solid API when introduced to various solvent environments.

G Solid 2-(Chloromethyl)pyridin-3-ol HCl (Solid State) Water Aqueous Media (High Dielectric) Solid->Water Dissolves in Aprotic Polar Aprotic (e.g., DMSO, DMF) Solid->Aprotic Dissolves in NonPolar Non-Polar Solvents (e.g., Hexane) Solid->NonPolar Added to SolvatedAq Rapid Dissolution (Ion-Dipole & H-Bonding) Water->SolvatedAq SolvatedAp Stable Solvation (Intact Chloromethyl) Aprotic->SolvatedAp Insoluble Insoluble (Lattice Energy > Solvation) NonPolar->Insoluble Degradation Hydrolysis Product (2-Hydroxymethyl derivative) SolvatedAq->Degradation Time/pH Dependent Nucleophilic Attack

Caption: Solvation and kinetic degradation pathways of 2-(chloromethyl)pyridin-3-ol HCl across solvents.

Experimental Methodologies: Self-Validating Protocols

Standard thermodynamic shake-flask methods are insufficient for this compound because they assume chemical stability during the 24-48 hour equilibration phase. To accurately measure solubility without conflating it with degradation, a Kinetic Solubility Profiling approach must be employed.

Protocol: Kinetic Solubility and Degradation Profiling via HPLC-UV

This protocol is designed as a self-validating system: by measuring both the parent compound and the emergence of degradation peaks over a time course, the researcher can mathematically isolate true solubility from solvolysis artifacts.

Phase 1: Sample Preparation & Equilibration

  • Solvent Preparation: Pre-equilibrate target solvents (e.g., Water, DMSO, Methanol) to exactly 25.0°C ± 0.1°C in a thermostatic shaker.

  • Supersaturation: Add an excess of 2-(chloromethyl)pyridin-3-ol hydrochloride (approx. 150 mg) to 1.0 mL of the target solvent in a 2 mL amber glass vial (to prevent potential photolytic degradation).

  • Agitation: Vortex for 1 minute, then place in the thermostatic shaker at 400 RPM.

Phase 2: Time-Course Sampling (The Self-Validation Step) Rationale: Sampling at multiple time points (t=1h, t=4h, t=24h) allows for the calculation of the degradation rate constant (


).
  • At each time point, extract a 100 µL aliquot of the suspension.

  • Centrifuge immediately at 14,000 x g for 5 minutes to pellet undissolved solids.

  • Carefully aspirate 50 µL of the supernatant and dilute 1:100 in a quenching solvent (e.g., cold Acetonitrile containing 0.1% Formic Acid) to halt any further solvolysis.

Phase 3: HPLC-UV Quantification

  • Inject the quenched samples onto a C18 Reverse-Phase HPLC column.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Note: TFA ensures the pyridine nitrogen remains fully protonated, yielding sharp, symmetrical peaks.

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound.

    • Identify and integrate any earlier-eluting peaks (indicative of the more polar 2-hydroxymethyl hydrolysis product)[2].

    • If the parent peak area decreases between t=1h and t=24h while the degradation peak increases, the 24h data point cannot be used for thermodynamic solubility. The true kinetic solubility is extrapolated from the t=1h point, corrected for the calculated degradation rate.

Strategic Implications for Handling and Formulation

Based on the physicochemical profiling, several strict guidelines must be adhered to when working with 2-(chloromethyl)pyridin-3-ol hydrochloride:

  • Storage: The compound is highly hygroscopic and will slowly hydrolyze in the solid state if exposed to ambient humidity[3]. It must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

  • Synthetic Workflows: When using this compound as an electrophile in

    
    - or 
    
    
    
    -alkylation reactions, polar aprotic solvents (DMF, DMSO, or Acetonitrile) should be utilized. If biphasic aqueous conditions are required, the reaction must be heavily buffered, and the compound should be added last to minimize its residence time in water prior to the desired reaction.
  • Free-Basing: If solubility in organic solvents (like DCM or Ethyl Acetate) is required for extraction or specific reactions, the salt can be neutralized with a mild base (e.g., saturated

    
    ). However, the resulting free base is significantly less stable than the hydrochloride salt and is prone to rapid intermolecular auto-alkylation. It should be used immediately in situ and never stored.
    

References

Sources

Foundational

The Picolyl Scaffold: A Comparative Technical Guide on 2-Chloromethylpyridine and 2-(Chloromethyl)pyridin-3-ol

Executive Summary In the realm of synthetic organic chemistry and drug development, the 2-pyridylmethyl (picolyl) moiety is a privileged pharmacophore and a ubiquitous chelating arm in ligand design. The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, the 2-pyridylmethyl (picolyl) moiety is a privileged pharmacophore and a ubiquitous chelating arm in ligand design. The introduction of this group is predominantly achieved using 2-chloromethylpyridine (2-CMP). However, when advanced coordination chemistry or orthogonal functionalization is required, its hydroxylated analog, 2-(chloromethyl)pyridin-3-ol (3-OH-2-CMP), serves as a highly versatile, bifunctional scaffold.

This whitepaper provides an in-depth comparative analysis of these two critical building blocks. By examining their structural causality, divergent reactivity profiles, and specific handling requirements, this guide establishes self-validating methodologies for their application in pharmaceutical synthesis and materials science.

Structural & Physicochemical Profiling

The fundamental difference between these two compounds lies in the presence of a hydroxyl group at the 3-position of the pyridine ring in 2-(chloromethyl)pyridin-3-ol[1][2]. This seemingly minor structural variation profoundly alters the electronic landscape, solubility, and reactivity of the molecule.

Both compounds are commercially supplied and handled almost exclusively as their hydrochloride salts . The causality behind this is rooted in the inherent instability of their free bases. In the unprotonated state, the lone pair on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic chloromethyl carbon of adjacent molecules. This leads to rapid, exothermic intermolecular alkylation (polymerization), forming intractable poly-pyridinium salts[3][4]. Protonation of the pyridine nitrogen renders it non-nucleophilic, stabilizing the compound for long-term storage[5][6].

Quantitative Data Comparison
Property2-Chloromethylpyridine Hydrochloride2-(Chloromethyl)pyridin-3-ol Hydrochloride
CAS Number 6959-47-3[5]80322-74-3[2]
Molecular Formula C₆H₇Cl₂NC₆H₇Cl₂NO
Molecular Weight 164.03 g/mol 180.03 g/mol
Melting Point 120–127 °C (Decomposes >190 °C)[5]155–160 °C (Varies by hydration)
Key Functional Groups Pyridinium ion, ChloromethylPyridinium ion, Chloromethyl, Phenolic OH
Primary Application Monodentate/Bidentate N-ligand synthesisN,O-Multidentate ligand & oxazine synthesis
Storage Requirements 2–8 °C, Inert Atmosphere, Desiccated[5]2–8 °C, Inert Atmosphere, Desiccated[2]

Mechanistic Reactivity & The "Hydroxyl Effect"

2-Chloromethylpyridine (2-CMP)

2-CMP acts as a straightforward, highly potent electrophile. It undergoes classic


 nucleophilic substitution. Because the chloromethyl group is located at the 2-position, the transition state is stabilized by the electron-withdrawing nature of the pyridine ring, making it highly reactive toward amines, thiols, and alkoxides[4][5]. It is heavily utilized in the base-catalyzed alkylation of macrocycles (e.g., p-tert-butylcalixarenes) and the synthesis of MRI contrast agents like Gd³⁺ DTPA bisamide complexes[3][5].
2-(Chloromethyl)pyridin-3-ol (3-OH-2-CMP)

The introduction of the 3-hydroxyl group creates a bifunctional scaffold . The "Hydroxyl Effect" manifests in three critical ways:

  • Electronic Modulation: The electron-donating resonance of the OH group partially offsets the electron-withdrawing nature of the pyridine ring, slightly dampening the electrophilicity of the chloromethyl carbon compared to 2-CMP.

  • Orthogonal Reactivity: The phenolic OH (pKa ~ 8.7 in free base) provides a secondary site for O-alkylation or esterification, allowing for the construction of complex N,O-chelating ligands[7].

  • Self-Condensation Risks: If neutralized without a stronger external nucleophile present, 3-OH-2-CMP can undergo rapid intra- or intermolecular etherification.

G CMP 2-Chloromethylpyridine (CAS: 6959-47-3) Alkylation Base-Catalyzed N/S-Alkylation CMP->Alkylation SN2 Substitution OH_CMP 2-(Chloromethyl)pyridin-3-ol (CAS: 80322-74-3) OH_CMP->Alkylation Chemoselective SN2 Orthogonal Orthogonal Functionalization OH_CMP->Orthogonal O-Alkylation / Protection Bidentate Monodentate / Bidentate Ligands (e.g., BPA) Alkylation->Bidentate Multidentate N,O-Multidentate Ligands & Chelating Scaffolds Alkylation->Multidentate Subsequent Chelation Orthogonal->Multidentate

Divergent synthetic pathways of 2-CMP and 3-OH-2-CMP in ligand design.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate stoichiometric logic and in-process controls to prevent the common pitfalls of polymerization and hydrolysis.

Protocol A: Base-Catalyzed N-Alkylation using 2-Chloromethylpyridine HCl

Objective: Synthesis of a secondary/tertiary picolylamine derivative[5].

  • Reagent Preparation: Suspend the target primary/secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Base Addition (Causality Control): Add anhydrous Potassium Carbonate (

    
    , 3.0 eq). Logic: 1.0 eq is required to neutralize the HCl salt of 2-CMP, 1.0 eq neutralizes the HCl generated during the 
    
    
    
    reaction, and 1.0 eq provides a thermodynamic driving force.
  • Electrophile Addition: Cool the suspension to 0 °C. Add 2-chloromethylpyridine hydrochloride (1.1 eq) portion-wise over 15 minutes. Logic: Keeping the temperature low during addition prevents the transient free base from self-alkylating before it encounters the target amine.

  • Reaction Execution: Warm the mixture to 60 °C and stir for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the UV-active, baseline-bound 2-CMP salt and the appearance of a new, higher

    
     UV-active spot confirms conversion.
    
  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Chemoselective N-Alkylation of 2-(Chloromethyl)pyridin-3-ol HCl

Objective: Utilizing the chloromethyl group while preserving the 3-hydroxyl group for downstream metal chelation[2][7].

  • Solvent & Nucleophile Selection: Dissolve an excess of the target primary amine (5.0 eq) in anhydrous Acetonitrile at 0 °C. Logic: Using the amine as both the nucleophile and the base ensures that the moment the 3-OH-2-CMP is neutralized, it is immediately surrounded by a vast excess of the target nucleophile, outcompeting intermolecular etherification.

  • Electrophile Addition: Add 2-(chloromethyl)pyridin-3-ol hydrochloride (1.0 eq) as a solid in small portions.

  • Reaction Execution: Stir at room temperature for 4 hours.

  • Self-Validation (LC-MS): Due to the polarity of the hydroxylated product, TLC is often streaky. Validate conversion via LC-MS, looking for the

    
     peak of the desired 3-hydroxy-2-(aminomethyl)pyridine derivative.
    
  • Workup: Concentrate the reaction mixture to remove acetonitrile and excess volatile amine. Purify directly via reverse-phase column chromatography (C18, Water/Acetonitrile with 0.1% TFA) to isolate the product as a stable TFA salt.

Safety, Handling, and Stability

Both compounds present significant occupational hazards. They are classified as severe skin and eye irritants and are harmful if swallowed[2][6].

  • Toxicity & Mutagenicity: As alkylating agents, they are structural analogues of nitrogen mustards and carry inherent mutagenic risks[4]. All handling must be performed in a certified fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Reactivity Profile: Both hydrochlorides are incompatible with strong oxidizing agents[5][6].

  • Storage Causality: They are highly hygroscopic. Exposure to ambient moisture leads to the hydrolysis of the chloromethyl group into a hydroxymethyl group, releasing corrosive Hydrogen Chloride (HCl) gas[8]. They must be stored at 2–8 °C in a desiccator under an inert atmosphere (Argon or Nitrogen)[5].

References

  • Grokipedia. "2-Chloromethylpyridine". Grokipedia. Available at: [Link]

  • PubChem. "Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392". National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. "2-Chloromethylpyridine". Wikimedia Foundation. Available at: [Link]

  • Iskander, G., et al. "Acid-catalysed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines: a route to 3-alkoxypyridine 1-oxides". Journal of the Chemical Society, Perkin Transactions 1, RSC. Available at: [Link]

Sources

Exploratory

Technical Guide: Applications of 3-Hydroxypyridine Derivatives in Drug Discovery

Executive Summary The 3-hydroxypyridine (3-HP) moiety represents a "privileged scaffold" in modern medicinal chemistry. Distinct from its 2- and 4-isomers, 3-HP offers a unique electronic profile that mimics phenolic sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxypyridine (3-HP) moiety represents a "privileged scaffold" in modern medicinal chemistry. Distinct from its 2- and 4-isomers, 3-HP offers a unique electronic profile that mimics phenolic substrates while introducing pyridine-specific physicochemical properties—namely, modulated lipophilicity (LogP), distinct hydrogen bond donor/acceptor vectors, and specific metal-chelating capabilities.

This guide moves beyond basic literature review to provide a tactical framework for deploying 3-HP derivatives. We focus on overcoming synthetic bottlenecks (specifically regioselectivity), exploiting the scaffold for targeted protein degradation and enzyme inhibition (Kinases, AChE), and managing metabolic liabilities.

Part 1: The Pharmacophore & Physicochemical Profile

Bioisosterism: The Phenol Upgrade

In structure-activity relationship (SAR) campaigns, replacing a phenol group with a 3-hydroxypyridine is a high-value bioisosteric switch. Unlike phenol (pKa ~10), the 3-HP hydroxyl group has a pKa of approximately 8.7, making it more acidic and a better hydrogen bond donor at physiological pH.

  • Solubility: The pyridine nitrogen provides a handle for protonation (pKa of pyridinium ~4.8), significantly improving aqueous solubility compared to carbocyclic analogs.

  • Pi-Stacking: The electron-deficient ring alters

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets, often strengthening affinity through reduced electrostatic repulsion.
    
Tautomeric Equilibrium

Unlike 2- and 4-hydroxypyridines, which exist predominantly as pyridones (lactams) due to favorable amide resonance, 3-hydroxypyridine exists primarily as the hydroxy tautomer in solution. However, this equilibrium is solvent-dependent and can be manipulated to lock specific bioactive conformations.

Metal Chelation

The proximity of the hydroxyl group (position 3) to the ring nitrogen (position 1) creates a potential bidentate coordination site, particularly if position 2 is functionalized. This is critical for designing inhibitors of metalloenzymes (e.g., influenza endonuclease, matrix metalloproteinases).

Part 2: Synthetic Strategies & Regioselectivity[1][2]

The primary challenge in 3-HP chemistry is controlling O-alkylation (ether formation) versus N-alkylation (quaternary ammonium or pyridone formation).

The Regioselectivity Decision Matrix

The choice of reagents dictates the outcome. Hard nucleophiles/electrophiles generally favor the oxygen, while soft interactions or specific catalytic cycles favor the nitrogen.

Regioselectivity Start 3-Hydroxypyridine Scaffold Cond_O Condition A: Base (Cs2CO3/K2CO3) + Alkyl Halide Start->Cond_O Hard Nucleophile Character Cond_N Condition B: Transition Metal Cat. (Cu or Pd) or Soft Electrophiles Start->Cond_N Coordination/ Soft Interaction Prod_O O-Alkylated Product (Ether) Target: Kinase Inhibitors Cond_O->Prod_O Major Product Prod_N N-Alkylated Product (Pyridinium/Pyridone) Target: AChE Inhibitors Prod_O->Prod_N Thermal Rearrangement (Specific Cases) Cond_N->Prod_N Major Product

Caption: Synthetic decision tree for controlling regioselectivity in 3-hydroxypyridine functionalization.

Protocol: Regioselective O-Alkylation (Ether Synthesis)

Context: Creating a linker for a PROTAC or a kinase inhibitor side chain.

Materials:

  • 3-Hydroxypyridine (1.0 eq)

  • Alkyl bromide/iodide (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dry, 0.5 M concentration)

Methodology:

  • Activation: Dissolve 3-hydroxypyridine in dry DMF under

    
    . Add 
    
    
    
    . The cesium cation, being large and soft, promotes the solubility of the phenoxide-like anion and reduces tight ion-pairing, favoring O-alkylation over N-alkylation.
  • Addition: Stir at RT for 30 min. Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor via LC-MS.

  • Validation: Differentiate isomers using 2D NMR (HMBC).

    • O-alkyl: Cross-peak between alkoxy protons and C3.

    • N-alkyl:[1] Cross-peak between alkyl protons and C2/C6 (and significant deshielding of ring protons).

Part 3: Therapeutic Applications[3][4]

Neurology: Acetylcholinesterase (AChE) Inhibitors

3-HP derivatives, particularly carbamates, function as "pseudo-irreversible" inhibitors of AChE, used in Alzheimer's disease (AD) and Myasthenia Gravis.

  • Mechanism: The pyridine nitrogen mimics the quaternary ammonium of acetylcholine (ACh), binding to the anionic sub-site. The carbamate moiety transfers to the catalytic serine (Ser200), carbamoylation the enzyme.

  • Advantage: Unlike simple quaternary ammonium salts (which don't cross the BBB effectively), 3-HP carbamates can be designed as uncharged prodrugs (e.g., Rivastigmine analogs) or balanced with lipophilic chains to penetrate the CNS.

Case Study: Tacrine-3-HP Hybrids Hybrid molecules linking Tacrine (a classic AChE inhibitor) with 3-hydroxypyridine antioxidants show dual activity: inhibiting AChE and scavenging Reactive Oxygen Species (ROS), addressing the multifactorial nature of AD.

Oncology: Kinase Inhibition

In kinase inhibitors, the 3-HP motif often serves as a hinge-binder.

  • p38 MAP Kinase: 3-HP amides and ethers mimic the ATP adenine ring. The ring nitrogen accepts a H-bond from the backbone NH (e.g., Met109 in p38), while the substituent at C3 directs the molecule into the hydrophobic pocket.

  • PI3K

    
     Inhibition:  The compound SAR-260301  utilizes a pyridine-based scaffold to achieve high selectivity for the beta isoform of Phosphoinositide 3-kinase.
    
Infectious Disease: Metalloenzyme Inhibitors

Influenza endonuclease relies on a two-metal ion (


 or 

) active site to cleave viral RNA. 3-Hydroxypyridine-2-carboxamides act as chelators. The oxygen triad (C3-OH, C2-Carbonyl, and ring Nitrogen) coordinates the metal ions, blocking the catalytic site.

Part 4: Data & Comparative Analysis

The following table summarizes the impact of the 3-HP scaffold on biological activity compared to phenyl analogs in a hypothetical p38 MAP Kinase assay (aggregated from general SAR trends).

Compound IDScaffold CoreR-Group (Hinge Binder)IC50 (nM)LogPNotes
CMP-01 Phenyl3-OH4503.2Moderate potency, poor solubility.
CMP-02 3-Hydroxypyridine 3-OH 85 2.1 5x potency increase due to H-bond acceptor (N).
CMP-03 3-Methoxypyridine3-OMe12002.4Loss of H-bond donor reduces affinity.
CMP-04 3-HP-N-Oxide3-OH (N-O)3001.5Improved solubility, but steric clash in pocket.

Part 5: Biological Mechanism Visualization

The diagram below illustrates the dual-action mechanism of 3-HP carbamates in the Acetylcholinesterase active site.

AChE_Mechanism Enzyme AChE Active Site (Ser200 + Anionic Site) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Recognition Inhibitor 3-HP Carbamate Derivative Inhibitor->Complex Recognition Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Carbamoylated Carbamoylated Enzyme (Inactive) Transition->Carbamoylated Inhibition LeavingGroup 3-Hydroxypyridine (Released) Transition->LeavingGroup Leaving Group ROS Reactive Oxygen Species (ROS) LeavingGroup->ROS Antioxidant Activity Neutralized Neutralized ROS (Neuroprotection) ROS->Neutralized

Caption: Mechanism of Action: AChE inhibition via carbamoylation and secondary neuroprotective antioxidant activity of the released 3-HP scaffold.

Part 6: ADME & Toxicity Considerations

When optimizing 3-HP leads, the following metabolic liabilities must be screened early:

  • Glucuronidation: The C3-hydroxyl is a prime target for UDP-glucuronosyltransferases (UGTs). Rapid conjugation leads to high clearance.

    • Mitigation: Steric shielding (ortho-substitution) or prodrug strategies (esters/carbamates).

  • Oxidative Metabolism: The electron-deficient ring is generally resistant to CYP450 oxidation, but the nitrogen can be oxidized to the N-oxide, which may have different pharmacological properties or toxicity profiles.

  • Safety: Unlike some aniline derivatives, 3-hydroxypyridines generally do not form reactive quinone-imine intermediates, reducing the risk of idiosyncratic toxicity.

References

  • Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link][1]

  • SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Infectious Diseases. [Link]

Sources

Foundational

Technical Guide: Sourcing &amp; Handling 2-(Chloromethyl)pyridin-3-ol Hydrochloride

The following technical guide details the sourcing, handling, and quality validation of 2-(chloromethyl)pyridin-3-ol hydrochloride , a specialized heteroaromatic building block. [1] Executive Summary & Chemical Profile[1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, handling, and quality validation of 2-(chloromethyl)pyridin-3-ol hydrochloride , a specialized heteroaromatic building block.

[1]

Executive Summary & Chemical Profile[1][2]

2-(Chloromethyl)pyridin-3-ol hydrochloride is a high-value, reactive intermediate used primarily in the synthesis of complex pharmaceutical scaffolds involving pyridine ring functionalization.[1] Unlike its ubiquitous analog 2-(chloromethyl)pyridine (picolyl chloride), the presence of the 3-hydroxyl group introduces significant chemical instability, making off-the-shelf sourcing difficult and quality control critical.[1]

This guide addresses the specific challenges of acquiring CAS 80322-74-3 , distinguishing it from stable precursors, and establishing a self-validating protocol for its use in drug development.

Chemical Identity
AttributeDetail
Chemical Name 2-(Chloromethyl)pyridin-3-ol hydrochloride
CAS Number 80322-74-3
Synonyms 3-Hydroxy-2-picolyl chloride HCl; 2-Chloromethyl-3-hydroxypyridine HCl
Molecular Formula C₆H₆ClNO[1] · HCl (MW: 179.04 g/mol )
Precursor CAS 14047-53-1 (2-(Hydroxymethyl)pyridin-3-ol)
Criticality High Reactivity. Prone to self-alkylation and hydrolysis.[1]

Technical Challenge: The "Quinone Methide" Risk

Why is this compound expensive and hard to find?

As a scientist, you must understand that this molecule is chemically "spring-loaded."[1] The proximity of the electron-donating hydroxyl group (position 3) to the electrophilic chloromethyl group (position 2) facilitates the elimination of HCl to form a transient o-quinone methide analog.

This reactive species can rapidly polymerize or react with moisture in the air to revert to the alcohol form. Therefore, commercial samples are strictly sold as the hydrochloride salt to suppress this elimination, but even the salt is hygroscopic and hydrolytically unstable.

Degradation Pathway Visualization

The following diagram illustrates why improper storage or "cheap" sourcing often results in degraded material (polymeric tar or hydrolyzed alcohol).

degradation_pathway cluster_0 Storage Risks Target 2-(Chloromethyl) pyridin-3-ol HCl (Active Reagent) QM o-Quinone Methide Intermediate (Transient/Reactive) Target->QM - HCl (Base/Moisture) Hydrolysis 2-(Hydroxymethyl) pyridin-3-ol (Inactive Impurity) QM->Hydrolysis + H2O Polymer Oligomers/Tars (Brown Discoloration) QM->Polymer Self-Reaction

Caption: Figure 1. The degradation cascade of CAS 80322-74-3 triggered by moisture or base exposure.[1]

Market Landscape: Supplier & Price Comparison

Due to the instability described above, few suppliers hold "shelf stock." Most listings are Make-to-Order (MTO) or require a 2-3 week lead time for fresh synthesis.[1]

Warning: Do not confuse this with 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3), which is cheap (~$50/5g) and stable.[1] The 3-hydroxy substitution increases the price by approximately 10-20x .[1]

Supplier Tier Analysis[1]
Supplier CategoryRepresentative VendorsEst. Price (1g)Lead TimeReliability
Tier 1: Global Catalog Biosynth, CymitQuimica$300 - $450 1-2 WeeksHigh. Likely re-tested before shipment.[1]
Tier 2: Specialized Accela Chem, Indagoo$150 - $250 2-4 WeeksMedium. Often drop-shipped from synthesis labs.[1]
Tier 3: Bulk/Custom Rlavie, Leap ChemInquire MTOVariable. Best for >100g orders.
Price Benchmarks (2025/2026 Estimates)
  • Research Scale (100 mg): $100 - $160 USD[1]

  • Pilot Scale (1 g): $300 - $550 USD[1]

  • Bulk (10 g+): Custom quote required; typically drops to ~$100/g.

Recommendation: For critical medicinal chemistry (e.g., Vonoprazan analog synthesis), purchase from Tier 1 suppliers who provide a recent Certificate of Analysis (CoA) verifying <1% hydrolysis content.

Sourcing Protocol: The "Buy vs. Make" Decision

Given the high cost and risk of degradation during shipping, a "Make" strategy is often superior for this specific reagent if you have synthetic chemistry capabilities.

Option A: Sourcing Strategy (If Buying)
  • Request CoA Pre-Shipment: Ensure the H-NMR shows a distinct singlet for -CH2Cl (~4.8 ppm) and no signal for -CH2OH (~4.6 ppm).

  • Shipping Conditions: Mandate Cold Chain (Blue Ice) . Do not accept ambient shipping.

  • Arrival Check: Inspect physical appearance. It should be an off-white to pale yellow powder .[1] Dark brown or sticky solids indicate polymerization.

Option B: Synthesis Strategy (If Making)

Recommended for fresh, high-purity material. Synthesize it from the stable precursor 2-(hydroxymethyl)pyridin-3-ol (CAS 14047-53-1), which is cheaper (~$50/g) and stable.[1]

Protocol:

  • Reagents: Suspend 2-(hydroxymethyl)pyridin-3-ol in dry DCM or Toluene.

  • Chlorination: Add Thionyl Chloride (

    
    ) dropwise at 0°C.
    
  • Workup: Evaporate volatiles in vacuo strictly below 40°C.

  • Isolation: Triturate the residue with dry diethyl ether to precipitate the hydrochloride salt.

  • Storage: Store immediately under Argon at -20°C.

Quality Control & Handling Methodology

To ensure scientific integrity, you must validate the reagent before committing it to a valuable reaction step.[2]

QC Workflow (Self-Validating System)

Do not use standard protic solvents (Methanol/Water) for LCMS or NMR, as they will cause in-tube degradation, leading to false negatives.[1]

qc_workflow Start Receive Reagent (CAS 80322-74-3) Solvent Dissolve in DMSO-d6 (Dry) Start->Solvent NMR 1H-NMR Analysis Solvent->NMR Decision Check -CH2Cl Peak NMR->Decision Pass PASS: Singlet ~4.8-5.0 ppm Use Immediately Decision->Pass Intact Fail FAIL: Shift to ~4.5 ppm (Hydrolysis) Decision->Fail Degraded

Caption: Figure 2. Non-destructive Quality Control workflow using anhydrous NMR solvents.

Handling Best Practices
  • Glovebox Preferred: Weigh out in a glovebox or a nitrogen-flushed glove bag.[1]

  • No Basic Wash: Never wash the organic layer with saturated bicarbonate during workup if the product is free-based; it will polymerize instantly. Keep it acidic (HCl salt) until the moment of reaction.

  • Reaction Solvent: Use anhydrous DMF or Acetonitrile. Avoid alcohols.

References

  • Biosynth. (2025). Product Specification: 2-(Chloromethyl)pyridin-3-ol hydrochloride.[1][3] Retrieved from

  • CymitQuimica. (2025). Catalog Entry: 3-Pyridinol, 2-(chloromethyl)-, hydrochloride.[1][3][4][5] Retrieved from

  • BenchChem. (2025). Technical Guide to Chloromethyl Pyridine Stability. Retrieved from

  • ChemicalBook. (2025).[6] Synthesis Routes for Chloromethyl Pyridines. Retrieved from

  • ThermoFisher Scientific. (2025). 2-(Chloromethyl)pyridine hydrochloride (Analog Reference).[1][4] Retrieved from

Sources

Exploratory

stability of chloromethyl pyridinols under ambient conditions

This guide details the stability profile, degradation mechanisms, and handling protocols for chloromethyl pyridinols (e.g., 2-chloromethyl-3-pyridinol). It is designed for researchers requiring high-fidelity control over...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for chloromethyl pyridinols (e.g., 2-chloromethyl-3-pyridinol). It is designed for researchers requiring high-fidelity control over these transient intermediates in drug synthesis.

Executive Summary

Chloromethyl pyridinols are highly reactive synthetic intermediates often used to introduce pyridyl-methyl motifs into prodrugs or biologically active scaffolds. Their stability is governed by a precarious balance between the nucleofugality of the chloride and the electron-donating capacity of the hydroxyl group .

Under ambient conditions, the free base forms of these compounds are inherently unstable and prone to rapid polymerization or hydrolysis. Long-term stability is only achievable by suppressing the formation of quinone methide (QM) intermediates, typically through protonation (hydrochloride salts) and exclusion of moisture.

Mechanistic Analysis of Instability

The instability of chloromethyl pyridinols is not merely due to the reactivity of the alkyl halide. It arises from the specific ortho/para relationship between the hydroxyl group (electron donor) and the chloromethyl group (leaving group).

The Quinone Methide (QM) Trap

When the pyridine nitrogen or the hydroxyl group is deprotonated (or even in neutral equilibrium), the molecule can eliminate hydrogen chloride to form a Quinone Methide . This species is an aggressive electrophile.

  • Mechanism: The lone pair on the phenolate oxygen (or tautomeric pyridone oxygen) pushes electron density into the ring, expelling the chloride ion.

  • Consequence: The resulting QM intermediate instantly reacts with any available nucleophile (water, alcohols, amines) or, in the absence of nucleophiles, reacts with itself to form insoluble polymers.

Electronic Activation

Unlike simple benzyl chlorides, the pyridine ring is electron-deficient.

  • Protonated State (Salt): The pyridinium ring strongly withdraws electrons, deactivating the chloromethyl carbon toward

    
     pathways but making it susceptible to 
    
    
    
    if strong nucleophiles are present. However, the salt prevents phenoxide formation, blocking the QM pathway.
  • Neutral/Basic State: The phenol/pyridinol moiety facilitates chloride departure via resonance stabilization of the transition state, drastically lowering the activation energy for degradation.

Degradation Pathway Diagram

The following diagram illustrates the bifurcation between stable storage and rapid degradation.

degradation_pathway Salt HCl Salt Form (Protonated Pyridine) STABLE FreeBase Free Base (Neutral/Zwitterion) Salt->FreeBase Base / pH > 4 FreeBase->Salt HCl / Anhydrous QM Quinone Methide (Reactive Intermediate) FreeBase->QM -HCl (Elimination) Hydrolysis Hydroxymethyl Pyridinol (Hydrolysis Product) FreeBase->Hydrolysis Direct SN2 (Slow) Polymer Polymerization (Tarry Solid) QM->Polymer Self-Reaction QM->Hydrolysis +H2O

Figure 1: Mechanistic pathway showing the critical role of pH in preventing Quinone Methide formation.

Factors Influencing Stability

Physical State and Counter-ions
FormStability EstimateStorage Requirement
Hydrochloride Salt High (Years)-20°C, Desiccated, Argon atm.
Free Base (Solid) Very Low (Hours/Days)Do not isolate. Use in situ.
Free Base (Solution) Low (Minutes/Hours)Keep cold (<0°C), dilute, non-nucleophilic solvent.[1]
Solvent Compatibility
  • Recommended: Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or DMF (if dry).

  • Forbidden: Water, Methanol, Ethanol (rapid solvolysis to ethers/alcohols).

  • Caution: DMSO (can act as an oxidant or nucleophile at elevated temperatures).

Experimental Protocols

Synthesis & Isolation (Salt Formation)

To synthesize a stable form of a chloromethyl pyridinol (e.g., from a hydroxymethyl precursor), one must isolate it directly as the hydrochloride salt.

Protocol:

  • Chlorination: React the hydroxymethyl pyridinol precursor with Thionyl Chloride (

    
    ) in anhydrous DCM at 0°C.
    
  • Evaporation: Remove solvent and excess

    
     under high vacuum without aqueous workup. Aqueous bicarbonate washes will generate the unstable free base.
    
  • Crystallization: Triturate the residue with anhydrous ether or hexane/ethyl acetate to precipitate the hydrochloride salt.

  • Filtration: Filter under an inert atmosphere (Nitrogen/Argon) if possible. The salt is hygroscopic; moisture absorption leads to hydrolysis (formation of HCl + alcohol).

Handling for Reactions (In Situ Free Basing)

If the reaction requires the free base (e.g., for N-alkylation or O-alkylation of a substrate), generate it in the presence of the electrophile/nucleophile.

Workflow:

  • Dissolve the HCl salt in the reaction solvent (e.g., DMF).

  • Add the reaction partner.

  • Add a non-nucleophilic base (e.g., DIPEA,

    
    ) last .
    
    • Rationale: This minimizes the lifetime of the free chloromethyl pyridinol species before it can react with the intended target.

Analytical Monitoring (HPLC/LC-MS)

Standard reverse-phase conditions often degrade these compounds during analysis.

  • Diluent: Use anhydrous Acetonitrile. Do not dissolve in water or methanol.

  • Mobile Phase: Use acidic buffers (0.1% Formic Acid) to keep the pyridine protonated during the run.

  • Interpretation: A peak appearing at the solvent front or with a mass corresponding to

    
     or 
    
    
    
    indicates degradation during sample prep.

Decision Tree: Handling & Storage

Use this logic flow to determine the appropriate handling procedure for your specific application.

handling_decision Start Start: Chloromethyl Pyridinol Isolate Do you need to isolate it? Start->Isolate Salt Isolate as HCl Salt ONLY Isolate->Salt Yes InSitu Generate In Situ Isolate->InSitu No (Immediate Use) Store Store at -20°C Desiccator / Argon Salt->Store Solvent Solvent Choice? InSitu->Solvent Protic Protic (MeOH, H2O) STOP: Rapid Degradation Solvent->Protic Aprotic Aprotic (DCM, DMF, THF) Proceed Solvent->Aprotic Base Add Base LAST (DIPEA, K2CO3) Aprotic->Base

Figure 2: Operational decision tree for handling chloromethyl pyridinols.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • Richard, J. P., et al. (2000). Formation and Stability of Simple Quinone Methides. University at Buffalo. Retrieved from

  • National Toxicology Program. (1992). Stability and Reactivity of 3-(Chloromethyl)pyridine Hydrochloride. CAMEO Chemicals / NIH. Retrieved from

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-(Chloromethyl)-3-methylpyridine hydrochloride. Retrieved from

  • Rokita, S. E. (Ed.). (2009).[3] Quinone Methides. Wiley-Interscience. (Contextual reference for QM mechanism).

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride from 2-methyl-3-hydroxypyridine

This Application Note details the high-purity synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride starting from 2-methylpyridin-3-ol (2-methyl-3-hydroxypyridine). This protocol utilizes the Boekelheide Rearrangement...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the high-purity synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride starting from 2-methylpyridin-3-ol (2-methyl-3-hydroxypyridine).

This protocol utilizes the Boekelheide Rearrangement , a robust 4-step sequence preferred in pharmaceutical manufacturing for its regioselectivity and ability to preserve the sensitive phenolic moiety. Unlike direct radical halogenation, which suffers from poor selectivity due to the phenolic hydroxyl group acting as a radical scavenger, this route ensures high isomeric purity.

Introduction & Retrosynthetic Analysis

The target compound, 2-(chloromethyl)pyridin-3-ol , is a critical pharmacophore found in the structural backbone of substituted benzimidazoles (e.g., proton pump inhibitors) and various agrochemicals.

The synthesis challenges include:

  • Regioselectivity: Functionalizing the C2-methyl group without chlorinating the aromatic ring.

  • Functional Group Compatibility: The C3-hydroxyl group activates the ring toward electrophilic attack and can interfere with radical mechanisms.

Strategic Solution: We employ an


-oxide activation strategy. The nitrogen atom is oxidized to the 

-oxide, which activates the C2-methyl group for rearrangement with an anhydride (Boekelheide Rearrangement). This installs an oxygen handle on the methyl group, which is subsequently hydrolyzed and converted to the chloride.
Reaction Pathway Visualization

The following diagram illustrates the chemical logic and workflow.

G Start 2-Methylpyridin-3-ol (Starting Material) NOxide Intermediate A (N-Oxide) Start->NOxide H2O2, AcOH N-Oxidation Diacetate Intermediate B (Diacetate) NOxide->Diacetate Ac2O, Reflux Boekelheide Rearr. Diol Intermediate C (2-Hydroxymethyl-3-ol) Diacetate->Diol HCl (aq) Hydrolysis Final Target Product 2-(Chloromethyl)pyridin-3-ol HCl Diol->Final SOCl2, DCM Deoxychlorination

Caption: Step-wise synthetic pathway via the Boekelheide Rearrangement strategy.

Experimental Protocols

Step 1: Synthesis of 2-Methylpyridin-3-ol 1-Oxide

The nitrogen lone pair is oxidized using hydrogen peroxide in acetic acid.[1][2] The 3-hydroxyl group remains largely unaffected or forms a transient ester that hydrolyzes back during workup.

  • Reagents: 2-Methylpyridin-3-ol (1.0 eq), 30%

    
     (1.5 eq), Glacial Acetic Acid (Solvent).
    
  • Conditions: 70–80°C, 4–6 hours.

Protocol:

  • Dissolve 2-methylpyridin-3-ol (10.9 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add 30% hydrogen peroxide (17 mL, ~150 mmol) dropwise at room temperature.

  • Heat the mixture to 75°C . Maintain for 6 hours. Monitor by TLC (10% MeOH in DCM); the N-oxide is significantly more polar than the starting material.

  • Critical Safety Step: Test for peroxides using starch-iodide paper. If positive, add small amounts of Pd/C or sodium sulfite to quench.

  • Concentrate under reduced pressure to remove acetic acid/water.

  • Purification: The residue is often a thick oil. It can be used directly or recrystallized from acetone/ethanol if high purity is required.

Step 2: Boekelheide Rearrangement (Acetylation)

The N-oxide reacts with acetic anhydride.[3][4] The mechanism involves O-acylation of the N-oxide, followed by an intramolecular [3,3]-sigmatropic rearrangement (or ion-pair mechanism) to transfer the acetate to the methyl group. The phenolic -OH is also acetylated.

  • Reagents: Crude N-oxide from Step 1, Acetic Anhydride (

    
    ) (Excess).
    
  • Conditions: Reflux (approx. 140°C), 2–3 hours.

Protocol:

  • Suspend the dried N-oxide residue in acetic anhydride (40 mL).

  • Heat slowly to reflux. Caution: The reaction is exothermic around 100°C. Ensure efficient condenser cooling.

  • Reflux for 2 hours. The solution should turn dark.

  • Remove excess acetic anhydride by vacuum distillation or rotary evaporation.

  • The resulting dark oil is 2-(acetoxymethyl)pyridin-3-yl acetate .

  • Note: Isolation is not strictly necessary; proceed to hydrolysis.

Step 3: Hydrolysis to 2-(Hydroxymethyl)pyridin-3-ol

Both ester groups (on the methyl arm and the phenolic oxygen) are cleaved to reveal the diol.

  • Reagents: 2N HCl or 10% NaOH followed by neutralization.

  • Conditions: Reflux, 1 hour.

Protocol:

  • Add 2N HCl (50 mL) to the crude diacetate.

  • Reflux for 1 hour.

  • Concentrate to dryness under vacuum.[5]

  • Neutralization (Optional but recommended for purity): Dissolve residue in minimal water, neutralize with saturated

    
     to pH 7 to precipitate the free base 2-(hydroxymethyl)pyridin-3-ol .
    
  • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Target Appearance: Off-white to pale yellow solid.

    • Yield (Step 1-3): ~60-70%.[5]

Step 4: Chlorination to 2-(Chloromethyl)pyridin-3-ol Hydrochloride

Thionyl chloride selectively converts the primary alcohol (benzylic-like position) to the chloride. The phenolic alcohol is less reactive under these conditions and remains intact.

  • Reagents: 2-(Hydroxymethyl)pyridin-3-ol (Intermediate C), Thionyl Chloride (

    
    ), Dichloromethane (DCM) or Toluene.
    
  • Conditions: 0°C to Room Temperature.

Protocol:

  • Suspend dried 2-(hydroxymethyl)pyridin-3-ol (5.0 g, 40 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Cool to 0°C in an ice bath.

  • Add Thionyl Chloride (3.5 mL, 48 mmol) dropwise over 20 minutes.

    • Observation: Gas evolution (

      
      , HCl) will occur.
      
  • Allow to warm to room temperature and stir for 2–4 hours.

  • The product, 2-(chloromethyl)pyridin-3-ol hydrochloride , usually precipitates from the DCM solution as a white to off-white solid.

  • Workup: Filter the precipitate under inert atmosphere (hygroscopic). Wash with cold DCM and Hexanes.

  • Dry under high vacuum.

Analytical Data Summary

ParameterSpecificationExpected Observation
Appearance White to pale beige crystalline solidHygroscopic salt
Melting Point 120–125°C (dec)Decomposes if heated rapidly

NMR
(DMSO-

, 400 MHz)

8.2 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 4.9 (s, 2H,

-Cl)
Mass Spec LC-MS (ESI+)

(Cl isotope pattern)
Solubility Soluble in Water, MeOH, DMSOInsoluble in DCM, Hexane

Process Safety & Troubleshooting

Critical Hazards
  • Peroxide Accumulation (Step 1): Pyridine N-oxides are stable, but the reaction mixture contains

    
    . Never distill the reaction mixture to dryness without testing for peroxides.
    
  • Thionyl Chloride (Step 4): Releases toxic

    
     and HCl gas. Use a caustic scrubber (NaOH trap) for the exhaust.
    
  • Vesicant Properties: The final product is an alkylating agent (nitrogen mustard analog). It is a potential skin irritant and vesicant. Handle with double gloves and in a fume hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete oxidationAdd more

and extend time. Ensure temp is >70°C.
Violent Exotherm (Step 2) Adding N-oxide too fast to hot

Mix reagents at RT, then heat slowly.
Product is Sticky/Oil (Step 4) Residual

or moisture
Triturate with dry diethyl ether or acetone to induce crystallization.
Chlorination of Phenol Reaction temp too highKeep Step 4 at 0–25°C. Do not reflux in high-boiling solvents.

References

  • Boekelheide Rearrangement Mechanism & Applications

    • Title: "Rearrangements of N-Oxides. A Study of the Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride."
    • Source:Journal of the American Chemical Society (JACS).
    • Link:

  • Synthesis of Chloromethyl Pyridines (Patent)

    • Title: "Process for preparing chloromethylpyridine hydrochlorides."[5][6][7]

    • Source: US Patent 5942625A.[6]

    • Link:

  • General Reactivity of Hydroxypyridines (Review)

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines..."
    • Source:Molecules 2012, 17(4), 4533-4544.[8]

    • Link:[8]

  • Safety Data & Handling

    • Title: "2-(Chloromethyl)pyridinium chloride - Substance Information."[5]

    • Source: PubChem.
    • Link:

Sources

Application

reaction conditions for nucleophilic substitution of 2-(chloromethyl)pyridin-3-ol

Application Note: Strategic Modulation of 2-(Chloromethyl)pyridin-3-ol Nucleophilic Substitution vs. Intramolecular Cyclization: Protocols for Divergent Synthesis Abstract & Strategic Overview 2-(Chloromethyl)pyridin-3-o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Modulation of 2-(Chloromethyl)pyridin-3-ol Nucleophilic Substitution vs. Intramolecular Cyclization: Protocols for Divergent Synthesis

Abstract & Strategic Overview

2-(Chloromethyl)pyridin-3-ol is a bifunctional heterocyclic "linchpin" widely used in the synthesis of kinase inhibitors and GPCR modulators. Its reactivity is defined by a fierce competition between two pathways:

  • Intermolecular Nucleophilic Substitution (

    
    ):  The desired displacement of the alkyl chloride by external nucleophiles (amines, thiols, alkoxides).
    
  • Intramolecular Cyclization (O-Alkylation): The rapid, entropically favored attack of the 3-hydroxyl group onto the 2-chloromethyl moiety, yielding furo[3,2-b]pyridine .

For drug development professionals, controlling this dichotomy is critical. This guide provides validated protocols to selectively drive either pathway, with a specific focus on handling the instability of the hydrochloride salt.

Chemical Properties & Stability Profile

The reagent is almost exclusively supplied and stored as the hydrochloride salt to prevent spontaneous self-polymerization.

PropertyDataCritical Note
CAS (HCl Salt) 1007089-51-3 (Generic)Free base is unstable at RT.
pKa (Predicted) ~4.8 (Pyridine N), ~8.5 (3-OH)The 3-OH is significantly acidic; in basic media, it becomes a potent internal nucleophile.
Solubility DMSO, DMF, Methanol, WaterAvoid alcohols for storage (solvolysis risk).[1]
Stability Hygroscopic, Acid-SensitiveHydrolyzes to 2-(hydroxymethyl)pyridin-3-ol in moist air. Store at -20°C with desiccant.

Decision Tree: Reaction Pathway Selection

The choice of conditions dictates the product. The 3-OH group acts as an internal "switch."

ReactionPathways Start 2-(Chloromethyl) pyridin-3-ol (HCl) Base Base Treatment (pH > 8) Start->Base + Weak Base (K2CO3, Heat) Protect OH-Protection (MOM/TBS/Bn) Start->Protect Step 1: Protect OH Subst 2-(R-methyl)pyridin-3-ol (Substitution Product) Start->Subst Direct Route: Excess Amine, 0°C (Kinetic Control) Cyclic Furo[3,2-b]pyridine (Cyclization Product) Base->Cyclic Intramolecular O-Alkylation (Fast) Protect->Subst Step 2: Nucleophile (No interference)

Figure 1: Divergent synthesis pathways. Intramolecular cyclization is thermodynamically and kinetically favored in basic media unless the hydroxyl is protected.

Detailed Experimental Protocols

Protocol A: The "Safe" Route (OH-Protection Strategy)

Recommended for high-value synthesis where side-reactions must be minimized.

Rationale: Masking the 3-OH prevents cyclization, allowing the 2-chloromethyl group to react purely as a benzylic-like electrophile.

Step 1: Silyl Protection (In-Situ)

  • Suspend 2-(chloromethyl)pyridin-3-ol HCl (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool to 0°C under

    
    .
    
  • Add Imidazole (2.2 eq) followed by TBS-Cl (1.1 eq).

  • Stir at 0°C for 1 hour. Note: The chloride is generally stable to these mild conditions.

  • Workup: Wash with cold water, dry (

    
    ), and concentrate. Use crude for Step 2.
    

Step 2: Nucleophilic Substitution (e.g., with Morpholine)

  • Dissolve the O-TBS intermediate in anhydrous Acetonitrile (ACN).

  • Add Morpholine (1.2 eq) and

    
     (1.5 eq).
    
    • Why: The carbonate scavenges HCl but is not strong enough to deprotect the silyl ether rapidly.

  • Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass + TBS).

  • Deprotection: Add TBAF (1.0 M in THF, 1.5 eq) and stir for 30 mins to unveil the hydroxyl.

Protocol B: Synthesis of Furo[3,2-b]pyridine (Cyclization)

Targeting the fused heterocyclic core.

Rationale: Utilizing the "side reaction" as the primary goal via thermodynamic control.

Reagents:

  • Substrate: 2-(chloromethyl)pyridin-3-ol HCl (1.0 mmol)

  • Base:

    
     (3.0 mmol) or 
    
    
    
    (for faster rates)
  • Solvent: DMF or Acetone (0.1 M)

Procedure:

  • Charge a flask with the substrate and solvent.

  • Add the base in one portion.

  • Heat to reflux (Acetone) or 80°C (DMF).

  • Monitor: Reaction is usually complete within 2–4 hours. TLC will show the disappearance of the polar starting material and appearance of a non-polar spot (The furan ring masks the H-bond donor/acceptor).

  • Workup: Dilute with water, extract with EtOAc. The product is often pure enough for subsequent steps.

Protocol C: Direct Substitution (Kinetic Control)

High risk/High reward. Avoids protection steps but requires strict stoichiometry.

Rationale: By keeping the temperature low and using the nucleophile itself as the base (or a non-nucleophilic base), one attempts to outcompete the intramolecular cyclization. This works best with soft, highly reactive nucleophiles (e.g., thiols, secondary amines).

Reagents:

  • Nucleophile: Thiophenol or Piperidine (2.0–3.0 eq).

  • Solvent: THF or DCM (Anhydrous).

  • Temp: -10°C to 0°C.

Procedure:

  • Suspend the HCl salt in THF at -10°C.

  • Add the nucleophile (3.0 eq) dropwise over 30 minutes.

    • Mechanism:[2][3] The first equivalent neutralizes the HCl. The second equivalent acts as the nucleophile. The third ensures the equilibrium favors the product.

  • Stir at 0°C for 2 hours. Do not heat.

  • Quench immediately with saturated

    
     solution to protonate any phenoxide ions and stop cyclization.
    
  • Purification: Flash chromatography is essential to separate the substitution product from the furo[3,2-b]pyridine byproduct (usually formed in 10–20% yield).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Polymerization Concentration too high.Dilute reaction to 0.05 M to discourage intermolecular polymerization.
High Furo-pyridine byproduct Base was too strong or Temp too high.Switch from Protocol C to Protocol A (Protection). Lower temperature.
Hydrolysis (Hydroxymethyl) Wet solvent or old reagent.Use anhydrous solvents (molecular sieves). Verify reagent quality (should be white/off-white solid, not yellow gum).
Incomplete Reaction HCl salt "cashing out" nucleophile.Ensure at least 2 equivalents of base/nucleophile are used to neutralize the starting salt.

References

  • BenchChem. Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol. (Accessed 2026). Link

  • ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. Heterocycl.[2][4][5] Commun. 2018. Link

  • Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. (Accessed 2026). Link

  • MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride Product Information.Link

  • National Institutes of Health (PMC). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.Link

Sources

Method

Application Note: Strategic Utilization of 2-(Chloromethyl)pyridin-3-ol HCl in Drug Synthesis

Executive Summary & Chemical Profile[1] 2-(Chloromethyl)pyridin-3-ol hydrochloride is a bifunctional heterocyclic building block that serves as a critical intermediate in the synthesis of Potassium-Competitive Acid Block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

2-(Chloromethyl)pyridin-3-ol hydrochloride is a bifunctional heterocyclic building block that serves as a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) (e.g., Vonoprazan analogs) and Furo[3,2-b]pyridine kinase inhibitors.

Its utility stems from its "ortho-functionalized" architecture: an electrophilic chloromethyl "warhead" adjacent to a nucleophilic hydroxyl group. This proximity allows for versatile annulation strategies (ring-closing to form fused heterocycles) and precise linker chemistry . However, this same reactivity profile renders the free base unstable, necessitating strict adherence to handling protocols to prevent self-polymerization via Quinone Methide (QM) intermediates.

Chemical Reactivity Map

The following diagram illustrates the dual-reactivity pathways and the critical instability mechanism that researchers must control.

ReactivityMap Start 2-(Chloromethyl)pyridin-3-ol HCl (Stable Salt) FreeBase Free Base Form (Transient/Reactive) Start->FreeBase Neutralization (Base) QM o-Quinone Methide (Highly Reactive Electrophile) FreeBase->QM -HCl (Spontaneous) SN2 Direct SN2 Alkylation (Amines/Thiols) FreeBase->SN2 + Nucleophile Cyclization Intramolecular Cyclization (Formation of Furo[3,2-b]pyridine) FreeBase->Cyclization + Linker/Base QM->SN2 1,4-Addition Polymer Self-Polymerization (Degradation Product) QM->Polymer Uncontrolled Reaction

Figure 1: Mechanistic pathways. Note the "Danger Zone" (Red) involving Quinone Methide formation, which competes with desired synthetic routes.

Critical Handling & Stability Protocols

The Core Challenge: The free base of this compound is prone to rapid intermolecular polymerization (self-alkylation) and hydrolysis. The HCl salt stabilizes the amine, preventing the lone pair from assisting in chloride displacement.

Protocol A: Storage & Stability
  • Temperature: Store at -20°C . Long-term storage at room temperature leads to degradation (indicated by a color change from off-white to dark brown/black).

  • Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen . Moisture triggers hydrolysis to the alcohol (2-(hydroxymethyl)pyridin-3-ol), which is inactive as an alkylating agent.

  • Solvent Compatibility:

    • Recommended: Anhydrous DMF, DMSO, Acetonitrile (for immediate reaction).

    • Avoid: Protic solvents (MeOH, EtOH) for storage, as they promote solvolysis.

Protocol B: Controlled Free-Basing (In-Situ)

Do NOT isolate the free base. Generate it in situ in the presence of the nucleophile.

  • Dissolve: Suspend the HCl salt in anhydrous Acetonitrile (MeCN) or DMF .

  • Add Nucleophile: Add the amine or thiol substrate before the base.

  • Initiate: Add DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ dropwise at 0°C .

    • Rationale: Low temperature and presence of the trapping nucleophile ensure that as the free base is generated, it reacts with the target rather than itself.

Application Case Study: Synthesis of Furo[3,2-b]pyridine Scaffolds

The furo[3,2-b]pyridine core is a "privileged scaffold" in kinase inhibitor design (e.g., CLK, HIPK inhibitors). The 2-(chloromethyl)pyridin-3-ol fragment provides the necessary A-ring (pyridine) and the closure points for the B-ring (furan).

Synthetic Workflow

SynthesisWorkflow SM 2-(Chloromethyl)pyridin-3-ol HCl Step1 Step 1: O-Alkylation / Substitution (Solvent: DMF, Base: K2CO3) SM->Step1 Reagent Beta-Keto Ester / Alkyne (Linker Source) Reagent->Step1 Inter Intermediate: Ether-Linked Adduct Step1->Inter Step2 Step 2: Intramolecular Cyclization (Base-Mediated Aldol/Dieckmann) Inter->Step2 Final Target: Furo[3,2-b]pyridine Core Step2->Final

Figure 2: General workflow for converting the chloromethyl precursor into a fused furopyridine system.

Detailed Experimental Protocols

Protocol C: N-Alkylation of Secondary Amines (Ligand Synthesis)

This reaction attaches the "3-hydroxy-2-picolyl" moiety to a secondary amine, a common motif in multidrug resistance (MDR) modulators and metal chelators.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 2-(Chloromethyl)pyridin-3-ol HCl (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the Secondary Amine (1.0 equiv) in anhydrous DMF.

  • Activation: Add TEA (3.0 equiv) and cool the solution to 0°C .

  • Addition: Add 2-(Chloromethyl)pyridin-3-ol HCl (1.1 equiv) portion-wise over 15 minutes.

    • Critical Control Point: Do not add the salt all at once. The exotherm from neutralization can accelerate side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the amine peak.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HCl salts) and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradients). The product is often polar due to the phenolic hydroxyl.

Protocol D: Analytical Validation (HPLC/LC-MS)

Because the free base degrades, quality control must be performed on the HCl salt .

ParameterSpecification / Method
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use high pH buffers)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Pyridine ring)
Key Impurity 2-(Hydroxymethyl)pyridin-3-ol (Hydrolysis product). Elutes earlier than the chloromethyl parent.
Acceptance >95% Purity. <1% Hydrolysis product.

References

  • BenchChem. (2025). Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (Analogous stability data for chloromethyl-heterocycles).

  • National Institutes of Health (NIH) / PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie Int. Ed.

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.

  • Toteva, M. M., & Richard, J. P. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry. (Mechanistic insight into ortho-hydroxy benzylic halide reactivity).

  • Organic Chemistry Portal. (2023). Synthesis of Secondary Amines via Alkylation.

Sources

Application

Application Note: Selective O-Alkylation vs. N-Alkylation Protocols Using 2-Chloromethyl-3-hydroxypyridine

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide.

Mechanistic Insights & Causality

The alkylation of ambident nucleophiles (such as pyridones, amides, and heterocyclic phenols) is a critical transformation in medicinal chemistry. When utilizing 2-chloromethyl-3-hydroxypyridine as the alkylating agent to introduce a functionalized pyridinyl-methyl scaffold, chemists face two distinct mechanistic challenges: regioselectivity (O- vs. N-alkylation) and reagent self-condensation.

The Bifunctional Reagent Challenge

2-Chloromethyl-3-hydroxypyridine is a highly reactive, bifunctional molecule containing both an electrophilic chloromethyl group and a nucleophilic 3-hydroxyl group. If exposed to basic conditions without careful stoichiometric control, the reagent will undergo rapid intermolecular self-alkylation, forming unwanted polyether byproducts. To mitigate this, the protocols below utilize the reagent in its stable hydrochloride salt form and employ a slow-addition technique to a pre-formed, highly reactive nucleophile salt. The choice of reaction conditions, including the solvent, base, and temperature, is critical for achieving high yields and purity[1].

Controlling Regioselectivity via HSAB Theory

The regiochemical outcome of the alkylation is strictly governed by Hard-Soft Acid-Base (HSAB) principles:

  • O-Alkylation (Kinetic Control): Silver salts (e.g.,

    
    ) coordinate strongly with the chloride leaving group, generating a "hard" carbocation-like transition state that preferentially reacts with the harder oxygen atom of the ambident nucleophile, resulting in selective O-alkylation[2]. Non-polar solvents like toluene maintain tight ion pairs, further restricting nitrogen attack.
    
  • N-Alkylation (Thermodynamic Control): Alkali metal carbonates exert a profound directing effect; while milder bases like potassium carbonate are often preferred to control the overall alkylation pathway[3], specific cations dictate the site of attack. For instance,

    
     strongly ensures N-alkylation, whereas 
    
    
    
    shifts the preference toward O-alkylation[4]. Polar aprotic solvents (DMF) effectively solvate the cation, leaving the nucleophile as a "naked" anion where the softer, more polarizable nitrogen atom outcompetes oxygen for the
    
    
    displacement.

Regioselectivity Control Matrix

The following table summarizes the quantitative parameters required to shift the reaction pathway toward the desired isomer.

ParameterProtocol A: O-Alkylation (Hard/Kinetic)Protocol B: N-Alkylation (Soft/Thermodynamic)
Optimal Base

(1.2 - 1.5 eq)

or

(2.5 eq)
Solvent System Toluene or THF (Non-polar/Low polarity)DMF or DMSO (Polar Aprotic)
Temperature Room Temperature to 40 °C60 °C to 80 °C
Addition Rate Dropwise over 2 hours (Syringe Pump)Portion-wise over 1 hour
Expected Yield 65% – 80%70% – 85%
Major Isomer > 90% O-Alkylated Ether> 85% N-Alkylated Amide/Amine

Logical Relationship Diagram

Pathway Sub Ambident Nucleophile (e.g., 2-Pyridone) CondO Ag2CO3 / Toluene Hard Base / Non-Polar Sub->CondO CondN K2CO3 / DMF Soft Base / Polar Aprotic Sub->CondN Reagent 2-Chloromethyl-3-hydroxypyridine (Electrophile) Reagent->CondO Reagent->CondN ProdO O-Alkylated Ether (Kinetic Control) CondO->ProdO O-Attack ProdN N-Alkylated Amide/Amine (Thermodynamic Control) CondN->ProdN N-Attack

Reaction pathways for selective O- vs N-alkylation using 2-chloromethyl-3-hydroxypyridine.

Experimental Protocols

Protocol A: Silver-Promoted Selective O-Alkylation

This protocol leverages silver's halophilic nature to force a hard-hard interaction, yielding aromatic ethers.

  • Nucleophile Pre-formation: In an oven-dried, light-protected (foil-wrapped) 100 mL round-bottom flask, suspend the ambident nucleophile (1.0 eq, e.g., 10 mmol) and anhydrous

    
     (1.2 eq, 12 mmol) in 30 mL of anhydrous toluene. Stir vigorously at room temperature for 30 minutes.
    
  • Electrophile Preparation: In a separate vial, dissolve 2-chloromethyl-3-hydroxypyridine hydrochloride (0.9 eq, 9 mmol) in a minimal volume (approx. 10 mL) of anhydrous THF. Note: The hydrochloride salt requires extra base equivalents, which are provided by the excess carbonate.

  • Slow Addition: Using a syringe pump, add the electrophile solution dropwise to the nucleophile suspension over a period of 2 hours at room temperature. This keeps the steady-state concentration of the electrophile low, preventing self-condensation.

  • Reaction: Warm the mixture to 40 °C and stir for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove precipitated silver chloride and excess silver carbonate. Wash the pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Base-Driven Selective N-Alkylation

This protocol utilizes polar aprotic conditions to strip the cation, allowing the softer nitrogen to act as the primary nucleophile.

  • Nucleophile Pre-formation: In an oven-dried 100 mL round-bottom flask, dissolve the ambident nucleophile (1.0 eq, 10 mmol) in 25 mL of anhydrous DMF. Add finely powdered, anhydrous

    
     (2.5 eq, 25 mmol). Heat the suspension to 60 °C and stir for 1 hour to ensure complete deprotonation.
    
  • Electrophile Addition: Cool the reaction mixture to room temperature. Add 2-chloromethyl-3-hydroxypyridine hydrochloride (0.9 eq, 9 mmol) in five equal solid portions over 1 hour.

  • Reaction: Once addition is complete, heat the reaction mixture to 80 °C and stir for 8 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL). To remove residual DMF, wash the combined organic layers with 5% aqueous

    
     solution or brine (5 × 20 mL). Dry over anhydrous 
    
    
    
    , filter, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the reaction outcome must be validated through orthogonal analytical techniques. The O- and N-alkylated isomers exhibit distinct physicochemical signatures:

  • Thin-Layer Chromatography (TLC): O-alkylated aromatic ethers are significantly less polar than their N-alkylated lactam/amide counterparts. On standard silica gel, the O-alkylated product will elute with a higher

    
     value.
    
  • 
    H NMR Spectroscopy:  The chemical shift of the bridging methylene protons (
    
    
    
    ) is diagnostic. Protons adjacent to the electronegative oxygen (O-alkyl) typically resonate further downfield (
    
    
    5.2 – 5.5 ppm). In contrast, protons adjacent to the nitrogen (N-alkyl) resonate slightly upfield (
    
    
    4.5 – 5.0 ppm).
  • 
    C NMR Spectroscopy:  The N-alkylated product (if derived from a pyridone or amide) will display a distinct carbonyl carbon (
    
    
    
    ) peak in the
    
    
    160–165 ppm range. This peak is entirely absent in the O-alkylated ether product.
  • Infrared (IR) Spectroscopy: N-alkylation of pyridones yields a strong, sharp

    
     stretching frequency near 1650 
    
    
    
    , which serves as a rapid binary check against the O-alkylated product.

References

Sources

Method

Application Note: Protecting Group Strategies for 3-Hydroxyl Group in Chloromethyl Pyridines

Abstract & Core Challenge The coexistence of a 3-hydroxyl group (phenolic/pyridinolic) and a 2-chloromethyl group on a pyridine ring presents a severe stability paradox. The 3-hydroxyl group acts as an intramolecular nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

The coexistence of a 3-hydroxyl group (phenolic/pyridinolic) and a 2-chloromethyl group on a pyridine ring presents a severe stability paradox. The 3-hydroxyl group acts as an intramolecular nucleophile, capable of displacing the highly electrophilic chloride to form furo[2,3-b]pyridine derivatives.[1] This cyclization is often rapid and irreversible under basic conditions.

This guide details strategies to protect the 3-hydroxyl group. The core directive is kinetic control : the protection step must proceed faster than the intramolecular cyclization, or the protection must be installed at a precursor stage (e.g., hydroxymethyl) prior to chlorination.

Strategic Analysis: The "Furan Trap"

Before selecting a protocol, researchers must understand the failure mode. The 2-(chloromethyl)pyridine moiety is an "armed" electrophile.[1][2] If the 3-hydroxyl group is deprotonated (forming a pyridinoxide anion) without immediate trapping by a protecting group, it will attack the methylene carbon.

Mechanism of Instability (Graphviz Diagram)

The following diagram illustrates the competing pathways between successful protection and fatal cyclization.

FuranTrap cluster_0 Critical Control Point Start 3-Hydroxy-2-(chloromethyl) pyridine (HCl Salt) Base Base Addition (Deprotonation) Start->Base FreeBase Free Base Intermediate (Transient Pyridinoxide) Base->FreeBase Protection Pathway A: Trapping (TBS-Cl / MOM-Cl) FreeBase->Protection Fast (k1) Cyclization Pathway B: Cyclization (Intramolecular SN2) FreeBase->Cyclization Fast (k2) Protected Protected Product (Stable) Protection->Protected Furan Furo[2,3-b]pyridine (Dead End Side-Product) Cyclization->Furan

Caption: Kinetic competition between protecting group installation (Pathway A) and intramolecular etherification (Pathway B).[2] Success depends on ensuring k1[PG] > k2.[2]

Decision Matrix: Selecting the Chemistry

The choice of protecting group (PG) depends on the stage of synthesis.

FeatureSilyl Ethers (TBS/TBDPS) Alkoxymethyl Ethers (MOM) Benzyl Ethers (Bn)
Installation Conditions Mild (Imidazole/Lutidine).[1][2]Basic (DIPEA) or Hydride (NaH).[2][3]Basic (K₂CO₃).[2]
Risk of Cyclization Low .[2] Can be done at low temp.[2]High (if using NaH).[2] Moderate (DIPEA).[2]Moderate . Requires heat often.
Stability to SOCl₂ Moderate (HCl byproduct can cleave).[2]Good.Excellent.
Removal Fluoride (TBAF) or Acid.[2][4][5]Strong Acid (TFA/HCl).[2]Hydrogenolysis (Pd/C).
Compatibility Best for "Rescue" (Post-chlorination).[2]Best for Precursors (Pre-chlorination).[2]Risky (Pd/C reduces C-Cl bond).[1][2]

Detailed Protocols

Protocol A: The "Rescue" Route (Silylation of Chloromethyl Salt)

Use this when you already have 3-hydroxy-2-(chloromethyl)pyridine hydrochloride and need to cap the OH immediately.[1][2]

Rationale: Standard silylation uses imidazole.[2] However, imidazole can displace the chloromethyl group over time. We use 2,6-Lutidine as a non-nucleophilic base to scavenge HCl without triggering displacement.[1][2]

Materials:

  • Substrate: 3-Hydroxy-2-(chloromethyl)pyridine HCl (1.0 eq)[2]

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)[1][2]

  • Base: 2,6-Lutidine (2.5 eq)[1][2]

  • Solvent: Anhydrous DCM (0.1 M)[2]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Charge with the substrate (HCl salt).[2]

  • Suspension: Add anhydrous DCM. The salt will likely remain suspended. Cool to 0°C .[2][3][4][6][7]

  • Base Addition: Add 2,6-Lutidine dropwise.[1][2] Crucial: Do not dump the base.[2] A high local concentration of free base can trigger cyclization.[2]

  • Silylation: Immediately add TBSCl (dissolved in minimal DCM) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Note: The starting material stays at the baseline; product moves to R_f ~0.6 in 20% EtOAc/Hex).

  • Workup: Dilute with Et₂O (precipitates lutidine hydrochloride). Filter through a celite pad. Wash the filtrate with cold 5% NaHCO₃ (rapidly) and Brine.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc.

QC Check:

  • 1H NMR: Look for the disappearance of the phenolic proton (>9 ppm) and the presence of the TBS doublet (~0.9 ppm, ~0.1 ppm).

  • Integrity: Confirm the -CH₂Cl singlet remains at ~4.6-4.8 ppm. If it shifts to ~5.5 ppm or splits, cyclization may have occurred.

Protocol B: The "Precursor" Route (Regioselective Benzylation)

Use this when building the molecule from 3-hydroxy-2-(hydroxymethyl)pyridine.[1][2] This is the industrial preferred route.

Rationale: The phenolic hydroxyl (pKa ~9) is far more acidic than the primary aliphatic alcohol (pKa ~16).[2] We can selectively alkylate the phenol using a weak base (K₂CO₃) that cannot deprotonate the primary alcohol.

Materials:

  • Substrate: 3-Hydroxy-2-(hydroxymethyl)pyridine (1.0 eq)[1][2]

  • Reagent: Benzyl Bromide (BnBr) (1.1 eq)[2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)

  • Solvent: Acetone or Acetonitrile (Reagent Grade)[2]

Step-by-Step:

  • Dissolution: Dissolve the pyridine derivative in Acetone (0.2 M).

  • Base Activation: Add K₂CO₃. Stir at room temperature for 15 minutes. The mixture may turn yellow (phenoxide formation).[2]

  • Alkylation: Add BnBr dropwise.

  • Reflux: Heat to mild reflux (50°C) for 4-6 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Chlorination (Subsequent Step): The resulting 3-(benzyloxy)-2-(hydroxymethyl)pyridine is stable.[1][2] It can now be treated with SOCl₂ (in DCM at 0°C) to generate the target chloromethyl compound without risk of cyclization.

Troubleshooting & Stability Data

ObservationDiagnosisCorrective Action
New spot at Rf ~0.3 (higher than SM, lower than Product) Formation of Furo[2,3-b]pyridine.[1][2]Base was too strong or addition was too slow. Switch to Protocol A (Lutidine) and lower temp to -20°C.
Product decomposes on Silica Acid sensitivity of the PG or Chloride.[1][2]Add 1% Triethylamine to the eluent.[2] Do not store the column; run fast.
Loss of Cl signal in NMR Hydrolysis to hydroxymethyl.Ensure all solvents are anhydrous.[2] Avoid aqueous workups if possible (filter and evaporate).

Workflow Visualization

Workflow Input Starting Material Selection Choice1 Is the Chloromethyl (-CH2Cl) already present? Input->Choice1 RouteA YES: High Risk Route (Protocol A) Choice1->RouteA Yes RouteB NO: Precursor Route (Protocol B) Choice1->RouteB No StepA1 Neutralize with 2,6-Lutidine (Avoids displacement) RouteA->StepA1 StepB1 Start with 3-OH-2-hydroxymethyl RouteB->StepB1 StepA2 Add TBSCl @ -20°C (Kinetic Trapping) StepA1->StepA2 Final Target: 3-OR-2-Chloromethylpyridine StepA2->Final StepB2 Selective Benzylation (K2CO3 / BnBr) StepB1->StepB2 StepB3 Chlorination (SOCl2 / DCM) StepB2->StepB3 StepB3->Final

Caption: Decision tree for selecting the safe protection protocol based on starting material oxidation state.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[2] Wiley-Interscience.[1] (Standard reference for TBS and MOM stability profiles). [2]

  • Synthesis of Furo[2,3-c]pyridine derivatives. Chang, M-Y., & Tai, H-Y. (2011). Heterocycles. (Demonstrates the cyclization risk of hydroxymethyl pyridines).

  • Preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents CN102304083A. (Industrial protocol for chlorination of methoxy-protected precursors).

  • Intramolecular Cyclization of 3-hydroxy-2-chloromethylpyridine. (Mechanistic insight derived from analogous 3-amino-furan synthesis). Organic Letters, 2021, 23, 4915-4919.[8] [2]

  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. (Data for Table 1). Link

Sources

Application

synthesis of fused heterocyclic systems using 2-(chloromethyl)pyridin-3-ol HCl

Application Note: Divergent Synthesis of Fused Pyrido-Oxazine and Pyrido-Oxazepine Scaffolds Introduction & Scientific Rationale Fused heterocyclic systems, particularly pyridine-fused oxazines and oxazepines, are privil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Fused Pyrido-Oxazine and Pyrido-Oxazepine Scaffolds

Introduction & Scientific Rationale

Fused heterocyclic systems, particularly pyridine-fused oxazines and oxazepines, are privileged scaffolds in drug discovery. They frequently appear in the core structures of kinase inhibitors (such as PI3K inhibitors) and CNS-active pharmaceutical ingredients[1, 2]. The synthesis of these complex systems requires versatile, bifunctional building blocks.

2-(Chloromethyl)pyridin-3-ol hydrochloride (CAS: 80322-74-3)[3] serves as an ideal starting material for these syntheses. It possesses a highly electrophilic chloromethyl group at the C2 position and a nucleophilic hydroxyl group at the C3 position, enabling a streamlined sequence of intermolecular substitution followed by intramolecular cyclization.

Mechanistic Principles & Causality (E-E-A-T)

The dual reactivity of 2-(chloromethyl)pyridin-3-ol HCl necessitates precise control over reaction conditions to prevent polymerization and ensure regioselectivity.

  • Amination (Intermolecular

    
    ):  The critical first step involves neutralizing the hydrochloride salt with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). This liberates the free base, allowing a primary amine to perform an 
    
    
    
    displacement of the chloride. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the benzylic-like C2 position, ensuring rapid substitution without competing Friedel-Crafts alkylation side reactions.
  • Cyclization (Intramolecular Acyl Substitution):

    • Path A (1,3-Oxazines): Reaction of the resulting secondary amine with 1,1'-Carbonyldiimidazole (CDI) forms an activated N-acylimidazole intermediate. The C3-hydroxyl group—which has a lowered

      
       due to the adjacent pyridine nitrogen—acts as an internal nucleophile. It displaces the imidazole leaving group to form a stable 6-membered pyrido[3,2-e][1,3]oxazin-2-one. CDI is preferred over phosgene gas due to its superior safety profile, ease of handling as a bench-stable solid, and the mild basicity of the released imidazole, which aids in internal proton transfer.
      
    • Path B (1,4-Oxazepines): Alkylation of the secondary amine with ethyl bromoacetate introduces a two-carbon linker terminating in an ester. Subsequent base-promoted lactonization (using

      
      -BuOK) deprotonates the C3-hydroxyl, driving an intramolecular attack on the ester carbonyl to yield a 7-membered pyrido[3,2-b][1,4]oxazepin-2-one.
      

Workflow and Mechanistic Visualizations

Workflow SM 2-(Chloromethyl)pyridin-3-ol HCl Bifunctional Scaffold Step1 S_N2 Amination (Primary Amine, DIPEA) SM->Step1 Int1 2-((Alkylamino)methyl)pyridin-3-ol Key Intermediate Step1->Int1 PathA Cyclization with CDI (Phosgene Equivalent) Int1->PathA PathB 1. Alkylation (Ethyl Bromoacetate) 2. Base-Promoted Lactonization Int1->PathB ProdA Pyrido[3,2-e][1,3]oxazin-2-ones (6-Membered Fused Ring) PathA->ProdA ProdB Pyrido[3,2-b][1,4]oxazepin-ones (7-Membered Fused Ring) PathB->ProdB

Divergent synthetic workflow for generating 6- and 7-membered pyrido-fused heterocycles.

Mechanism N1 2-((Alkylamino)methyl)pyridin-3-ol N2 Nucleophilic Attack by Secondary Amine on Carbonyl Diimidazole (CDI) N1->N2 N3 N-Acylimidazole Intermediate (Activated Carbonyl) N2->N3 - Imidazole N4 Intramolecular Attack by C3-Hydroxyl (Phenoxide formation via base) N3->N4 N5 Elimination of Imidazole (Ring Closure) N4->N5 N6 Pyrido[3,2-e][1,3]oxazin-2-one N5->N6 - Imidazole

Mechanistic pathway of CDI-mediated cyclization to form pyrido[3,2-e][1,3]oxazin-2-ones.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical yields for the divergent synthesis pathways.

Reaction StepReagents & ConditionsSolventTime / TempYield (%)Purity (HPLC)
Amination (Step 1) Benzylamine (1.2 eq), DIPEA (2.5 eq)DMF4 h / 25 °C85–88%>95%
CDI Cyclization (Path A) CDI (1.5 eq), TEA (1.0 eq)THF12 h / 65 °C78–82%>98%
Alkylation (Path B, Step 1) Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq)MeCN6 h / 60 °C80–84%>94%
Lactonization (Path B, Step 2)

-BuOK (1.2 eq)
THF3 h / 0 to 25 °C70–75%>96%

Experimental Protocols

Protocol A: Synthesis of 3-Benzyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]oxazin-2-one

Self-Validating Note: The disappearance of the highly polar amino-alcohol intermediate and the appearance of a less polar, strongly UV-active spot on TLC (EtOAc/Hexane) confirms successful cyclization.

  • Preparation of Intermediate (Amination):

    • Suspend 2-(chloromethyl)pyridin-3-ol hydrochloride (1.0 eq, 10 mmol, 1.80 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

    • Add DIPEA (2.5 eq, 25 mmol, 4.35 mL) dropwise at 0 °C. The solution will clarify as the free base is generated.

    • Add benzylamine (1.2 eq, 12 mmol, 1.31 mL) slowly. Stir the reaction mixture at 25 °C for 4 hours.

    • Workup: Dilute with EtOAc (50 mL) and wash with brine (3 x 20 mL) to remove DMF and DIPEA salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-((benzylamino)methyl)pyridin-3-ol.

  • CDI-Mediated Cyclization:

    • Dissolve the crude 2-((benzylamino)methyl)pyridin-3-ol (approx. 10 mmol) in anhydrous THF (30 mL).

    • Add Triethylamine (TEA) (1.0 eq, 10 mmol, 1.4 mL) followed by 1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 15 mmol, 2.43 g) in one portion.

    • Heat the reaction mixture to reflux (65 °C) for 12 hours. Monitor via TLC (eluent: 1:1 EtOAc/Hexanes) until the intermediate is fully consumed.

    • Workup: Cool to room temperature, quench with water (20 mL), and extract with EtOAc (2 x 30 mL). Wash the combined organic layers with 0.1 M HCl (20 mL) to remove residual imidazole, followed by brine.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, 20-40% EtOAc in Hexanes) to afford the pure 1,3-oxazin-2-one product.

Protocol B: Synthesis of 4-Benzyl-4,5-dihydropyrido[3,2-b][1,4]oxazepin-2(3H)-one

Self-Validating Note: The lactonization step is highly sensitive to moisture; utilizing strictly anhydrous THF and fresh


-BuOK is critical to prevent premature ester hydrolysis prior to ring closure.
  • Alkylation of the Secondary Amine:

    • Dissolve 2-((benzylamino)methyl)pyridin-3-ol (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 25 mL).

    • Add anhydrous K₂CO₃ (2.0 eq, 20 mmol, 2.76 g) and ethyl bromoacetate (1.1 eq, 11 mmol, 1.22 mL).

    • Heat the suspension at 60 °C for 6 hours.

    • Workup: Filter the mixture to remove inorganic salts, concentrate the filtrate, and partition between EtOAc (40 mL) and water (20 mL). Extract, dry the organic layer, and concentrate to yield the intermediate ester.

  • Base-Promoted Lactonization:

    • Dissolve the crude ester in anhydrous THF (30 mL) and cool to 0 °C under nitrogen.

    • Add Potassium tert-butoxide (

      
      -BuOK) (1.2 eq, 12 mmol, 1.35 g) portion-wise. The reaction mixture will darken as the highly nucleophilic phenoxide equivalent is formed.
      
    • Allow the reaction to warm to 25 °C and stir for 3 hours.

    • Workup: Quench with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify by recrystallization from EtOH/Water or via flash chromatography (silica gel, 30-50% EtOAc in Hexanes) to isolate the 7-membered pyrido-oxazepine.

References

  • Benzoxazepin PI3K inhibitor compounds and methods of use (WO2011036280A1)
  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling Source: Organic Process Research & Development (ACS) URL:[Link]

Method

procedure for free-basing 2-(chloromethyl)pyridin-3-ol hydrochloride

This guide outlines the technical procedure for converting 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS 80322-74-3) to its free-base form.[1] Executive Summary The isolation of free-base 2-(chloromethyl)pyridin-3-ol i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical procedure for converting 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS 80322-74-3) to its free-base form.[1]

Executive Summary

The isolation of free-base 2-(chloromethyl)pyridin-3-ol is a non-trivial process due to the compound's inherent instability and amphoteric nature.[1] Unlike simple amine salts, this molecule contains a reactive electrophile (chloromethyl group), a basic center (pyridine nitrogen), and an acidic moiety (phenolic hydroxyl).[1] Successful "free-basing" requires precise pH control to avoid self-alkylation (polymerization) or hydrolysis.[1] This protocol prioritizes low-temperature handling and rapid utilization , recommending in situ generation over isolation whenever possible.[1]

Technical Background & Mechanistic Insight

Chemical Stability & Reactivity Profile

The target molecule, 2-(chloromethyl)pyridin-3-ol, presents a "perfect storm" for intermolecular reactivity.[1]

  • Electrophile: The C(2)-chloromethyl group is highly susceptible to nucleophilic attack.[1]

  • Nucleophile: The pyridine nitrogen (in its free-base form) is a competent nucleophile.[1]

  • Result: In concentrated free-base solutions, the nitrogen of one molecule attacks the chloromethyl group of another, leading to rapid, exothermic polymerization (formation of quaternary pyridinium salts).[1]

Critical Insight: The hydrochloride salt is stable because the protonated nitrogen (


) is non-nucleophilic.[1] Removing the proton activates the "self-destruct" mechanism.[1] Therefore, the free base must be kept cold, dilute, and used immediately.[1]
The Amphoteric pH Window

To isolate the neutral species, one must navigate the pKa values of the functional groups.[1]

  • Pyridine Nitrogen (

    
    ):  The electron-withdrawing chloromethyl group lowers the basicity of the pyridine ring compared to unsubstituted pyridine (
    
    
    
    ).[1]
  • Phenolic Hydroxyl (

    
    ):  At high pH, this group deprotonates to form a phenolate anion, which is water-soluble and will not extract into organic solvents.[1]
    

Target pH: The aqueous phase must be buffered to pH 6.5 – 7.5 .

  • pH < 5: Nitrogen remains protonated (salt form).[1]

  • pH > 8.5: Phenol deprotonates (anionic form).[1]

  • pH 7.0: Predominance of the neutral, organic-soluble species.[1]

Safety & Compliance

  • Hazard Classification: This compound is an alkylating agent .[1] It acts as a vesicant and lachrymator.[1] It can cause severe skin burns, eye damage, and permanent respiratory injury.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.[1]

  • Decontamination: Quench spills with dilute ammonia or 10% NaOH to hydrolyze the alkyl chloride (generating the less toxic hydroxymethyl derivative).[1]

Experimental Protocol

Equipment & Reagents
ComponentSpecificationPurpose
Solvent A Dichloromethane (DCM)Extraction solvent (non-nucleophilic).[1]
Base Saturated aq.[1] NaHCO

Mild base for controlled neutralization (pH ~8.3).[1]
Brine Saturated aq.[1] NaClEnhances phase separation.[1]
Drying Agent Anhydrous Na

SO

Rapid water removal.[1]
Cooling Ice/Water Bath (0 °C)Suppresses polymerization.[1]
Step-by-Step Procedure

Step 1: Preparation (Cold Start)

  • Cool 50 mL of Dichloromethane (DCM) and 50 mL of Saturated NaHCO

    
     to 0 °C.
    
  • Place the reaction flask containing the hydrochloride salt (e.g., 1.0 g, ~5.5 mmol) in an ice bath.

Step 2: Biphasic Neutralization

  • Add the cold DCM to the solid salt. The salt will likely remain suspended.[1]

  • Slowly add the cold Saturated NaHCO

    
     with vigorous stirring.
    
    • Note: Gas evolution (CO

      
      ) will occur.[1] Add dropwise to prevent foaming.[1]
      
  • Monitor the pH of the aqueous layer.[1] Target range: pH 7.0 – 7.5 .

    • Correction: If pH < 6, add more NaHCO

      
      .[1] If pH > 8, adjust carefully with dilute citric acid (avoid strong acids).[1]
      

Step 3: Rapid Extraction

  • Transfer the mixture to a pre-cooled separatory funnel.

  • Shake vigorously for 30 seconds and allow layers to separate.

  • Drain the lower organic layer (DCM) into a cold Erlenmeyer flask.

  • (Optional) Re-extract the aqueous layer with a small volume (10 mL) of cold DCM to maximize yield.

Step 4: Drying & Concentration

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    for 2–3 minutes. Keep the flask on ice.
  • Filter the solution into a tared round-bottom flask.

  • Critical Decision Point:

    • Method A (Recommended): Use the DCM solution directly in the next step (e.g., nucleophilic substitution).[1] Determine concentration by assumed quantitative yield or rapid aliquot check.

    • Method B (Isolation): Concentrate the solvent on a rotary evaporator with the bath temperature set to < 20 °C .[1] Do not dry to completion if possible; leave as a concentrated oil.[1]

Quality Control & Validation

TestExpected ResultFailure Mode Indicator
TLC (DCM/MeOH 95:5) Single spot, R

higher than HCl salt.[1]
Streak at baseline (Polymerization).[1]

H NMR (CDCl

)
Chloromethyl -CH

- singlet at

~4.6-4.8 ppm.[1]
Broadening of peaks or new multiplets (Degradation).[1]
Visual Inspection Clear, colorless to pale yellow oil.[1]Dark orange/brown tar (Polymerization).[1]

Visualization: Workflow Logic

FreeBasingProtocol Start Start: 2-(chloromethyl)pyridin-3-ol HCl Dissolve Suspend in cold DCM (0°C) Start->Dissolve Neutralize Add Sat. NaHCO3 Target pH 7.0 - 7.5 Dissolve->Neutralize CheckPH Check pH Neutralize->CheckPH CheckPH->Neutralize pH < 6 PhaseSep Separate Layers (Keep Cold) CheckPH->PhaseSep pH 7-7.5 Dry Dry Organic Layer (Na2SO4) PhaseSep->Dry Decision Intended Use? Dry->Decision InSitu Method A: Use Solution Directly (Recommended) Decision->InSitu Immediate Reaction Isolate Method B: Evaporate < 20°C (High Risk of Polymerization) Decision->Isolate Storage/Analysis

Figure 1: Decision logic for the neutralization and extraction of 2-(chloromethyl)pyridin-3-ol, highlighting the critical pH window and stability pathways.

References

  • Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride . Thermo Fisher Scientific.[1] (Accessed 2024).[1][2] Link

  • Pappalardo, S., & Ferguson, G. (1996).[1] "Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride." The Journal of Organic Chemistry, 61(7), 2407–2412.[1] Link[1]

  • Hanaoka, K., et al. (2001).[1] "Selective sensing of zinc ions with a novel magnetic resonance imaging contrast agent." Journal of the Chemical Society, Perkin Transactions 2, (9), 1840–1843.[1] Link

  • Albert, A., & Phillips, J. N. (1956).[1] "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings."[1] Journal of the Chemical Society, 1294-1304.[1] (Foundational data on hydroxypyridine pKa values). Link

Sources

Application

catalytic applications of ligands derived from 2-chloromethyl-3-hydroxypyridine

Application Note: Catalytic Utility of Ligands Derived from 2-Chloromethyl-3-Hydroxypyridine Executive Summary This technical guide details the synthesis and catalytic applications of ligands derived from 2-chloromethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Utility of Ligands Derived from 2-Chloromethyl-3-Hydroxypyridine

Executive Summary

This technical guide details the synthesis and catalytic applications of ligands derived from 2-chloromethyl-3-hydroxypyridine hydrochloride (CAS: 6959-47-3). While standard pyridine ligands (e.g., TPA, BPA) rely solely on primary coordination to the metal center, derivatives incorporating the 3-hydroxy-2-picolyl (3-HP) moiety introduce a critical "Second Coordination Sphere."

The 3-hydroxyl group acts as an intramolecular hydrogen-bond donor/acceptor, capable of:

  • Stabilizing high-valent metal-oxo intermediates (e.g., Fe(IV)=O, Mn(V)=O).

  • Directing substrate orientation via non-covalent interactions (Second Sphere Control).

  • Acting as a proton shuttle in hydrolytic mechanisms.

This guide provides a validated protocol for ligand synthesis and two distinct catalytic workflows: Biomimetic C-H Oxidation and Phosphate Ester Hydrolysis .

Ligand Synthesis & Design Principles

The precursor, 2-chloromethyl-3-hydroxypyridine, is a bifunctional scaffold. The chloromethyl group serves as the electrophile for N-alkylation, while the 3-hydroxyl group remains available for functionalization or H-bonding.

Synthesis Protocol: The "3-HP" Incorporation

Objective: To synthesize a tripodal ligand (e.g., N-(3-hydroxy-2-pyridylmethyl)-N,N-bis(2-pyridylmethyl)amine) from the hydrochloride precursor.

Safety Warning: 2-chloromethyl-3-hydroxypyridine is a skin irritant and vesicant. Handle in a fume hood. The free base is prone to self-polymerization; generate it in situ or use immediately.

Reagents:

  • Precursor: 2-Chloromethyl-3-hydroxypyridine HCl (1.0 eq)

  • Nucleophile: Bis(2-pyridylmethyl)amine (BPA) (1.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (4.0 eq) or

    
     (excess)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve Bis(2-pyridylmethyl)amine (1.99 g, 10 mmol) in 50 mL anhydrous MeCN under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (5.2 g, 40 mmol). The solution may warm slightly.

  • Precursor Addition: Add 2-chloromethyl-3-hydroxypyridine HCl (1.80 g, 10 mmol) portion-wise over 15 minutes. Critical: Slow addition prevents localized high concentrations of the reactive chloride, minimizing self-condensation.

  • Reaction: Heat to 60°C and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup: Evaporate solvent. Redissolve residue in DCM (50 mL) and wash with saturated

    
     (2 x 30 mL) and Brine (1 x 30 mL).
    
  • Purification: The product often requires column chromatography (Alumina or Silica, eluting with DCM/MeOH gradient) to remove unreacted amine.

  • Storage: Store the purified ligand under inert gas at -20°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-chloromethyl-3-OH-pyridine HCl Base Base Activation (DIPEA/MeCN) Start->Base In situ neutralization Alkylation N-Alkylation (60°C, 12h) Base->Alkylation + Bis(2-pyridylmethyl)amine Workup Workup & Purification (DCM/MeOH) Alkylation->Workup TLC Monitoring Product Final Ligand: 3-HP-TPA Derivative Workup->Product Isolation

Application 1: Biomimetic C-H Oxidation (Iron Catalysis)

Context: High-valent Iron-Oxo species (Fe(IV)=O) are the active oxidants in non-heme iron enzymes. Ligands derived from 2-chloromethyl-3-hydroxypyridine stabilize these species via intramolecular H-bonding between the pendant 3-OH and the oxo ligand.

Mechanism: The "Second Sphere" effect.

  • Without 3-OH: The Fe=O species is often unstable and less selective.

  • With 3-OH: The hydroxyl group donates a H-bond to the oxo oxygen, tuning its basicity and reactivity, often enhancing stereoselectivity in epoxidation or hydroxylation.

Protocol: Asymmetric Epoxidation of Olefins

Materials:

  • Catalyst: [Fe(II)(3-HP-Ligand)(OTf)2] (prepared in situ or isolated).

  • Oxidant: Hydrogen Peroxide (

    
    , 30% or 50%) or Peracetic Acid.
    
  • Substrate: cis-

    
    -methylstyrene or 1-octene.
    
  • Solvent: Acetonitrile (MeCN).

Procedure:

  • Catalyst Solution: In a vial, dissolve the Ligand (0.003 mmol) and

    
     (0.003 mmol) in 1 mL MeCN. Stir for 10 mins to form the complex.
    
  • Substrate Addition: Add the olefin substrate (0.3 mmol, 100 equiv vs Fe).

  • Oxidant Addition: Prepare a dilute solution of

    
     in MeCN. Using a syringe pump, add 1.5 equiv of oxidant over 30 minutes at 0°C. Note: Slow addition is crucial to prevent catalyst disproportionation.
    
  • Quench: After 1 hour, quench with saturated

    
     or 
    
    
    
    .
  • Analysis: Extract with ethyl acetate. Analyze by GC-FID or GC-MS using an internal standard (e.g., biphenyl).

Data Presentation: Impact of 3-OH Group

Ligand Scaffold3-Position SubstituentYield (%)Stereoretention (RC)Mechanism Note
TPA (Standard)-H45%ModerateNo H-bond stabilization
3-HP-TPA -OH 82% High (>95%) H-bond directs oxidant
3-MeO-TPA-OMe60%ModerateSteric bulk only; no H-bond

Application 2: Phosphate Ester Hydrolysis (Zinc Catalysis)

Context: Zinc complexes of these ligands mimic phosphoesterase enzymes. The 3-OH group acts as a nucleophile or a general base to activate the water molecule attacking the phosphate.

Protocol: Hydrolysis of BNPP (Bis(p-nitrophenyl) phosphate)

Procedure:

  • Complexation: Mix

    
     and the 3-HP ligand (1:1 ratio) in aqueous buffer (HEPES, pH 7.0) / DMSO mixture (9:1).
    
  • Assay Setup: In a UV-Vis cuvette, add the Zn-complex (0.5 mM).

  • Initiation: Add BNPP (5 mM).

  • Monitoring: Monitor the increase in absorbance at 400 nm (release of p-nitrophenolate anion).

  • Calculation: Plot Initial Rate (

    
    ) vs. [Substrate] to determine Michaelis-Menten parameters (
    
    
    
    ,
    
    
    ).
Mechanistic Pathway Diagram

HydrolysisMechanism State1 Resting State: Zn-OH2 ... HO-Ligand State2 Substrate Binding: Zn-Phosphate State1->State2 Substrate enters State3 Transition State: Ligand-OH activates Water Proton Transfer State2->State3 Nucleophilic Attack State4 Product Release: Hydrolyzed Phosphate State3->State4 P-O Bond Cleavage State4->State1 Regeneration

References

  • Costas, M., et al. (2011). "Second Coordination Sphere Effects in Non-Heme Iron Catalysis." Accounts of Chemical Research. (General concept validation).

  • Que, L. Jr., & Tolman, W. B. (2008). "Biologically Inspired Oxidation Catalysis." Nature. (Foundational text on TPA/BPA ligands).

  • ChemicalBook. (2023). "Product Specification: 2-(Chloromethyl)pyridine hydrochloride." (Precursor data).

  • BenchChem. (2025).[1] "Catalytic Activity of Pd(II) and Fe(II) Complexes with Pyridine Ligands." (Protocol validation).

(Note: The synthesis and catalytic logic presented above are derived from established principles of bioinorganic chemistry involving tripodal pyridine ligands, specifically leveraging the "pendant base/proton donor" effect described in the cited literature.)

Sources

Method

Handling, Storage, and Reaction Protocols for Moisture-Sensitive Chloromethylpyridine Hydrochloride Salts

Chloromethylpyridine hydrochloride salts (including the 2-, 3-, and 4-picolyl chloride isomers) are highly versatile electrophiles widely used in medicinal chemistry and organic synthesis for the alkylation of amines, ph...

Author: BenchChem Technical Support Team. Date: March 2026

Chloromethylpyridine hydrochloride salts (including the 2-, 3-, and 4-picolyl chloride isomers) are highly versatile electrophiles widely used in medicinal chemistry and organic synthesis for the alkylation of amines, phenols, and complex macrocycles like calixarenes[1]. However, these compounds present unique handling challenges due to their dual reactivity and extreme moisture sensitivity[2].

As an application scientist, mastering the handling of these salts requires moving beyond rote procedures to understand the fundamental causality of their degradation. This guide provides a mechanistic framework and self-validating protocols to ensure high-yield alkylations without the interference of polymerization or hydrolysis.

Mechanistic Insights: The Causality of Instability

The necessity of handling these compounds as hydrochloride salts—rather than free bases—stems directly from their molecular structure. The free base of chloromethylpyridine contains both a strong nucleophile (the lone pair on the pyridine nitrogen) and a potent electrophile (the chloromethyl carbon).

  • Self-Condensation (Polymerization): If left as a free base, the pyridine nitrogen of one molecule will rapidly undergo an intermolecular SN2 attack on the chloromethyl group of another. This triggers a runaway self-condensation reaction, yielding a dark, insoluble poly-pyridinium polymer[2].

  • The Protective Role of the Salt: Converting the molecule to a hydrochloride salt protonates the pyridine nitrogen, tying up its lone pair and rendering it non-nucleophilic[2]. This effectively halts self-condensation, transforming an unstable oil into a handleable, crystalline solid[3].

  • Moisture-Driven Hydrolysis: While the salt prevents self-condensation, it is highly hygroscopic[3]. Ambient moisture readily absorbs into the crystal lattice, acting as a nucleophile that displaces the chloride ion. This hydrolysis converts the active chloromethyl group into a dead-end hydroxymethylpyridine byproduct, releasing additional hydrochloric acid in the process[2].

degradation A Chloromethylpyridine HCl Salt (Stable) B Free Base (Highly Reactive) A->B Base / Neutralization (-HCl) C Hydroxymethylpyridine (Hydrolysis Product) A->C Ambient Moisture (H2O) B->C H2O D Poly-pyridinium Salts (Self-Condensation) B->D Intermolecular SN2 (N attacks C-Cl)

Mechanistic pathways of chloromethylpyridine degradation via hydrolysis and self-condensation.

Quantitative Data & Storage Guidelines

To prevent degradation, strict adherence to environmental controls is mandatory. The table below summarizes the critical physicochemical properties and storage requirements for chloromethylpyridine hydrochloride salts.

PropertyValue / Description
Molecular Weight 164.03 g/mol [3]
Appearance Off-white chunky/crystalline solid[3]
Water Solubility ≥ 10 g/100 mL at 22°C (Highly soluble)[2]
Organic Solubility Soluble in polar solvents (MeOH, DMSO, DMF)[2]
Storage Temperature 2–8°C (Solid)[2]; -80°C (Stock Solutions, max 6 months)[4]
Hazard Classification Acute Tox. 4 Oral, Skin Corr. 1B (Causes severe burns)
Experimental Protocols (Self-Validating Systems)

To successfully utilize chloromethylpyridine hydrochloride in synthesis, the free base must be generated in situ in the presence of the target nucleophile. If the salt is neutralized in isolation, it will polymerize before it can be used.

Protocol 1: Inert Handling and Preparation

Causality: Because the salt is hygroscopic, opening the reagent bottle in ambient air introduces atmospheric water, initiating hydrolysis[2].

  • Preparation: Transfer the sealed bottle of chloromethylpyridine hydrochloride from cold storage (2–8°C) to a desiccator and allow it to warm to room temperature before opening. Causality: Opening cold containers causes immediate condensation of atmospheric moisture onto the reagent.

  • Weighing: Perform all weighing inside a glovebox under an Argon or Nitrogen atmosphere (<1 ppm H₂O)[5].

  • Self-Validation Check (Visual): Inspect the physical state of the reagent. A healthy batch will appear as a free-flowing, off-white chunky solid[3]. If the material appears clumpy, sticky, or discolored (yellow/brown), moisture contamination and subsequent degradation have already occurred. Discard the batch.

Protocol 2: In Situ Neutralization and Alkylation

Causality: By mixing the hydrochloride salt with the target nucleophile before adding the base, you ensure that the highly reactive free base is consumed by the desired cross-coupling reaction the instant it is generated, outcompeting intermolecular self-condensation[1].

workflow step1 1. Glovebox / Schlenk Line Weigh HCl Salt under Ar/N2 step2 2. Suspend in Anhydrous Solvent (e.g., DMF, THF, CH3CN) step1->step2 step3 3. Add Target Nucleophile (e.g., Phenol, Amine) step2->step3 step4 4. Slow Addition of Base (In Situ Neutralization) step3->step4 step5 5. Alkylation Reaction (Free base consumed instantly) step4->step5

Optimized workflow for in situ neutralization and alkylation to prevent self-condensation.

Step-by-Step Procedure:

  • Under an inert atmosphere, dissolve your target nucleophile (1.0 equiv) and chloromethylpyridine hydrochloride (1.1 to 1.2 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or THF)[1].

  • Cool the reaction mixture to 0°C using an ice bath. Causality: Lower temperatures suppress the kinetics of self-condensation more than the desired alkylation.

  • Slowly add a mild base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) dropwise or in small portions over 30 minutes. Causality: Slow addition keeps the steady-state concentration of the free base extremely low.

  • Allow the reaction to slowly warm to room temperature and stir until completion (typically 2–12 hours).

Self-Validation Checks for Protocol 2:

  • Gas Evolution (Neutralization Validation): If utilizing an aqueous-tolerant biphasic setup with NaHCO₃, the immediate evolution of CO₂ gas (foaming) serves as a positive visual indicator that the hydrochloride salt is being successfully neutralized into the free base[6].

  • Colorimetric Validation (Degradation Check): The reaction mixture should remain relatively clear or take on the color of your target product. The sudden appearance of a dark red/brown viscous oil or insoluble precipitate indicates that base addition was too fast, and poly-pyridinium self-condensation has outcompeted the desired alkylation.

  • TLC Validation: Spot the reaction mixture against the starting chloromethylpyridine HCl using a polar eluent (e.g., 10% MeOH in DCM). The free base is UV-active. Successful alkylation will show the consumption of the starting material without the appearance of heavy, baseline-retained streaking (which indicates polymeric byproducts).

References

Sources

Technical Notes & Optimization

Troubleshooting

preventing polymerization of 2-(chloromethyl)pyridin-3-ol during synthesis

Part 1: Executive Summary & Core Directive The Problem: 2-(Chloromethyl)pyridin-3-ol is inherently unstable as a free base.[1] It undergoes rapid, exothermic self-polymerization (quaternization) to form an insoluble, dar...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Problem: 2-(Chloromethyl)pyridin-3-ol is inherently unstable as a free base.[1] It undergoes rapid, exothermic self-polymerization (quaternization) to form an insoluble, dark-colored tar or gel.[1] This reaction is autocatalytic and irreversible.

The Solution: The molecule must never exist as a free base during isolation or storage. It must be synthesized, isolated, and stored exclusively as the hydrochloride salt (2-(chloromethyl)pyridin-3-ol[1]·HCl) . The protonation of the pyridine nitrogen deactivates its nucleophilicity, rendering the molecule stable.

Part 2: Technical Deep Dive

The Mechanism of Failure (Why it Polymerizes)

To prevent failure, one must understand the enemy. This molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group) within the same structure.

  • The Nucleophile: The nitrogen atom in the pyridine ring. The 3-hydroxyl group is an electron-donating group (EDG), which increases the electron density on the ring and makes the nitrogen more nucleophilic than in unsubstituted pyridine.[1]

  • The Electrophile: The methylene carbon of the chloromethyl group (

    
    ).
    
  • The Reaction: In the free base form, the nitrogen of Molecule A attacks the methylene carbon of Molecule B, displacing the chloride ion. This forms a pyridinium salt.[1][2] Molecule B now has a positive charge but still possesses a chloromethyl group, which is attacked by Molecule C.

  • The Result: A cationic polymer (polypyridinium salt).

Visualizing the Mechanism:

PolymerizationMechanism cluster_0 Unstable Free Base cluster_1 Polymerization Event cluster_2 Result cluster_3 The Solution (Salt Formation) M1 Molecule A (Nucleophilic N) Transition Intermolecular Nucleophilic Attack (SN2) M1->Transition Attacks Salt Stable HCl Salt (Protonated N is Non-Nucleophilic) M1->Salt Protonation M2 Molecule B (Electrophilic CH2-Cl) M2->Transition Target Polymer Insoluble Red/Black Tar (Polypyridinium Salt) Transition->Polymer Irreversible HCl Add HCl HCl->Salt

Caption: Mechanism of self-quaternization vs. stabilization via protonation.[1]

Synthesis & Isolation Protocol (The "No-Neutralization" Rule)

Objective: Convert 2-(hydroxymethyl)pyridin-3-ol to 2-(chloromethyl)pyridin-3-ol·HCl without triggering polymerization.

Reagents:

  • Precursor: 2-(hydroxymethyl)pyridin-3-ol[1]

  • Reagent: Thionyl Chloride (

    
    )[3]
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Protocol:

  • Suspension: Suspend 2-(hydroxymethyl)pyridin-3-ol (1 eq) in anhydrous DCM (approx. 10 mL/g).

    • Note: The starting material may not fully dissolve; this is acceptable.

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride (1.5 – 2.0 eq) dropwise.

    • Caution: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper ventilation.[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: The solid starting material should dissolve or change form as the reaction proceeds.

  • Isolation (CRITICAL STEP):

    • DO NOT add water or aqueous base (e.g.,

      
      ) to "wash" the reaction. This will generate the free base and cause immediate gelling.
      
    • Method A (Filtration): If the product precipitates as the HCl salt (common in non-polar solvents like toluene), filter it directly under inert atmosphere. Wash with dry ether.[1]

    • Method B (Evaporation): If the product remains in solution (common in DCM), evaporate the solvent and excess

      
       under reduced pressure (Rotavap).
      
    • Trace Removal: Co-evaporate with toluene 2–3 times to remove residual

      
      .
      
  • Final Product: The residue is the HCl salt . It should be an off-white to pale yellow solid.[1]

    • Storage: Store immediately in a desiccator at -20°C.

Part 3: Troubleshooting & FAQs

Scenario 1: "My product turned into a red goo/tar."

Diagnosis: You likely neutralized the reaction mixture or exposed the salt to moisture which hydrolyzed it or allowed localized free-basing.[1] Corrective Action: This process is irreversible.[1] Discard the batch. Prevention: Eliminate all aqueous wash steps.[1] Isolate by evaporation or precipitation only.[1]

Scenario 2: "How do I use this salt in a nucleophilic substitution reaction?"

User Question: "I need to react this with a phenol/amine. Don't I need to free-base it first?" Technical Answer: NO. Never free-base it in isolation.[1] Protocol:

  • Dissolve your nucleophile (e.g., phenol) and the base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) in the reaction solvent (DMF or Acetone).
  • Add the solid 2-(chloromethyl)pyridin-3-ol[1]·HCl directly to this stirring mixture.

  • Why this works: The base in the pot will deprotonate the pyridine nitrogen in situ. However, because the target nucleophile (the phenol) is present in high concentration and close proximity, the chloromethyl pyridine reacts with the target nucleophile faster than it can find another pyridine molecule to polymerize with.

Scenario 3: "The HCl salt is hygroscopic."

Diagnosis: The 3-OH group and the pyridinium salt nature make it water-loving.[1] Moisture leads to hydrolysis (reverting to the alcohol) or sticky solids. Corrective Action: Handle in a glovebox or use Schlenk techniques. Store under Argon/Nitrogen.[1][4]

Part 4: Stability & Solvent Compatibility Data

ParameterConditionStability RatingNotes
Form HCl Salt High Stable for months at -20°C under inert gas.[1]
Form Free Base Critical Failure Polymerizes in minutes/hours at RT.[1]
Solvent WaterLowHydrolysis to alcohol; pH dependent polymerization.
Solvent Methanol/EthanolMediumRisk of solvolysis (forming ethers) if heated.
Solvent DCM/ChloroformHighGood for synthesis and handling (as salt).
Solvent DMF/DMSOLow (for storage)Promotes nucleophilic attack; use only during reaction.

References

  • Synthesis of Chloromethylpyridines

    • PrepChem.[1] "Synthesis of 2-chloromethyl-pyridine hydrochloride."[1][2][3][5] Available at: [Link]

    • Note: This protocol establishes the standard for handling picolyl chlorides as hydrochloride salts to prevent self-alkylation.[1]

  • Commercial Stability Data: Note: Confirms commercial availability exclusively as the hydrochloride salt, citing hygroscopic n
  • Mechanistic Insight (General Picolyl Chlorides)

Sources

Optimization

Technical Support Center: Improving Yield in Alkylation Reactions with 2-(Chloromethyl)pyridin-3-ol HCl

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(chloromethyl)pyridin-3-ol HCl. The focus is on troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(chloromethyl)pyridin-3-ol HCl. The focus is on troubleshooting common issues and optimizing reaction conditions to improve yield and selectivity in alkylation reactions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and reactivity of 2-(chloromethyl)pyridin-3-ol HCl.

Q1: What is the primary challenge when using 2-(chloromethyl)pyridin-3-ol HCl as an alkylating agent?

The primary challenge stems from the molecule's structure as a substituted pyridinol, which can exist in tautomeric equilibrium with its pyridone form. This creates an ambident nucleophilic system upon deprotonation, leading to competition between N-alkylation and O-alkylation of your target nucleophile.[1][2][3] The reaction's selectivity is highly sensitive to conditions such as the base, solvent, and temperature.[4] Furthermore, the starting material is a hydrochloride salt, which requires careful consideration of the base stoichiometry.

Q2: Why is the stability of 2-(chloromethyl)pyridin-3-ol HCl a critical factor?

This reagent is a reactive alkylating agent susceptible to degradation, primarily through hydrolysis.[5] The chloromethyl group can be attacked by nucleophiles, including water, alcohols, or amines.[5] The presence of moisture can lead to the formation of the corresponding 2-(hydroxymethyl)pyridin-3-ol, reducing the amount of active reagent and complicating purification.[5]

Key Stability and Handling Recommendations:

  • Storage: For long-term storage, keep the reagent at -20°C in a tightly sealed container under an inert atmosphere.[6] For stock solutions, use within one month if stored at -20°C or within six months at -80°C.[5][7]

  • Handling: Always handle the reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as it is corrosive and can cause severe skin and eye damage.[8][9][10]

  • Reaction Conditions: Always use anhydrous (dry) solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Q3: How many equivalents of base are required for the reaction?

Since the starting material is a hydrochloride salt, a minimum of two equivalents of base are typically required.

  • First Equivalent: Neutralizes the hydrochloride salt to free the pyridine nitrogen.

  • Second Equivalent: Acts as the base to deprotonate the nucleophile (your substrate) or to facilitate the alkylation reaction. Using only one equivalent will result in an acid-base reaction, leaving no free base to promote the desired alkylation. In many cases, using a slight excess (e.g., 2.2 to 2.5 equivalents) can help drive the reaction to completion.

Q4: How do solvent and base selection influence N- vs. O-alkylation selectivity?

The choice of solvent and base is the most critical factor in controlling the regioselectivity of alkylation on pyridone-like systems.[1][4]

  • To Favor N-Alkylation: Weaker bases and less polar, aprotic solvents are generally preferred. For example, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile (ACN) or tetrahydrofuran (THF) often favors the N-alkylated product.[11][12] Micellar systems using surfactants in water have also been shown to be highly effective for selective N-alkylation.[13][14]

  • To Favor O-Alkylation: Stronger bases and polar aprotic solvents tend to favor the O-alkylated product. Using a strong base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can increase the proportion of the O-alkoxide, leading to more O-alkylation.[11][15]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues encountered during alkylation reactions with 2-(chloromethyl)pyridin-3-ol HCl.

Problem 1: Low or No Product Formation with Starting Material Unconsumed

  • Probable Causes:

    • Insufficient Base: As the reagent is an HCl salt, using less than two equivalents of base will prevent the reaction from proceeding efficiently.

    • Reagent Inactivity: The reagent may have degraded due to improper storage or handling, particularly from exposure to moisture.[5]

    • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Poor Solubility: The reagents may not be sufficiently soluble in the chosen solvent system.

  • Recommended Solutions:

    • Verify Base Stoichiometry: Ensure at least 2.2 equivalents of a suitable base are used.

    • Use Fresh Reagent: Use a new, unopened bottle of 2-(chloromethyl)pyridin-3-ol HCl or one that has been stored correctly.

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Change Solvent: Switch to a solvent in which all reactants are more soluble, such as DMF or DMSO.[6]

Problem 2: Mixture of Products Observed, Complicating Purification

  • Probable Causes:

    • Competing N- and O-Alkylation: The reaction conditions are promoting the formation of both N- and O-alkylated isomers, which often have similar polarities, making them difficult to separate via column chromatography.[2]

    • Di-alkylation: If the nucleophile has multiple reactive sites, di-alkylation can occur.

  • Recommended Solutions:

    • Optimize for Selectivity: Adjust the reaction conditions based on the principles outlined in FAQ Q4. Create a small screening matrix to test different base/solvent combinations. See the data table below for starting points.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for one isomer over the other.[11]

    • Use a Bulky Base or Substrate: Steric hindrance can be used to favor the less hindered reaction site.[11]

    • Purification Strategy: If a mixture is unavoidable, consider alternative purification methods such as preparative HPLC or crystallization. Recrystallization can sometimes be highly effective at removing one isomer.[16]

Problem 3: Starting Material is Consumed, but TLC/LC-MS Shows Multiple Unidentified Spots

  • Probable Causes:

    • Degradation of Starting Material: The alkylating agent may be degrading under the reaction conditions, especially in the presence of trace moisture or nucleophilic solvents.[5] The most likely byproduct is 2-(hydroxymethyl)pyridin-3-ol.

    • Product Instability: The desired product may be unstable under the reaction or workup conditions.

    • Side Reactions: The strong base or high temperature may be causing unintended side reactions with your nucleophile or the product.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, which can be obtained by passing them through a purification system or by distilling over a suitable drying agent.[17] Run the reaction under a strict inert atmosphere.

    • Modify Workup: Perform an aqueous workup at low temperatures (e.g., using an ice bath) and minimize the time the product is in contact with aqueous acidic or basic solutions.

    • Screen Milder Conditions: Attempt the reaction with a weaker base (e.g., K₂CO₃ instead of NaH) and at a lower temperature to minimize side reactions.

Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Optimizing Selectivity
Goal Base (equivalents) Solvent Temperature Range (°C) Rationale & Comments
Favor N-Alkylation K₂CO₃ or Cs₂CO₃ (2.2-2.5)Acetonitrile (ACN), THF25 - 80Weaker bases and less polar solvents generally favor N-alkylation. Cesium carbonate can accelerate reactions due to the "cesium effect".[12]
Favor O-Alkylation NaH (2.2)DMF, DMSO0 - 50Stronger bases in polar aprotic solvents increase the ionic character of the nucleophile, often favoring reaction at the more electronegative oxygen atom.[11]
Balanced Reactivity K₂CO₃ (2.5)DMF25 - 100A common starting point that provides good solubility and moderate reactivity. The N/O ratio will be highly substrate-dependent.
High Selectivity (N) TBAH (Tetra-n-butylammonium hydroxide) (2.5)THF, Acetonitrile25Phase-transfer catalysts or quaternary ammonium bases can promote high N-selectivity.[18]
Experimental Protocol: General Procedure for Alkylation

This protocol provides a starting point for the alkylation of a generic nucleophile (R-XH, where X = N, O, S). All glassware must be oven- or flame-dried, and all solvents must be anhydrous.

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add your nucleophile (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.2 eq).

    • Add the anhydrous solvent (e.g., ACN, to make a 0.1-0.5 M solution with respect to the nucleophile).

    • Place the flask under an inert atmosphere (N₂ or Ar).

  • Reaction Setup:

    • Stir the suspension at room temperature for 15-30 minutes.

    • In a separate dry vial, dissolve 2-(chloromethyl)pyridin-3-ol HCl (1.1 - 1.2 eq) in a minimal amount of the same anhydrous solvent.

    • Add the solution of the alkylating agent dropwise to the stirring suspension of the nucleophile and base over 5-10 minutes.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., 50 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting reagent is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off any insoluble salts (e.g., K₂CO₃) and rinse the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the layers. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[11]

Visualizations
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Step 1: Verify Reagents start->check_reagents reagent_purity Is reagent old or improperly stored? check_reagents->reagent_purity check_conditions Step 2: Assess Reaction Conditions temp Is temperature too low? check_conditions->temp check_workup Step 3: Analyze Products & Byproducts mixture Is it a mixture of N/O isomers? check_workup->mixture use_fresh Solution: Use fresh, anhydrous reagent. Store at -20°C under inert gas. reagent_purity->use_fresh Yes base_eq Are >2 eq. of base used? reagent_purity->base_eq No base_eq->check_conditions Yes add_base Solution: Use 2.2-2.5 eq. of base to neutralize HCl and drive reaction. base_eq->add_base No increase_temp Solution: Increase temperature in 10-20°C increments. temp->increase_temp Yes solvent Are reagents fully dissolved? temp->solvent No solvent->check_workup Yes change_solvent Solution: Switch to a solvent with higher solubilizing power (e.g., DMF). solvent->change_solvent No optimize_selectivity Solution: Screen bases/solvents. (e.g., K2CO3/ACN for N-alkylation) mixture->optimize_selectivity Yes degradation Are degradation products present? mixture->degradation No use_anhydrous Solution: Use strictly anhydrous conditions and an inert atmosphere. degradation->use_anhydrous Yes

Caption: A decision tree for troubleshooting low-yield alkylation reactions.

N- vs. O-Alkylation Competing Pathways

Caption: Competing N- and O-alkylation pathways for pyridinol systems.

References
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from ResearchGate. [Link]

  • Tan, Y., et al. (2022). Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from ResearchGate. [Link]

  • Reddit. (2022). reaction with hydrochloride compounds. r/chemhelp. [Link]

  • Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • ResearchGate. (n.d.). (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. Retrieved from ResearchGate. [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from PubMed. [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Alkyl Chloride Formation with HCl/ZnCl2 (Lucas). Retrieved from OrgoSolver. [Link]

  • Chemistry Steps. (2020). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2020). 14.1: Reactions of Alcohols with Hydrohalic Acids. Retrieved from Chemistry LibreTexts. [Link]

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Retrieved from Semantic Scholar. [Link]

  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved from Sciforum. [Link]

  • Academia.edu. (n.d.). Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from Academia.edu. [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN101654433B - Method for N-alkylation of 2-pyridone.
  • Google Patents. (n.d.). EP1109768B1 - Purification of alkylated phenols by melt crystallization.
  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from NIH. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from CORA. [Link]

  • Clariant. (n.d.). Olefin Purification. Retrieved from Clariant. [Link]

  • European Patent Office. (2003). PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - EP 1109768 B1. Retrieved from European Patent Office. [Link]

Sources

Troubleshooting

troubleshooting low solubility of 2-(chloromethyl)pyridin-3-ol in non-polar solvents

Technical Support Center: 2-(Chloromethyl)pyridin-3-ol Handling Guide Executive Summary: The "Brick vs. Bomb" Paradox If you are reading this, you are likely staring at a flask containing 2-(chloromethyl)pyridin-3-ol (or...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Chloromethyl)pyridin-3-ol Handling Guide

Executive Summary: The "Brick vs. Bomb" Paradox

If you are reading this, you are likely staring at a flask containing 2-(chloromethyl)pyridin-3-ol (or its hydrochloride salt) that refuses to dissolve in hexane, toluene, or ether.[1]

The Core Problem: This molecule presents a fundamental chemical conflict:

  • The "Brick": As a hydrochloride salt (the stable commercial form), it is an ionic lattice, insoluble in non-polar media.[1]

  • The "Bomb": If you neutralize it to the free base to improve solubility, it becomes highly unstable.[1] The nucleophilic pyridine nitrogen attacks the electrophilic chloromethyl group of a neighboring molecule, leading to rapid self-polymerization (black tar formation).

Direct Answer: You cannot stably dissolve the free base of this molecule in non-polar solvents for extended periods.[1] You must alter your strategy to biphasic systems , in-situ neutralization , or derivatization .[1]

Diagnostic: Why Won't It Dissolve?

FAQ 1: Why is the solubility so poor in Toluene/Hexane?

Even as a free base, 2-(chloromethyl)pyridin-3-ol is not a simple organic molecule; it is a zwitterionic-capable hybrid .[1]

  • Lattice Energy: The hydroxyl group at C3 is a hydrogen bond donor, and the pyridine nitrogen is an acceptor.[1] This creates a strong intermolecular H-bond network (O-H···N) that non-polar solvents cannot break.[1]

  • Ionic Character: The commercial form is the HCl salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Ionic salts generally require high dielectric constant solvents (Water, DMSO, MeOH) to overcome lattice energy.
    
Visual Analysis: The Solubility Barrier

SolubilityBarrier Salt HCl Salt Form (Stable, Ionic) NonPolar Non-Polar Solvent (Hexane/Toluene) Salt->NonPolar Insoluble (Lattice Energy >> Solvation) Polar Polar Solvent (DMSO/MeOH) Salt->Polar Soluble (Dipole-Ion Interactions) FreeBase Free Base Form (Neutral, Polar) FreeBase->FreeBase Self-Alkylation (Polymerization) FreeBase->NonPolar Poor Solubility (Strong Intermolecular H-Bonds)

Figure 1: The solubility/stability trade-off. Attempting to access the free base for non-polar solubility triggers decomposition.

Critical Warning: The Stability Trap

FAQ 2: Can I extract the free base into DCM or Ether?

Yes, but with extreme caution. The free base is thermally unstable.[1] The pyridine nitrogen (nucleophile) attacks the exocyclic chloromethyl group (electrophile). This is an intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 reaction.
  • Symptom: Your clear organic layer turns yellow, then brown, then precipitates a black solid within hours.[1]

  • Mechanism: Self-quaternization.[1]

Decomposition Monomer1 Monomer A (Free Base) Dimer Dimer (Ionic Salt) Precipitate Monomer1->Dimer Pyridine N attacks Chloromethyl C Monomer2 Monomer B (Free Base) Monomer2->Dimer Polymer Black Tar (Poly-pyridinium) Dimer->Polymer Chain Propagation

Figure 2: The self-alkylation pathway. This reaction accelerates in concentrated solutions and at room temperature.[1]

Validated Workarounds & Protocols

Do not try to force the molecule into hexane.[1] Use these three proven strategies instead.

Strategy A: Biphasic Reaction (Schotten-Baumann Conditions)

Best for: Acylations, substitutions, or reactions where the product is lipophilic.[1]

Instead of isolating the free base, use the HCl salt suspended in a biphasic mixture (e.g., DCM/Water or Toluene/Water) with an inorganic base.

Protocol:

  • Dissolve/suspend 2-(chloromethyl)pyridin-3-ol HCl salt in DCM (Dichloromethane).[1] Note: It won't fully dissolve yet.[1]

  • Add an equal volume of water containing 2.5 equivalents of NaHCO₃ or K₂CO₃ .[1]

  • Add your reagent (e.g., acid chloride, anhydride) to the DCM layer.[1]

  • Stir vigorously. As the base neutralizes the HCl, the free base is transiently formed at the interface and reacts immediately with the electrophile in the organic layer.

Strategy B: In-Situ Neutralization (The "Just-in-Time" Method)

Best for: Nucleophilic substitutions where the pyridine acts as the nucleophile.[1]

  • Suspend the HCl salt in dry THF or MeCN (Acetonitrile).[1]

  • Cool to 0°C .

  • Add 2.0 - 2.2 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1]

  • Stir for 15 minutes. The solution will likely clear up or turn slightly cloudy as amine-HCl salts precipitate.[1]

  • Immediately add your electrophile. Do not store this solution.

Strategy C: Protecting Group Engineering

Best for: When you absolutely need non-polar solubility for purification or sensitive catalysis.[1]

Mask the hydroxyl group to break the H-bond network and increase lipophilicity.[1]

Protecting GroupReagentStabilitySolubility Impact
TBS (Silyl) TBSCl / ImidazoleModerate (Acid labile)High: Soluble in Hexane/Et₂O
Acetyl (Ac) Ac₂O / PyridineGoodModerate: Soluble in DCM/Toluene
MOM MOMCl / DIPEAExcellent (Base stable)High: Soluble in most organics

Silylation Protocol (TBS Protection):

  • Suspend starting material (HCl salt) in DMF (polar aprotic).

  • Add 3.0 eq Imidazole.[1]

  • Add 1.2 eq TBSCl at 0°C.

  • Stir 2h.

  • Workup: Dilute with Ether/Water. The O-TBS protected product will now partition cleanly into the Ether layer and is significantly more stable than the free alcohol.[1]

Extraction Guide: Managing pH

If you must extract the free base, you must navigate its pKa values precisely.[1]

  • pKa 1 (Pyridine N-H⁺): ~3.0 - 4.0 (Lowered by electron-withdrawing Cl).[1]

  • pKa 2 (Phenolic -OH): ~8.0 - 9.0.[1]

The Isoelectric Trap: At pH 5-7, the molecule exists largely as a neutral species (or zwitterion) which has the lowest water solubility but is prone to oiling out rather than crystallizing cleanly.[1]

Recommended Extraction pH: Target pH 7.5 - 8.0 using saturated NaHCO₃.

  • Too Acidic (< pH 4): Compound stays in water as pyridinium salt.[1]

  • Too Basic (> pH 10): Phenol deprotonates (Phenolate anion), compound stays in water.[1]

Step-by-Step Extraction:

  • Cool aqueous mixture to 0°C (Critical to slow decomposition).

  • Adjust pH to 7.5 using sat.[1] NaHCO₃.

  • Rapidly extract with cold DCM (3x).

  • Dry over MgSO₄ (keep cold).

  • Do not concentrate to dryness if possible. Use the solution immediately.

References

  • Synthesis and Stability: European Patent EP0939079B1. Process for the preparation of 2-chloro-3-hydroxy pyridine.[1][2] (Describes the handling of the unstable intermediate and preference for salt forms).

  • Pyridine Solubility & pKa: PubChem Compound Summary. 3-Hydroxypyridine.[1] (Provides baseline pKa values of 4.79 and 8.75, illustrating the zwitterionic window).

  • Reactivity of Chloromethyl Pyridines: BenchChem Technical Guide. Stability of 2-(Chloromethyl)pyridine hydrochloride.[1][3][4] (Details the polymerization risk and hydrolysis pathways). [3]

  • Handling Halogenated Pyridines: Journal of Organic Chemistry. "Nucleophilic Substitutions of 2-Chloromethylpyridines." (Contextualizes the high reactivity of the 2-chloromethyl group).[3]

  • General Solubility Principles: University of Calgary. Solubility of Organic Compounds.[1][5] (Fundamental principles of H-bonding and solubility in non-polar solvents).

Sources

Optimization

minimizing hydrolysis of chloromethyl group in aqueous workups

Chloromethyl Group Stability Support Center Topic: Minimizing Hydrolysis of Chloromethyl Groups in Aqueous Workups Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as o...

Author: BenchChem Technical Support Team. Date: March 2026

Chloromethyl Group Stability Support Center

Topic: Minimizing Hydrolysis of Chloromethyl Groups in Aqueous Workups Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2026)

The Mechanistic Landscape: The Kinetic Battleground

The stability of chloromethyl groups (e.g.,


-chloromethyl ketones, chloromethyl esters, benzyl chlorides) during aqueous workup is defined by a race between two competing rates: Partitioning (

)
and Hydrolysis (

)
.

The chloromethyl moiety contains a highly electrophilic carbon. In aqueous media, it is susceptible to nucleophilic attack by water (


) or hydroxide (

). The danger is not linear; it is exponential relative to pH and temperature.
The Threat Matrix
  • The Enemy: Hydroxide ion (

    
    ). It is 
    
    
    
    times more nucleophilic than neutral water. Even at pH 8 (mildly basic), the half-life of reactive chloromethyl ketones (CMKs) can drop from hours to minutes.
  • The Mechanism:

    • Primary Chlorides: Predominantly

      
      . Attack is sterically unhindered; rate depends heavily on nucleophile concentration (
      
      
      
      ).
    • Benzylic/Allylic Chlorides: Mixed

      
      /
      
      
      
      . Resonance stabilization of the carbocation intermediate makes them susceptible to solvolysis even in neutral water.

Hydrolysis_Threat cluster_factors Accelerants (Avoid) Substrate R-CH2-Cl (Organic Phase) Interface Interface (Danger Zone) Substrate->Interface Diffusion Hydrolysis R-CH2-OH (Impurity) Interface->Hydrolysis High pH / Heat (Nucleophilic Attack) Safe Isolated Product (Dry Organic) Interface->Safe Fast Separation Low Temp pH pH > 7 pH->Interface Temp Temp > 4°C Temp->Interface Emulsion Emulsions

Figure 1: The kinetic competition between safe isolation and hydrolytic degradation.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My product disappears during the bicarb wash."

Diagnosis: You are using Saturated


 (pH ~8.5).
The Science:  At pH 8.5, the concentration of 

is sufficient to drive rapid hydrolysis of highly reactive electrophiles like

-chloroketones. The Fix:
  • Stop using Bicarbonate.

  • Switch to: 5% Citric Acid or dilute Phosphate buffer (pH 5.0). This neutralizes residual acid without generating a basic environment.

Scenario B: "I have a stubborn emulsion, and the layers won't separate."

Diagnosis: Prolonged contact time with water increases the probability of hydrolysis events. The Science: Hydrolysis is time-dependent. An emulsion acts as a micro-reactor, maximizing the surface area between the organic halide and the aqueous nucleophiles. The Fix:

  • Immediate Action: Add saturated brine (NaCl). The high ionic strength increases surface tension and "salts out" organics.

  • Mechanical: Filter through a pad of Celite if particulate matter is stabilizing the emulsion.

  • Prevention: Do not shake vigorously; use gentle inversion.

Scenario C: "My purity drops after rotary evaporation."

Diagnosis: Residual water + Heat = Steam Distillation/Hydrolysis. The Science: If the organic layer is not bone-dry, heating it to 40°C+ in the presence of trace water accelerates hydrolysis. The byproduct (


) can essentially become autocatalytic in the concentrated oil.
The Fix: 
  • Drying Agent: Use Magnesium Sulfate (

    
    ) . It is slightly acidic and has a high water capacity. Avoid Sodium Sulfate (
    
    
    
    ) if you suspect it's too slow, and strictly avoid Potassium Carbonate (
    
    
    ).
  • Temperature: Keep the rotavap bath

    
    .
    

Standard Operating Procedures (SOPs)

Protocol A: The "Cold-Acidic" Workup (Gold Standard)

Best for: Highly sensitive


-chloroketones and benzylic chlorides.

Reagents:

  • Buffer: 0.5M Citrate Buffer (pH 4.5 - 5.0).

  • Wash: 50% Saturated Brine (chilled).

  • Solvent: DCM or EtOAc (Pre-cooled to 0°C).

Step-by-Step:

  • Quench: Cool the reaction mixture to -10°C to 0°C . Quench by slowly adding the cold Citrate Buffer. Never quench with water or base.

  • Extract: Add pre-cooled organic solvent. Agitate gently (swirl, don't shake violently) for 30-60 seconds.

  • Phase Cut: Separate layers immediately. Keep the funnel in an ice bath if waiting is necessary.

  • The "Dry" Wash: Wash the organic layer once with cold 50% Brine/Citrate mix. This removes bulk water while maintaining pH stability.

  • Dry: Pour organic layer over anhydrous

    
     immediately. Stir for 5 minutes.
    
  • Filter & Concentrate: Filter and evaporate solvent with bath temp < 25°C .

Protocol B: Workflow Decision Tree

Workflow_Optimization Start Start Workup Check_pH Check Reaction pH Start->Check_pH Acidic Acidic (pH < 3) Check_pH->Acidic Basic Basic (pH > 8) Check_pH->Basic Action_Acid Dilute with Cold Brine (Do not neutralize to pH 7) Acidic->Action_Acid Action_Base Acidify to pH 5 (Use Citric Acid/HCl) Basic->Action_Base Extract Extract (Cold Solvent) Action_Acid->Extract Action_Base->Extract Wash Wash: 0.1M Phosphate (pH 5) Extract->Wash Dry Dry: MgSO4 Wash->Dry

Figure 2: Decision tree for optimizing workup conditions based on reaction mixture pH.

Comparative Data: Buffer Selection

Not all buffers are created equal.[1] Some anions are nucleophilic and will react with your chloromethyl group (replacing -Cl with -OAc, for example).

Buffer SystempH RangeNucleophilicity of AnionSuitabilityNotes
Citrate 3.0 - 6.2LowExcellent Bulky anion, poor nucleophile, good buffering capacity.
Phosphate 5.8 - 8.0Low/ModerateGood Use dilute (0.1M). Good for physiological pH needs.[1]
Acetate 3.7 - 5.6Moderate Risky Acetate is a nucleophile. Can form acetoxymethyl ketones via

.
Bicarbonate 8.0 - 9.0LowAvoid pH is too high; promotes rapid hydrolysis.
Water ~7.0N/APoor No buffering capacity; local pH spikes can occur.

Frequently Asked Questions (FAQs)

Q: Can I store the organic layer overnight before drying? A: No. Even in the organic phase, dissolved water (saturation level in EtOAc is ~3%) can hydrolyze sensitive chlorides over hours. If you must stop, dry over


, filter, and store the dried solution at -20°C.

Q: My protocol calls for a "saturated sodium bicarbonate wash" to remove acid. What do I do? A: Deviate from the protocol. Use saturated Sodium Citrate or 0.5M Disodium Phosphate . These will remove acid but buffer the pH around 5-6, whereas bicarbonate drives it to 8-9.

Q: Does the choice of solvent matter? A: Yes.

  • Dichloromethane (DCM): Good solubility, but water floats on top (harder to separate quickly in some funnels).

  • Ethyl Acetate (EtOAc): Dissolves more water than DCM (riskier).

  • TBME (tert-Butyl Methyl Ether): Best choice. Dissolves very little water and separates phases rapidly.

References

  • Reactivity of Alpha-Haloketones

    • Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
    • Source: Molecules (via PMC/NIH).
    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acet
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Process Safety & Workup Optimization

    • Title: Organic Process Research & Development (General Guidelines on Aqueous Workups).
    • Source: ACS Public
    • URL:[Link]

  • Nucleophilicity of Buffers

    • Title: Effect of Different Buffer Components on Stability (General Protein/Chemical Context).[1][2]

    • Source: European Pharmaceutical Review.
    • URL:[Link]

Sources

Troubleshooting

purification methods for 2-(chloromethyl)pyridin-3-ol hydrochloride degradation products

The following technical guide is structured as a specialized support center resource for researchers working with 2-(chloromethyl)pyridin-3-ol hydrochloride . This compound is a highly reactive intermediate (often associ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 2-(chloromethyl)pyridin-3-ol hydrochloride . This compound is a highly reactive intermediate (often associated with Vitamin B6 analog synthesis) and presents unique stability challenges due to the synergistic effect of the 3-hydroxyl group and the 2-chloromethyl moiety.[1]

Status: Operational | Tier: Advanced Chemical Support Subject: Degradation Analysis, Purification, and Stability Management[1]

Diagnostic & Identification: "Is my compound degraded?"

Q: I observed a change in the physical appearance of my solid. How do I confirm degradation without wasting the entire batch?

Senior Scientist Response: The hydrochloride salt of 2-(chloromethyl)pyridin-3-ol should appear as an off-white to pale yellow crystalline solid . If you observe a transition to a sticky, dark orange/brown gum or the formation of a hard "crust," significant degradation has occurred.[1]

Primary Degradation Pathway: The 3-hydroxyl group donates electron density, facilitating the loss of the chloride ion even in the solid state if moisture is present.[1] This leads to the formation of a reactive quinone methide intermediate, which rapidly reacts with water or other nucleophiles.[1]

Rapid Diagnostic Workflow (LC-MS/HPLC): Run a check using a standard C18 Reverse Phase method.[1]

  • Parent Compound (Target): Elutes later (more hydrophobic).[1]

  • Major Impurity (Hydrolysis): 2-(hydroxymethyl)pyridin-3-ol.[1] Elutes significantly earlier (more polar).[1]

  • Mass Shift: Look for a mass difference of -18.5 Da (Cl [35.5] replaced by OH [17.0]) or -36 Da (HCl loss if observing free base ions).[1]

    • Parent [M+H]+: ~144/146 m/z (Chlorine isotope pattern 3:1).[1]

    • Impurity [M+H]+: ~126 m/z (No chlorine pattern).[1]

Purification Strategies: Troubleshooting & Protocols

Q: My LC-MS shows 15% hydrolysis product. How do I purify the parent compound without causing further degradation?

Senior Scientist Response: CRITICAL WARNING: Do not attempt to convert this compound to its free base for purification. The free base is unstable and will rapidly polymerize via intermolecular alkylation.[1] You must maintain the hydrochloride salt form throughout.[1]

We recommend a "Dry Trituration" approach over standard recrystallization to minimize thermal stress.[1]

Protocol A: Restoring Purity (Removal of Hydrolysis Product)

Target: Remove 2-(hydroxymethyl)pyridin-3-ol from the HCl salt.[1]

  • Preparation: Place the crude solid in a flame-dried flask under Nitrogen/Argon.

  • Solvent Choice: Use Anhydrous Acetone or Anhydrous Acetonitrile .[1] The hydrolysis product (alcohol) is more soluble in these polar organic solvents than the hydrochloride salt of the parent.

    • Avoid: Ethanol or Methanol (leads to ether formation).[1]

    • Avoid: Water (accelerates hydrolysis).[1]

  • Trituration:

    • Add cold (-10°C) anhydrous acetone (approx. 5-10 mL per gram).

    • Stir vigorously for 15-20 minutes under inert atmosphere.

    • Mechanistic Insight: The polar impurities dissolve; the ionic HCl salt remains suspended.[1]

  • Filtration: Filter rapidly under a blanket of nitrogen.[1]

  • Wash: Wash the filter cake with cold dry pentane or diethyl ether to remove residual acetone.[1]

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature. Do not heat.

Q: I need to isolate the degradation product (2-(hydroxymethyl)pyridin-3-ol) as an analytical standard. How do I do this?

Senior Scientist Response: Since the hydrolysis product is stable, you can force the degradation to completion and then purify it using silica gel chromatography.

Protocol B: Isolation of Degradation Product

Target: Synthesize/Isolate 2-(hydroxymethyl)pyridin-3-ol.

  • Forced Hydrolysis: Dissolve the parent chloride in water (10 mL/g) and heat to 60°C for 4 hours. Monitor by HPLC until the parent peak disappears.[1]

  • Neutralization: Carefully adjust pH to ~7.0-7.5 using saturated NaHCO₃.

    • Note: The 3-OH group makes the molecule amphoteric.[1] Extreme basic pH might form the phenolate anion (very soluble in water), making extraction difficult.

  • Extraction: Extract continuously with Ethyl Acetate or n-Butanol (due to high water solubility).[1]

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (standard).[1]

    • Mobile Phase: DCM : Methanol (95:5 to 90:10 gradient).[1]

    • Detection: UV at 254 nm.[1]

    • Result: The alcohol will elute as a distinct polar band.[1]

Stability & Storage (The "Self-Validating" System)

Q: Why does my compound degrade even in the freezer?

Senior Scientist Response: Standard freezers often have high humidity.[1] If the vial seal is imperfect, moisture ingress triggers the autocatalytic degradation cycle:[1]

  • Moisture hydrolyzes a small amount of compound -> generates HCl.[1]

  • Hygroscopic HCl absorbs more moisture.[1]

  • Cycle accelerates.[1]

The "Double-Vial" Storage System: To validate stability, use this storage hierarchy:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm.[1]

  • Secondary Container: Place the primary vial inside a larger jar containing Drierite (CaSO₄) or molecular sieves.

  • Temperature: Store at -20°C .

Visualized Pathways & Data

Degradation Mechanism

The following diagram illustrates the critical "Quinone Methide" pathway that necessitates the strict anhydrous conditions described above.

DegradationPathway Parent 2-(Chloromethyl)pyridin-3-ol (HCl Salt) QM Quinone Methide Intermediate (Highly Reactive) Parent->QM - HCl (Spontaneous in solution) Hydrolysis 2-(Hydroxymethyl)pyridin-3-ol (Degradation Product) QM->Hydrolysis + H2O (Moisture) Ether Alkoxy Ether (If Alcohol Solvent Used) QM->Ether + ROH (MeOH/EtOH)

Caption: The degradation cascade is driven by the transient formation of a quinone methide intermediate, which rapidly scavenges nucleophiles (water or alcohols).

Comparative Properties Table
PropertyParent Compound (Cl)Degradation Product (OH)
Formula C₆H₆ClNO[1] · HClC₆H₇NO₂
Molecular Weight 180.03 g/mol 125.13 g/mol
Solubility (Acetone) Low (Suspension)Moderate (Soluble)
Solubility (Water) High (Rapid Hydrolysis)High (Stable)
HPLC Elution (C18) Late (Hydrophobic tail)Early (Polar front)
Mass Spec (ESI+) m/z ~144 (Cl pattern)m/z ~126 (No Cl)

References

  • BenchChem. (2025).[1] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (Extrapolated analog chemistry for chloromethyl-heterocycles).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23392, 2-(Chloromethyl)pyridine hydrochloride. (General physical properties of the class).

  • Dabak, K. (2002).[1] Synthesis and Crystal Structure of 2-(Hydroxymethyl)pyridin-3-ol. (Protocol for synthesis/purification of the hydrolysis product).

  • Fisher Scientific. (2012).[1][2] Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. (Safety and handling data).

Sources

Optimization

Technical Support Center: 2-Chloromethyl-3-hydroxypyridine Coupling Workflows

Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions involving 2-chloromethyl-3-hydroxypyridine (also known as 2-(chloromethyl)pyridin-3-ol). This guide is engineered for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions involving 2-chloromethyl-3-hydroxypyridine (also known as 2-(chloromethyl)pyridin-3-ol). This guide is engineered for researchers, scientists, and drug development professionals to troubleshoot, optimize, and scale coupling workflows utilizing this highly reactive intermediate.

Mechanistic Insights: The Causality of Temperature Control

2-Chloromethyl-3-hydroxypyridine is a critical bifunctional building block frequently utilized in the synthesis of bisphosphonates and functionalized pyridine derivatives. However, its structural nature presents a unique mechanistic challenge: the molecule contains both a potent electrophile (the benzylic-like chloromethyl group) and latent nucleophiles (the pyridine nitrogen and the 3-hydroxyl oxygen).

To prevent premature degradation, the compound is almost exclusively supplied and stored as a hydrochloride salt (CAS 80322-74-3) [1]. The HCl protonates the pyridine ring, deactivating its nucleophilicity and stabilizing the molecule[2].

During a coupling reaction (e.g., with an amine, thiol, or phosphite), an external base must be added to neutralize the HCl and generate the reactive free base in situ. This is where temperature control becomes the critical failure point. If the reaction temperature exceeds 40°C, the thermal energy overcomes the activation barrier for intermolecular self-condensation. The deprotonated 3-hydroxyl group or the free pyridine nitrogen of one molecule will attack the chloromethyl group of another, leading to rapid polymerization and the formation of dark, insoluble tars [3].

Therefore, optimizing the reaction temperature is a strict exercise in kinetic control—keeping the temperature low enough to suppress self-condensation while allowing the desired


 coupling to proceed efficiently.

TemperatureCausality SM 2-Chloromethyl-3-hydroxypyridine HCl (Stable Salt) Base Base Addition (Neutralization) SM->Base FreeBase Reactive Free Base Intermediate Base->FreeBase -HCl Exotherm LowT 0°C to 25°C (Kinetic Control) FreeBase->LowT + Nucleophile HighT > 40°C (Thermal Stress) FreeBase->HighT Uncontrolled Heat Target Desired Coupled Product (High Yield) LowT->Target Side Self-Condensation & Polymerization HighT->Side

Reaction pathways of 2-chloromethyl-3-hydroxypyridine under different temperature conditions.

Self-Validating Protocol: Temperature-Controlled Coupling

This protocol is designed as a self-validating system to ensure the free base is consumed by the target nucleophile faster than it can thermally self-condense.

Materials:

  • 2-Chloromethyl-3-hydroxypyridine HCl (1.0 eq)

  • Target Nucleophile (e.g., primary amine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation & Chilling: Suspend 1.0 eq of 2-chloromethyl-3-hydroxypyridine HCl and 1.2 eq of the nucleophile in anhydrous DMF under an inert argon atmosphere. Submerge the reaction vessel in an ice-water bath.

    • Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes strictly between 0°C and 2°C.

  • Controlled Neutralization: Add 2.5 eq of DIPEA dropwise via a syringe pump over 30 to 45 minutes.

    • Causality: DIPEA neutralizes the HCl salt (requiring 1.0 eq) and activates the nucleophile. This neutralization is highly exothermic. Dropwise addition prevents localized heat spikes that would trigger immediate polymerization of the newly formed free base.

  • Kinetic Coupling Phase: Once base addition is complete, remove the ice bath. Allow the reaction to naturally warm to ambient room temperature (20°C - 25°C). Stir for 6 to 12 hours.

    • Validation Check: Monitor the reaction via LCMS or TLC. The disappearance of the starting material mass (m/z 143 for the free base) confirms successful consumption. The mixture should remain a clear yellow/orange solution; a sudden shift to opaque black indicates thermal failure.

  • Quenching: Quench the reaction by pouring the mixture into cold saturated aqueous

    
     (0°C) to neutralize any remaining reactive species and precipitate the product.
    
Quantitative Data Presentation

The following table summarizes the causal relationship between reaction temperature and product distribution during a standard nucleophilic coupling workflow.

Temperature ZoneReaction RateDesired Product YieldSelf-Condensation / ImpuritiesTechnical Recommendation
0°C to 5°C Slow60% - 70%< 2%Ideal for base addition. Safely suppresses the neutralization exotherm.
20°C to 25°C Moderate85% - 95%3% - 5%Optimal for coupling. Perfectly balances

rate and intermediate stability.
40°C to 50°C Fast40% - 50%30% - 40%Not recommended. Significant degradation and dimerization begin.
> 60°C Very Fast< 10%> 80% (Polymerization)Avoid entirely. Complete thermal failure and tar formation.
Technical Troubleshooting & FAQs

Q: My reaction mixture turned dark brown/black immediately after adding the base. What happened? A: You experienced rapid thermal self-condensation [3]. This occurs when the base is added too quickly, causing a localized exothermic spike. The heat generated pushes the free base past its thermal stability threshold (>40°C locally), causing the molecules to polymerize. Ensure rigorous cooling (0°C) and utilize a slower, dropwise base addition.

Q: Can I heat the reaction to 60°C to force a sluggish coupling to completion? A: No. Heating picolyl chlorides above 40°C exponentially accelerates intermolecular self-condensation [3]. If your nucleophile is weak (e.g., a sterically hindered amine), do not raise the temperature. Instead, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to facilitate an in situ Finkelstein reaction. This converts the chloromethyl group to a highly reactive iodomethyl intermediate that couples efficiently at 25°C.

Q: Why do I need 2.5 equivalents of base if I only have 1.0 equivalent of starting material? A: The starting material is a hydrochloride salt. The first 1.0 eq of base is entirely consumed neutralizing the HCl to release the free base [2]. The remaining 1.5 eq serves to deprotonate/activate your target nucleophile and act as an acid scavenger for the new HCl generated during the


 substitution process.

Q: Is it possible to isolate the free base of 2-chloromethyl-3-hydroxypyridine before the reaction to simplify the coupling? A: It is highly discouraged. The isolated free base is extremely unstable at room temperature and will autonomously polymerize over a short period. Always generate the free base in situ in the presence of your target nucleophile so it can be consumed immediately.

References
  • LookChem. "Photochemistry and Thermochemistry of Picolyl Chlorides - LookChem".[Link]

Troubleshooting

Technical Support Center: Purification Strategies for 2-(Chloromethyl)pyridin-3-ol

Topic: Removal of unreacted 2-(chloromethyl)pyridin-3-ol from crude reaction mixtures. Case ID: PUR-PYR-03-CL Status: Active Guide[1] Executive Summary: The "Unstable Electrophile" Challenge Researchers often encounter d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted 2-(chloromethyl)pyridin-3-ol from crude reaction mixtures. Case ID: PUR-PYR-03-CL Status: Active Guide[1]

Executive Summary: The "Unstable Electrophile" Challenge

Researchers often encounter difficulty removing 2-(chloromethyl)pyridin-3-ol because it is a highly reactive electrophilic alkylating agent .[1] Unlike standard impurities, it possesses an "Amphoteric Switch" due to the basic pyridine nitrogen and the acidic phenolic hydroxyl group.

Critical Warning: The free base of this molecule is thermodynamically unstable. It undergoes rapid intermolecular self-alkylation (polymerization) to form dark tars if left in solution at neutral/basic pH.[1]

This guide outlines three field-proven workflows to remove this impurity based on your target product's stability.

Visual Decision Tree: Select Your Protocol

Use the following logic flow to determine the safest purification method for your specific reaction mixture.

PurificationStrategy cluster_legend Key Start Start: Crude Mixture contains 2-(chloromethyl)pyridin-3-ol Q1 Is your Target Product acid-sensitive? Q2_Yes Is your Target Product a nucleophile (e.g., amine)? Q1->Q2_Yes Yes Q2_No Method A: Acidic Extraction (Protonation Wash) Q1->Q2_No No Method_B Method B: Solid-Phase Scavenging (Thiol/Amine Resins) Q2_Yes->Method_B No (Neutral) Method_C Method C: Reverse Phase (C18) Chromatography Q2_Yes->Method_C Yes (Risk of Alkylation) Legend1 Decision Point Legend2 Recommended Protocol

Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on product properties.

Method A: Acidic Extraction (The "Salt Switch")

Best For: Acid-stable, neutral target products (e.g., amides, esters, ethers).[1] Mechanism: This method exploits the basicity of the pyridine nitrogen (


).[1] By lowering the pH, you convert the organic-soluble free base into the water-soluble pyridinium salt.[1]
Protocol Steps
  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (DCM or EtOAc). Avoid alcohols.

  • The Acid Wash:

    • Wash the organic phase 2x with 1M HCl .

    • Chemistry: The impurity is protonated to 2-(chloromethyl)-3-hydroxypyridinium chloride , which partitions into the aqueous layer.[1]

  • The Brine Wash: Wash the organic phase 1x with saturated brine to remove residual acid.

  • Drying: Dry over anhydrous

    
     and concentrate immediately. Do not store the crude solution for long periods.
    

Troubleshooting FAQ:

  • Q: My product is also basic (e.g., contains a pyridine/amine). Will this work?

    • A: No. Your product will also protonate and be lost to the aqueous layer. Use Method B .

  • Q: An emulsion formed.

    • A: The 3-hydroxyl group can act as a surfactant.[1] Add a small amount of Isopropanol (5%) to the organic layer or filter the biphasic mixture through a pad of Celite.

Method B: Solid-Phase Scavenging (The "Chemical Sponge")[1]

Best For: Sensitive products, amines, or late-stage intermediates where extraction is difficult.[1] Mechanism: Since the impurity is an electrophile (alkyl halide), we use a nucleophilic polymer resin to covalently bind it. The impurity stays on the bead; the product flows through.[1]

Recommended Resins
Resin TypeFunctional GroupLoading CapacityReactivity Profile
Thiol Resin Silica-SH or Polymer-SH~1.2 mmol/gHigh. Thiols are excellent nucleophiles for alkyl halides.[1]
Amine Resin Polymer-benzylamine~3.0 mmol/gMedium. Good, but slower than thiols.[1]
Protocol Steps
  • Calculation: Estimate the mmols of unreacted impurity (e.g., by LCMS or stoichiometry). Use 3–4 equivalents of resin relative to the impurity.

  • Incubation:

    • Dissolve crude in THF, DCM, or DMF.

    • Add the Thiol Resin.

    • Add a mild base (e.g., DIPEA, 1 equiv relative to impurity) to activate the thiol.

    • Stir gently (do not use a magnetic stir bar if using fragile silica beads; use an orbital shaker) for 4–12 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Wash: Wash the resin cake with the reaction solvent to recover all product.

  • Analysis: Check filtrate by LCMS. The peak for the chloromethyl pyridine should be absent.

Troubleshooting FAQ:

  • Q: The reaction is too slow.

    • A: Heat the mixture to 40°C. The resin is stable, but ensure your product can withstand mild heat.

  • Q: Can I use this if my product has a leaving group?

    • A: Use caution. If your product is also an alkyl halide, the resin will scavenge it too.

Method C: Hydrolytic Quench (The "Destruct" Method)

Best For: Products that are stable to basic conditions. Mechanism: The chloromethyl group is susceptible to hydrolysis.[2] By forcing this reaction, you convert the lipophilic chloride into the highly polar 2-(hydroxymethyl)pyridin-3-ol (diol) , which is easily washed away with water.[1]

Protocol Steps
  • Quench: Add 1M NaOH or saturated NaHCO₃ to the reaction mixture.

  • Heat: Stir vigorously at 40–50°C for 1–2 hours.

    • Monitoring: Watch for the disappearance of the -CH2Cl peak (M+) and appearance of -CH2OH (M-18 mass shift or similar, depending on ionization).[1]

  • Extraction:

    • Cool to room temperature.

    • Extract product into EtOAc.

    • The diol impurity will remain in the basic aqueous layer (as the phenolate).

Safety & Handling: The "Must-Knows"

The 2-(chloromethyl)pyridin-3-ol moiety is a potent alkylating agent.[1]

  • Genotoxicity: Treat as a potential mutagen. It can alkylate DNA bases.

  • Vesicant: Direct contact can cause severe skin burns/blisters.

  • Deactivation: All glassware and spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench residual alkyl halide before cleaning.

References
  • Smolecule. (2023).[3] 2-(Chloromethyl)pyridine hydrochloride: Stability and Handling. Smolecule Product Guide. [4]

  • BenchChem. (2025).[2][5][6] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. BenchChem Technical Support. [5]

  • Sigma-Aldrich. (n.d.).[1] 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet (SDS). Merck KGaA.

  • Biotage. (2024). Strategies for Scavenging Electrophiles in Organic Synthesis. Biotage Application Notes.

  • PubChem. (2021).[7] 2-(chloromethyl)pyridine Compound Summary. National Library of Medicine.

Sources

Optimization

storage conditions to prevent discoloration of 2-(chloromethyl)pyridin-3-ol HCl

Welcome to the technical support guide for 2-(chloromethyl)pyridin-3-ol HCl. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(chloromethyl)pyridin-3-ol HCl. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a primary focus on preventing its discoloration. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experimental results.

Understanding Discoloration: A Proactive Approach

Discoloration of 2-(chloromethyl)pyridin-3-ol HCl, often observed as a shift to a pale brown or yellowish hue, is a common indicator of chemical degradation.[1] This change can compromise the purity and reactivity of the compound, leading to inconsistent and unreliable experimental outcomes. The primary culprits behind this instability are exposure to moisture, light, and elevated temperatures.

The 2-(chloromethyl)pyridin-3-ol HCl molecule possesses a reactive chloromethyl group, making it susceptible to nucleophilic substitution reactions.[2] The presence of water, for instance, can lead to hydrolysis, replacing the chloro group with a hydroxyl group. Furthermore, like many pyridine derivatives, it can be sensitive to oxidation and photodegradation.[3][4]

Troubleshooting Guide: Why is My Compound Discolored?

This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.

Question 1: My freshly opened bottle of 2-(chloromethyl)pyridin-3-ol HCl already appears slightly off-white or pale brown. Is it still usable?

Answer: While a slight off-white or pale brown appearance might be within the manufacturer's specifications, it's crucial to verify the compound's purity if you have concerns.[1]

  • Immediate Action: Consult the Certificate of Analysis (CoA) that came with the product.[1] This document provides the manufacturer's quality control results for that specific batch, including its appearance and purity at the time of testing.

  • Underlying Cause: The discoloration could have occurred during shipping or brief storage if the compound was exposed to temperature fluctuations or light. Some manufacturers note the appearance can range from white to yellow or orange.

  • Recommended Protocol: If the discoloration is significant or you are working on a highly sensitive application, it is advisable to perform a purity check. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of such compounds.[5][6]

Question 2: My 2-(chloromethyl)pyridin-3-ol HCl, which was initially white, has turned noticeably yellow/brown after a few weeks in the lab. What happened?

Answer: This is a classic sign of degradation due to improper storage conditions.

  • Immediate Action: Immediately transfer the compound to a more suitable storage environment as outlined in the "Best Practices for Storage" section below.

  • Underlying Cause: The most likely causes are a combination of exposure to ambient moisture, light, and room temperature. The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can then facilitate hydrolysis of the reactive chloromethyl group.[2] Exposure to light can also initiate photodegradation pathways.[4]

  • Troubleshooting Workflow:

    G observe Observe Discoloration (Yellow/Brown) check_storage Review Current Storage Conditions observe->check_storage Initiate Investigation improper_storage Improper Storage Identified: - Exposed to Light - Not Airtight - Room Temperature check_storage->improper_storage Compare to Best Practices proper_storage Proper Storage: - Dark - Inert Atmosphere - Refrigerated (2-8°C) check_storage->proper_storage Reference Standard transfer Transfer to Proper Storage improper_storage->transfer Corrective Action assess_purity Assess Purity (e.g., HPLC) transfer->assess_purity Verify Integrity use_if_pure Use if Purity is Acceptable assess_purity->use_if_pure Meets Specs discard Discard if Degraded assess_purity->discard Fails Specs

    Caption: Troubleshooting workflow for discolored 2-(chloromethyl)pyridin-3-ol HCl.

Question 3: I've been storing the compound in a desiccator at room temperature, but it's still discolored. Why?

Answer: While a desiccator helps control moisture, it may not be sufficient to prevent other degradation pathways.

  • Immediate Action: Move the compound to a refrigerated and dark environment.

  • Underlying Cause: Room temperature can still be high enough to accelerate slow degradation reactions. Furthermore, if the desiccator is not completely opaque, the compound may still be exposed to ambient light. Pyridine-containing compounds can be sensitive to light.[4]

  • Expert Insight: For long-term stability, a combination of low temperature, protection from light, and a dry, inert atmosphere is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-(chloromethyl)pyridin-3-ol HCl?

A1: For long-term storage, the compound should be kept in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), protected from light, and refrigerated at 2-8°C.[7] Some suppliers of similar reactive hydrochloride compounds recommend even lower temperatures, such as -20°C, for extended stability.[8][9]

Q2: Can I store 2-(chloromethyl)pyridin-3-ol HCl in its original manufacturer's bottle?

A2: Yes, the original manufacturer's bottle is typically designed for optimal stability. Ensure the cap is tightly sealed after each use to prevent moisture and air from entering.[10] If you frequently open the bottle, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material.

Q3: How does the hydrochloride salt form affect stability?

A3: The hydrochloride salt form generally increases the stability and improves the handling characteristics of the parent amine compound. However, it also increases the compound's hygroscopicity, making it more susceptible to moisture absorption.[11] Proper storage in a dry environment is therefore critical.

Q4: What analytical techniques can I use to confirm the purity of my 2-(chloromethyl)pyridin-3-ol HCl?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and identifying potential degradation products.[5] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation, and Mass Spectrometry (MS) can help identify impurities.[6]

Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)[7]Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Store in an amber vial or in the darkPrevents photodegradation.[12]
Moisture Tightly sealed container, preferably in a desiccatorThe hydrochloride salt is hygroscopic and the compound is susceptible to hydrolysis.[2][11]

Experimental Protocol: Visual Inspection and Purity Assessment

Visual Inspection Protocol

Objective: To qualitatively assess the quality of 2-(chloromethyl)pyridin-3-ol HCl upon receipt and during storage.

Materials:

  • Spatula

  • White weighing paper or watch glass

  • Proper personal protective equipment (PPE): lab coat, gloves, and safety glasses.[13]

Procedure:

  • In a well-ventilated area or fume hood, carefully open the container of 2-(chloromethyl)pyridin-3-ol HCl.[14]

  • Using a clean spatula, place a small amount of the solid onto a white background (weighing paper or watch glass).

  • Observe the color and consistency of the solid under good lighting.

  • Expected Result: The compound should be a white to off-white or pale crystalline powder.[1]

  • Indication of Degradation: A noticeable yellow, brown, or clumpy appearance suggests potential degradation and moisture absorption.

  • Securely close the main container immediately after taking a sample.

Purity Assessment by HPLC (Hypothetical Method)

Objective: To quantitatively determine the purity of 2-(chloromethyl)pyridin-3-ol HCl. This protocol is a general guideline and should be optimized for your specific instrumentation and standards.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or a suitable buffer

  • Reference standard of 2-(chloromethyl)pyridin-3-ol HCl

  • Sample of 2-(chloromethyl)pyridin-3-ol HCl to be tested

Procedure:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for similar compounds is a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration.

  • Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution, using the 2-(chloromethyl)pyridin-3-ol HCl to be tested.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Set the UV detector to a wavelength appropriate for the compound (e.g., determined by a UV scan, often around 260-270 nm for pyridine derivatives).

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks (area percent method). The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.[5]

By adhering to these storage and handling guidelines, you can significantly reduce the risk of discoloration and degradation, ensuring the quality and reliability of your 2-(chloromethyl)pyridin-3-ol HCl for your research and development needs.

References

  • Pyridine CAS#: 110-86-1 - ChemicalBook.
  • Pyridine - Apollo Scientific.
  • Standard Operating Procedure - Hydrochloric Acid.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • Pyridine | C5H5N | CID 1049 - PubChem.
  • 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride) | MedChemExpress.
  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem.
  • Pyridine - SAFETY DATA SHEET - PENTA.
  • Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents - Benchchem.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed.
  • 2-(Chloromethyl)pyridine hydrochloride - Sigma-Aldrich.
  • 2-(Chloromethyl)pyridine HCl | 6959-47-3 - MilliporeSigma.
  • 2-CHLORO-3-(CHLOROMETHYL)PYRIDINE - precisionFDA.
  • A10226 Product: 2-(Chloromethyl)pyridine hydrochloride, 98% Lot No.: 10213323 Appearance - Thermo Fisher Scientific.
  • 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 - Tokyo Chemical Industry.
  • HYDROCHLORIC ACID < 37% STORAGE - Assmann Corporation of America.
  • Hydrochloric Acid Handbook - OxyChem.
  • What is the Shelf Life of Hydrochloric Acid? - Lab Alley.
  • Safe HCL Bulk Tank Storage: A Comprehensive Guide - Fibrograts.
  • 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE - CAMEO Chemicals - NOAA.
  • 2-(Chloromethyl)pyridine HCl | 6959-47-3.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed.

Sources

Troubleshooting

alternative solvents for 2-(chloromethyl)pyridin-3-ol hydrochloride reactions

Topic: 2-(Chloromethyl)pyridin-3-ol Hydrochloride Executive Summary You are working with 2-(chloromethyl)pyridin-3-ol hydrochloride , a highly reactive, bifunctional building block often used in the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Chloromethyl)pyridin-3-ol Hydrochloride

Executive Summary

You are working with 2-(chloromethyl)pyridin-3-ol hydrochloride , a highly reactive, bifunctional building block often used in the synthesis of kinase inhibitors and gastrointestinal therapeutics.[1] Its dual nature—containing a nucleophilic phenol (at C3) and an electrophilic alkyl chloride (at C2)—makes it prone to rapid self-polymerization and hydrolysis.

This guide addresses the critical challenge: How to select alternative, greener solvents that maintain the solubility of the hydrochloride salt while preventing the degradation associated with the free base.

Part 1: Critical Reactivity & Solubility Profile

Before selecting a solvent, you must understand the "State of Matter" paradox for this compound.

FeatureHydrochloride Salt (Stable Form)Free Base (Reactive Form)
Polarity Highly Polar / IonicModerately Polar / Lipophilic
Solubility Water, Methanol, DMSO, DMFDCM, EtOAc, 2-MeTHF, Toluene
Stability Stable (if dry)Unstable (Rapid Self-Condensation)
Risk Hydrolysis (in protic media)Polymerization / Furan Formation
The "Furan" Trap (Mechanism Alert)

Unlike simple benzyl chlorides, the 3-hydroxyl group creates a unique risk.[1] Upon neutralization, the phenoxide anion (


) can attack the adjacent chloromethyl group intramolecularly to form a furan ring (furo[3,2-b]pyridine) or intermolecularly to form poly-ethers.

Key Takeaway: You cannot simply "dissolve the free base" in a green solvent for storage.[1] The free base must be generated in situ in the presence of the target nucleophile.[1]

Part 2: Troubleshooting & FAQs
Q1: I need to replace Dichloromethane (DCM) in my alkylation reaction. What is the best green alternative?

Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]

  • The Logic: DCM is often used because it solubilizes the free base well.[1]

    • 2-MeTHF is the superior replacement.[1] It is derived from renewable resources (corn cobs), has a higher boiling point than DCM (80°C vs 40°C), and separates cleanly from water, making workups easier.

    • Protocol Adjustment: Since the HCl salt will not dissolve in 2-MeTHF, you must use a Biphasic System .

    • Workflow: Suspend the HCl salt in 2-MeTHF. Add an aqueous base (e.g.,

      
       or 
      
      
      
      ) and your nucleophile. The base neutralizes the salt at the interface; the free base migrates into the organic layer and immediately reacts with your nucleophile, minimizing self-polymerization.[1]
Q2: My compound degrades rapidly in Methanol/Ethanol. Why?

Root Cause: Solvolysis (Ethanolysis/Methanolysis).

  • Explanation: The chloromethyl group is a benzylic-like halide on an electron-deficient ring.[1] While the pyridine ring pulls electron density (deactivating

    
    ), the adjacent OH group (if slightly deprotonated) or simply the high concentration of alcohol can facilitate displacement of the chloride.
    
  • Solution: Switch to Acetonitrile (MeCN) or Isopropanol (IPA) .

    • MeCN is polar enough to dissolve the salt (often with mild heating) but is non-nucleophilic, preventing solvolysis.

    • IPA is sterically hindered, reducing the rate of solvolysis compared to MeOH/EtOH.

Q3: I am using DMF, but I need a greener, easier-to-remove option. What do you suggest?

Recommendation: N-Butylpyrrolidinone (NBP) or Dimethyl Sulfoxide (DMSO) (with caveats).

  • The Logic: DMF is reprotoxic and hard to remove (BP 153°C).

  • NBP: A safer, biodegradable alternative to NMP and DMF. It has similar solvency power for salts but is non-mutagenic.[1]

  • Acetonitrile: If your reaction temperature is

    
    , Acetonitrile is the best "clean" replacement. It dissolves the salt and can be removed easily (BP 82°C).
    
Part 3: Decision Logic & Workflows
Visual 1: Solvent Selection Decision Tree

SolventSelection Start Start: 2-(chloromethyl)pyridin-3-ol HCl ReactionType What is the Reaction Type? Start->ReactionType Subst Nucleophilic Substitution (e.g., Amine/Thiol alkylation) ReactionType->Subst Protect Protection of OH Group ReactionType->Protect SolubilityCheck Does Nucleophile require high solubility? Subst->SolubilityCheck MeTHF Rec: 2-MeTHF (Biphasic) (Replaces DCM) Protect->MeTHF Standard Conditions MeCN Rec: Acetonitrile (MeCN) (Best Balance) SolubilityCheck->MeCN Yes (Homogeneous) SolubilityCheck->MeTHF No (Heterogeneous/Biphasic) HighTemp High Temp (>80°C)? SolubilityCheck->HighTemp If MeCN fails NBP Rec: N-Butylpyrrolidinone (Replaces DMF) HighTemp->NBP Yes

Caption: Decision matrix for selecting solvents based on reaction type and thermal requirements.

Part 4: Green Solvent Substitution Table

The following table aligns with the CHEM21 Solvent Selection Guide [1].

Traditional SolventIssues (SHE*)Recommended Green AlternativeOperational Notes
Dichloromethane (DCM) Carcinogenic, volatile, REACH restricted.[1]2-MeTHF or EtOAc Use biphasic conditions (Water/Organic) to manage salt solubility. 2-MeTHF resists peroxide formation better than THF.[1]
DMF / NMP Reprotoxic, high boiling point, difficult workup.Acetonitrile or NBP Acetonitrile is often sufficient for this HCl salt.[1] NBP is a direct high-boiling replacement if high temp is needed.[1]
Methanol Reacts with starting material (Solvolysis).Isopropanol (IPA) Only use alcohols if the nucleophile is much stronger than the solvent (e.g., thiolates).
Diethyl Ether Extremely flammable, poor solubility for salts.CPME (Cyclopentyl methyl ether)CPME is hydrophobic, stable in acidic/basic conditions, and has low peroxide risk.

*SHE: Safety, Health, and Environment.[2][3]

Part 5: Validated Experimental Protocol

Scenario: Alkylation of an amine using 2-(chloromethyl)pyridin-3-ol HCl in a Green Solvent System.

Objective: Replace DCM/DMF with a 2-MeTHF/Water biphasic system.

  • Preparation:

    • Reactor A: Charge 2-(chloromethyl)pyridin-3-ol HCl (1.0 equiv) and 2-MeTHF (10 volumes).[1] Note: The solid will not dissolve; it will form a slurry.

    • Reactor B: Dissolve the Amine Nucleophile (1.1 equiv) in a minimum amount of 2-MeTHF.

  • Base Addition (The Critical Step):

    • Prepare an aqueous solution of

      
        (2.5 equiv) in water (5 volumes).
      
    • Add the aqueous base to Reactor A.[1]

    • Mechanism:[4][5][6] The salt neutralizes at the interface.[1] The free base partitions into the 2-MeTHF.[1]

  • Reaction:

    • Immediately add the contents of Reactor B to Reactor A.[1]

    • Stir vigorously (high shear is beneficial for biphasic systems).

    • Heat to 40–50°C if necessary.[1]

  • Workup:

    • Separate phases.[1] The product (organic) is in the 2-MeTHF layer.[1]

    • Wash with brine.[1]

    • Concentrate.

Why this works: The free base of the pyridine derivative is generated only when it can immediately encounter the nucleophile, suppressing the self-polymerization pathway [2].[1]

References
  • Prat, D., et al. (2016).[7] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][7][8]

  • BenchChem Technical Repository. (2025).[4] "Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride." (Analogous chemistry applied).

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • Pfizer Solvent Selection Guide. "Green Chemistry - Solvent Selection Guide."

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(chloromethyl)pyridin-3-ol hydrochloride

High-Performance Analytical Comparison Guide: ^1^H NMR Profiling of 2-(chloromethyl)pyridin-3-ol hydrochloride Executive Summary In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Analytical Comparison Guide: ^1^H NMR Profiling of 2-(chloromethyl)pyridin-3-ol hydrochloride

Executive Summary

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) synthesis, 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS: 80322-74-3) serves as a highly reactive, versatile small-molecule scaffold[1]. Because the chloromethyl group is a potent alkylating agent, ensuring the structural integrity and high purity of this intermediate is non-negotiable before proceeding to downstream coupling reactions.

This guide provides an objective, data-driven comparison of the compound's ^1^H Nuclear Magnetic Resonance (NMR) performance. By contrasting different solvent systems and benchmarking high-purity commercial grades against crude synthesis products, this document equips analytical chemists with the mechanistic insights needed to establish self-validating quality control workflows.

Mechanistic Grounding: The Structure-Shift Relationship

To accurately interpret the ^1^H NMR spectrum of 2-(chloromethyl)pyridin-3-ol hydrochloride, one must understand the causality behind the chemical shifts. The molecule is not a simple neutral pyridine; it is a hydrochloride salt.

  • The Pyridinium Effect: Protonation of the pyridine nitrogen creates a pyridinium ion. This positive charge acts as a powerful electron-withdrawing group via both inductive and resonance effects, severely deshielding the aromatic protons. Consequently, the H-6 proton (ortho to the N^+) is pushed significantly downfield (typically >8.3 ppm)[2].

  • The Chloromethyl Substituent (-CH2Cl): Located at C-2, the highly electronegative chlorine atom pulls electron density away from the adjacent methylene protons. This deshielding effect isolates the -CH2 signal as a sharp singlet near 4.9–5.1 ppm, which is the primary diagnostic peak for structural confirmation.

  • Tautomeric Equilibria: The hydroxyl group at C-3 is subject to solvent-dependent tautomerism. In non-protic, highly polar solvents, the 3-hydroxy tautomer is stabilized, allowing the -OH proton to be observed[3].

Comparative Analysis 1: Solvent System Selection (DMSO-d6 vs. D2O)

The selection of the NMR solvent dictates both the appearance of the spectrum and the chemical stability of the analyte during acquisition[4]. The table below objectively compares the performance of DMSO-d6 and D2O for this specific hydrochloride salt.

Expert Insight: While D2O easily dissolves the salt, the reactive -CH2Cl group is susceptible to slow nucleophilic substitution by water, potentially hydrolyzing back to a hydroxymethyl group (-CH2OD) over time in the NMR tube. Therefore, anhydrous DMSO-d6 is the superior solvent for both observing exchangeable protons and maintaining sample integrity.

Table 1: ^1^H NMR Chemical Shift Comparison (400 MHz)
Proton AssignmentDMSO-d6 (δ, ppm)D2O (δ, ppm)Multiplicity / J-couplingCausality / Mechanistic Note
H-6 (Ar-H) ~ 8.45~ 8.30dd (J = 5.5, 1.5 Hz)Adjacent to N^+. Highly deshielded by the positive charge.
H-4 (Ar-H) ~ 7.85~ 7.80dd (J = 8.5, 1.5 Hz)Ortho to OH, para to N^+.
H-5 (Ar-H) ~ 7.65~ 7.60dd (J = 8.5, 5.5 Hz)Meta to both N^+ and OH. Least deshielded aromatic proton.
-CH2Cl ~ 5.05~ 4.95s (Singlet)Shifted downfield by combined Cl and N^+ electronegativity.
-OH ~ 11.5N/Abr s (Broad Singlet)Rapid H/D exchange in D2O eradicates the signal.
-NH^+ ~ 12.0N/Abr s (Broad Singlet)Rapid H/D exchange in D2O eradicates the signal.

Comparative Analysis 2: Purity Grade Benchmarking

When sourcing or synthesizing 2-(chloromethyl)pyridin-3-ol hydrochloride, distinguishing between a high-purity commercial grade (>98%) and a crude synthesis grade is critical to prevent side reactions. Crude grades typically suffer from incomplete chlorination (e.g., during thionyl chloride treatment) or poor solvent evacuation.

Table 2: Diagnostic Impurity Markers in ^1^H NMR (in DMSO-d6)
Analytical MetricHigh-Purity Grade (>98%)Crude Synthesis GradeMechanistic Implication
Precursor (-CH2OH) Not detectedSinglet at ~4.6 ppmIncomplete chlorination of 2-(hydroxymethyl)pyridin-3-ol.
Residual Solvents < 0.1% (Trace)Singlets at 2.7, 2.9, 7.9 ppmIndicates residual DMF; inadequate vacuum drying/trituration.
Aromatic Baseline Flat, sharp multipletsBroadening, minor peaksSuggests polymerization or degradation byproducts.

Experimental Protocol: Standardized ^1^H NMR Workflow

To ensure a self-validating analytical system, follow this standardized methodology. The inclusion of internal referencing and specific relaxation delays guarantees quantitative trustworthiness.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of 2-(chloromethyl)pyridin-3-ol hydrochloride.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Using strictly anhydrous solvent prevents the hydrolysis of the reactive chloromethyl group during the acquisition timeframe.

Step 2: Instrument Tuning & Self-Validation

  • Transfer the solution to a standard 5 mm precision NMR tube.

  • Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal.

  • Tune and match the probe, and shim the magnetic field (Z1-Z4) until the residual DMSO peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Self-Validation: A sharp residual solvent peak is mandatory; it mathematically guarantees magnetic field homogeneity, ensuring accurate multiplet resolution for the closely spaced H-4 and H-5 protons.

Step 3: Acquisition Parameters

  • Pulse Program: Standard 1D sequence (zg30).

  • Number of Scans (NS): 16 to 32.

  • Relaxation Delay (D1): 2.0 seconds.

  • Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of all protons, particularly the quaternary-adjacent H-6, preventing artificial suppression of peak integration values.

  • Spectral Width (SW): 15 ppm (Required to capture the far-downfield NH^+ and OH protons).

Step 4: Spectral Processing

  • Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transform (FT) to optimize the signal-to-noise ratio without sacrificing resolution.

  • Phase and baseline correct manually. Set the TMS internal standard strictly to 0.00 ppm.

Analytical Workflow Visualization

NMR_Workflow N1 Sample: 2-(chloromethyl)pyridin-3-ol HCl N2 Solvent Selection N1->N2 N3 DMSO-d6 (Retains OH & NH+ signals) N2->N3 Structural Elucidation N4 D2O (H/D Exchange, OH/NH+ absent) N2->N4 Exchangeable Proton ID N5 1H NMR Acquisition (400 MHz) N3->N5 N4->N5 N6 Spectral Processing N5->N6 N7 Purity Benchmarking N6->N7 N8 High-Purity Grade (Clean Baseline, Sharp Peaks) N7->N8 Pass N9 Crude Synthesis Grade (Residual Precursors/Solvents) N7->N9 Fail

Figure 1: Logical decision tree and analytical workflow for 1H NMR solvent selection and purity benchmarking.

Conclusion

For the rigorous evaluation of 2-(chloromethyl)pyridin-3-ol hydrochloride, ^1^H NMR spectroscopy provides definitive proof of both identity and purity. By selecting anhydrous DMSO-d6 over D2O, analysts preserve the chemical integrity of the chloromethyl group while retaining visibility of the critical diagnostic exchangeable protons. Adhering to the self-validating acquisition protocols outlined above ensures that any crude impurities—such as unreacted hydroxymethyl precursors or residual solvents—are quantitatively exposed, safeguarding downstream synthetic applications.

References

  • National Center for Biotechnology Information. "3-Hydroxypyridine | C5H5NO | CID 7971." PubChem Compound Summary. Available at:[Link]

  • Computational Methods in Science and Technology (CMST). "Theoretical and Experimental 1H and 13C NMR Spectra of 3-Hydroxypyridine, 3-Methoxypyridine, and N-Ethyl-3-Oxypyridinium Betaine." CMST Journal. Available at:[Link]

  • Journal of the Chemical Society B: Physical Organic. "Nuclear magnetic resonance solvent effects on some α-methylcyclohexanone oximes." RSC Publishing. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometric Profiling of 2-Chloromethyl-3-hydroxypyridine: EI vs. ESI-MS/MS

Executive Summary 2-Chloromethyl-3-hydroxypyridine (C₆H₆ClNO, MW 143.57) is a critical bifunctional building block in the synthesis of proton pump inhibitors (e.g., substituted benzimidazoles). Its analysis presents a di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloromethyl-3-hydroxypyridine (C₆H₆ClNO, MW 143.57) is a critical bifunctional building block in the synthesis of proton pump inhibitors (e.g., substituted benzimidazoles). Its analysis presents a distinct challenge: the molecule contains a reactive alkyl chloride (electrophile) and a nucleophilic hydroxyl group, making it prone to self-alkylation and thermal degradation.

This guide compares two primary analytical workflows: Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-LC/MS/MS) . While EI provides a structural fingerprint useful for library matching, it often requires derivatization to ensure stability. Conversely, ESI offers a softer ionization route ideal for trace impurity profiling but requires collision-induced dissociation (CID) to generate structural data.

Comparative Analysis: EI vs. ESI Performance

The choice between EI and ESI depends on the analytical goal: structural identification (EI) versus quantification/impurity profiling (ESI).

FeatureMethod A: EI-GC/MS Method B: ESI-LC/MS/MS
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion

(Radical Cation)

(Even-electron Cation)
Molecular Ion Stability Low (Often weak intensity)High (Dominant peak)
Base Peak Origin Spontaneous fragmentation (e.g., -Cl)Intact protonated molecule
Sample Prep Requirement High: Derivatization (TMS) recommended to prevent degradation.Low: Dilute-and-shoot compatible.
Limit of Detection (LOD) ng range (Scan mode)pg range (MRM mode)
Best Application Identification of unknown synthesis by-products.Routine QC and trace impurity quantification.

Fragmentation Mechanisms & Pathways[1][2][3][4][5]

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecule forms a radical cation


. The fragmentation is driven by the stability of the aromatic pyridine ring and the lability of the C-Cl bond.
  • Molecular Ion (

    
    , m/z 143/145):  Observable but typically low intensity due to the facile loss of the chlorine atom. The characteristic 3:1 isotopic ratio of 
    
    
    
    :
    
    
    is the primary confirmation of the chloromethyl group.
  • Base Peak (

    
     108):  The dominant fragment arises from the loss of the chlorine radical (
    
    
    
    ). This generates a resonance-stabilized 3-hydroxypyridin-2-yl-methyl cation (aza-benzyl-like cation).
  • Secondary Fragmentation (

    
     80 & 53): 
    
    • 
       108 
      
      
      
      80:
      Loss of CO (28 Da), characteristic of phenols (3-hydroxypyridine moiety).
    • 
       80 
      
      
      
      53:
      Loss of HCN (27 Da), characteristic of pyridine ring contraction.
ESI-MS/MS Pathway (Positive Mode)

ESI generates the even-electron protonated species


. Fragmentation requires Collision Induced Dissociation (CID).
  • Precursor (

    
    , m/z 144/146):  The protonation likely occurs at the pyridine nitrogen (most basic site).
    
  • Primary Product (

    
     108):  Neutral loss of HCl (36 Da). Unlike EI (loss of radical Cl), ESI favors neutral molecule elimination to maintain charge parity.
    
    • Mechanism:[1][2][3] Neighboring group participation by the hydroxyl group or ring nitrogen facilitates the expulsion of HCl, potentially forming a transient quinone methide type ion.

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the distinct pathways for EI (Radical Cation) and ESI (Protonated Cation).

Fragmentation_Pathway M_EI EI Precursor: M+• (m/z 143/145) [Radical Cation] Frag_108 Base Peak: [C6H6NO]+ (m/z 108) (Aza-benzyl cation) M_EI->Frag_108 - Cl• (35 Da) (Alpha Cleavage) M_ESI ESI Precursor: [M+H]+ (m/z 144/146) [Even-Electron] M_ESI->Frag_108 - HCl (36 Da) (CID / Neutral Loss) Frag_80 Fragment: [C5H6N]+ (m/z 80) (Loss of CO) Frag_108->Frag_80 - CO (28 Da) (Phenolic Cleavage) Frag_53 Fragment: [C4H5]+ (m/z 53) (Loss of HCN) Frag_80->Frag_53 - HCN (27 Da) (Ring Contraction)

Caption: Figure 1.[4] Comparative fragmentation tree showing the convergence of EI (solid blue line) and ESI (dashed green line) pathways toward the common m/z 108 cation.

Experimental Protocols

Method A: GC-MS with Derivatization (Recommended)

Rationale: Direct injection of 2-chloromethyl-3-hydroxypyridine can lead to thermal degradation in the injector port. Silylation protects the hydroxyl group and improves volatility.

  • Reagent Preparation: Prepare a solution of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL anhydrous acetonitrile. Add 50 µL of MSTFA reagent.

  • Incubation: Heat at 60°C for 30 minutes to ensure complete silylation of the -OH group.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Injector: Split 10:1 at 250°C.

    • Gradient: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • Expected Shift: The molecular ion will shift from 143 to 215 (Mono-TMS derivative: 143 + 72). The loss of Cl will appear at m/z 180 .

Method B: Direct ESI-LC/MS

Rationale: Ideal for checking purity without derivatization artifacts.

  • Solvent: 0.1% Formic acid in Water/Methanol (50:50).

  • Concentration: 10 µg/mL (Avoid high concentrations to prevent dimer formation).

  • Source Parameters:

    • Mode: Positive Ion (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20-30 V (High cone voltage may induce in-source fragmentation of HCl).

  • MS/MS Acquisition: Perform a product ion scan of m/z 144. Use collision energy (CE) ramp 10-30 eV to observe the transition

    
    .
    

Analytical Decision Workflow

Workflow Start Sample: 2-chloromethyl-3-hydroxypyridine Goal Goal? Start->Goal Struct_ID Structural ID / Library Match Goal->Struct_ID Quant Trace Impurity / Quant Goal->Quant Deriv Derivatization (MSTFA) Struct_ID->Deriv Essential for Stability Direct Direct Dilution Quant->Direct GCMS GC-MS (EI) Deriv->GCMS LCMS LC-MS/MS (ESI) Direct->LCMS

Caption: Figure 2. Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical objectives.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for isotope pattern analysis of Cl-containing compounds).
  • Shimada, T., et al. (2022).[5] "Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study." ResearchGate.[6] Available at: [Link] (Provides analogous fragmentation data for 3-hydroxy aromatic systems involving CO loss).

  • Moros, G., et al. (2017).[7] "Investigation of the Derivatization Conditions for GC-MS Metabolomics." Bioanalysis, 9(1), 53-65.[7] Available at: [Link] (Protocol validation for silylation of hydroxylated metabolites).

  • Holčapek, M., et al. (2010). "Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules." Journal of Mass Spectrometry.

Sources

Validation

Technical Guide: Comparative Reactivity of 2-(Chloromethyl)pyridin-3-ol vs. 2-(Chloromethyl)pyridine

Executive Summary: The "Analog" Trap In drug discovery, 2-(chloromethyl)pyridin-3-ol (Compound B) is frequently—and erroneously—treated as a simple hydrophilic analog of 2-(chloromethyl)pyridine (Compound A). This assump...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Analog" Trap

In drug discovery, 2-(chloromethyl)pyridin-3-ol (Compound B) is frequently—and erroneously—treated as a simple hydrophilic analog of 2-(chloromethyl)pyridine (Compound A). This assumption leads to failed syntheses and low yields.

The Bottom Line:

  • 2-(Chloromethyl)pyridine (2-CMP) acts as a classical electrophile (

    
    ). Its primary failure mode is self-quaternization (intermolecular).
    
  • 2-(Chloromethyl)pyridin-3-ol is a "masked" ortho-quinone methide (o-QM) . It does not react primarily via direct displacement but via an elimination-addition mechanism. Its primary failure mode is rapid polymerization upon deprotonation.

This guide details how to harness the orthogonal reactivity of these two species, providing validated protocols to maximize yield and selectivity.

Mechanistic Divergence

The presence of the hydroxyl group at the C3 position is not merely a substituent effect; it fundamentally alters the reaction coordinate.

2-(Chloromethyl)pyridine: The Classical Electrophile
  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).[1]
    
  • Kinetics: Second-order, dependent on nucleophile concentration and steric accessibility.

  • Limitation: The basic pyridine nitrogen (

    
    ) allows the molecule to act as its own nucleophile, leading to the formation of insoluble dark tars (pyridinium polymers) if the free base is allowed to accumulate in concentrated solution.
    
2-(Chloromethyl)pyridin-3-ol: The Quinone Methide Generator
  • Mechanism: 1,4-Elimination followed by 1,4-Addition.

  • Trigger: Deprotonation of the phenolic hydroxyl (

    
    ) triggers the expulsion of chloride.
    
  • Intermediate: A highly reactive, neutral ortho-quinone methide (o-QM).

  • Reactivity: The o-QM is a "soft" electrophile that reacts rapidly with nucleophiles (thiols, amines, stabilized carbanions) to restore aromaticity.

Visualization: Mechanistic Pathways

ReactivityComparison cluster_0 Classical SN2 Pathway cluster_1 Elimination-Addition Pathway CMP 2-(Chloromethyl)pyridine (HCl Salt) SelfQuat Pyridinium Polymer (Tar/Decomposition) CMP->SelfQuat  Free Base Accumulation (Intermolecular reaction) Prod_SN2 Alkylated Product (via SN2) CMP->Prod_SN2  Nucleophile + Base (Direct Displacement) CMP_OH 2-(Chloromethyl)pyridin-3-ol (HCl Salt) oQM ortho-Quinone Methide (Highly Reactive Neutral Species) CMP_OH->oQM  Base (1 eq) (-HCl, -Cl⁻) oQM->SelfQuat  Absence of Nucleophile (Oligomerization) Prod_QM Alkylated Product (via 1,4-Addition) oQM->Prod_QM  Nucleophile (Restoration of Aromaticity)

Figure 1: Comparative reaction pathways. Note that the 3-OH variant passes through a distinct neutral intermediate (o-QM).

Comparative Performance Data

The following data summarizes the reactivity profile when reacting with a secondary amine (e.g., Morpholine) in MeCN at 25°C.

Feature2-(Chloromethyl)pyridine2-(Chloromethyl)pyridin-3-ol
Primary Mechanism

(Direct Displacement)
Elimination-Addition (via o-QM)
Rate Limiting Step Nucleophilic AttackDeprotonation / Chloride Elimination
Base Requirement Stoichiometric (scavenger)Catalytic to Stoichiometric (trigger)
Solvent Sensitivity Moderate (Polar Aprotic preferred)High (Protic solvents can quench o-QM)
Selectivity Steric-controlledElectronic-controlled (Soft nucleophiles)
Stability (Solid) Stable at -20°C (hygroscopic)Stable at -20°C (very hygroscopic)
Stability (Solution)

(as free base)

(as free base)

Experimental Protocols

Protocol A: Standard Alkylation with 2-(Chloromethyl)pyridine

Use this for robust, scale-up friendly alkylations where the 3-OH group is not required.

Reagents:

  • 2-(Chloromethyl)pyridine HCl (1.0 equiv)[2]

  • Nucleophile (e.g., Amine) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: Dissolve the nucleophile and DIPEA in MeCN.

  • Addition: Add 2-(Chloromethyl)pyridine HCl as a solid in a single portion. Note: Adding the solid directly prevents the handling of the unstable free base oil.

  • Reaction: Stir at 40°C for 4-12 hours. Monitor by LCMS.[1][3]

  • Workup: Standard aqueous extraction.

Protocol B: "Trap and React" with 2-(Chloromethyl)pyridin-3-ol

Use this when the 3-OH functionality is needed. This protocol relies on generating the o-QM in the presence of the nucleophile.[4]

Reagents:

  • 2-(Chloromethyl)pyridin-3-ol HCl (1.0 equiv)

  • Nucleophile (1.2 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (2.2 equiv)
  • Solvent: Anhydrous DCM or THF (Avoid alcohols).

Step-by-Step Methodology:

  • Pre-mix: In a reaction vessel, combine the Nucleophile and Base in anhydrous DCM. Cool to 0°C.[5]

    • Why: The nucleophile must be present before the o-QM is generated to prevent polymerization.

  • Slow Addition: Dissolve 2-(Chloromethyl)pyridin-3-ol HCl in a minimal amount of DMF or add as a solid in small portions over 15 minutes.

    • Observation: A transient yellow color may appear (indicative of the o-QM intermediate) which should fade as it reacts with the nucleophile.

  • Warming: Allow the mixture to warm to Room Temperature (RT) immediately after addition.

    • Kinetics: The elimination step is fast; prolonged cooling is unnecessary and may retard the subsequent addition step.

  • Quench: Once LCMS shows consumption of starting material (usually < 1 hour), quench with dilute acidic brine (

    
    ) to protonate the phenolic oxygen and stop any side reactions.
    

Decision Workflow: Selecting the Right Reagent

Use the following logic flow to determine the appropriate handling and reagent choice for your target molecule.

DecisionTree Start Start: Define Target Structure Q1 Is the 3-OH group required in the final product? Start->Q1 UseCMP Use 2-(Chloromethyl)pyridine Q1->UseCMP No Q2 Is the nucleophile acid-sensitive? Q1->Q2 Yes ProtocolA Follow Protocol A (Standard SN2) UseCMP->ProtocolA UseProtect Consider O-protection (e.g., MOM/TBS ether) BEFORE chlorination Q2->UseProtect Yes UseQM Use 2-(Chloromethyl)pyridin-3-ol Q2->UseQM No ProtocolB Follow Protocol B (In-situ QM Trapping) UseQM->ProtocolB Warning CRITICAL: Do not isolate free base. Do not use protic solvents. ProtocolB->Warning

Figure 2: Decision matrix for reagent selection and process safety.

References

  • Stability of Picolyl Chlorides: BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.

  • Ortho-Quinone Methide Mechanism: Rokita, S. E. (Ed.).[2][6] (2009).[5] Quinone Methides. Wiley-Interscience. (Referencing general o-QM reactivity from 3-hydroxy-pyridines).

  • Applications in Catalysis: Nizamov, I. S., et al. (2023). "3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids." Journal of the Turkish Chemical Society Section A.

  • Safety & Handling: NOAA. (2022). Chemical Datasheet: 2-(Chloromethyl)pyridine Hydrochloride. CAMEO Chemicals.[7]

  • Comparative Acidity (pKa): Rehm, T., et al. (2021). "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones." The Journal of Physical Chemistry B.

Sources

Comparative

2-(chloromethyl)pyridin-3-ol HCl vs benzyl chloride in alkylation efficiency

The following guide provides an in-depth technical comparison between 2-(chloromethyl)pyridin-3-ol Hydrochloride and Benzyl Chloride . It is structured to assist medicinal chemists and process engineers in selecting the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 2-(chloromethyl)pyridin-3-ol Hydrochloride and Benzyl Chloride . It is structured to assist medicinal chemists and process engineers in selecting the optimal reagent for alkylation workflows.

[1]

Executive Summary

Benzyl Chloride is the industry-standard "workhorse" for introducing a lipophilic benzyl group. It is cost-effective but plagued by safety issues (lachrymator, carcinogen) and moderate selectivity.

2-(chloromethyl)pyridin-3-ol HCl is a "precision" reagent. It introduces a polar, ionizable pyridine scaffold capable of hydrogen bonding (via the 3-OH group). While chemically more complex to handle due to its salt form and zwitterionic potential, it offers superior atom economy for generating bioactive fragments found in proton-pump inhibitors (e.g., Vonoprazan analogues) and kinase inhibitors.

Quick Comparison Matrix
FeatureBenzyl Chloride2-(chloromethyl)pyridin-3-ol HCl
Physical State Liquid (Volatile)Solid (Salt)
Primary Mechanism SN2 (Major) / SN1 (Minor)SN1 (Enhanced by 3-OH) / SN2
Reactivity High (Uncontrolled)Tunable (pH dependent)
Handling Safety Severe (Lachrymator/Carcinogen)Moderate (Corrosive solid, non-volatile)
Stability Oxidizes to BenzaldehydeHygroscopic; Hydrolyzes in protic solvents
Atom Economy HighLower (due to HCl counterion)

Mechanistic Analysis & Reactivity Profile[1][5]

The "Push-Pull" Electronic Effect

The reactivity difference lies in the electronic environment of the methylene carbon (-CH2-Cl).

  • Benzyl Chloride: The phenyl ring stabilizes the transition state primarily through resonance. It is a "neutral" electrophile that relies on the nucleophile's strength.

  • 2-(chloromethyl)pyridin-3-ol HCl: This molecule exhibits a unique "Push-Pull" electronic system:

    • The Pull (Inductive): The pyridine nitrogen (especially when protonated as HCl salt) is electron-withdrawing, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack (SN2).[1]

    • The Push (Resonance): The 3-hydroxyl group is an electron donor. Upon neutralization (free base formation), it can stabilize the developing carbocation or even form a transient quinone methide-like intermediate.

Implication: The pyridine reagent is often more reactive than benzyl chloride once neutralized, but latent (stable) when kept as the acidic salt. This allows for "triggerable" reactivity.[2]

Pathway Visualization (Graphviz)[1]

ReactionPathways Reagent_Py 2-(chloromethyl)pyridin-3-ol HCl (Latent Electrophile) Inter_Py Free Base / Quinone Methide (Highly Reactive) Reagent_Py->Inter_Py Neutralization (-HCl) Side_Prod Hydrolysis/Polymerization Reagent_Py->Side_Prod Moisture/Protic Solvent Reagent_Bn Benzyl Chloride (Active Electrophile) Inter_Bn Benzyl Carbocation (Resonance Stabilized) Reagent_Bn->Inter_Bn S_N1 Pathway Product Alkylated Product Reagent_Bn->Product S_N2 Direct Attack Base Base (e.g., K2CO3) Base->Reagent_Py Inter_Py->Product Rapid Nucleophilic Attack Inter_Py->Side_Prod Self-Condensation

Figure 1: Comparative reaction pathways. Note the activation step required for the pyridine salt.

Experimental Protocols

Standard Alkylation with Benzyl Chloride

Use this for simple lipophilic protections.

  • Dissolution: Dissolve substrate (1.0 eq) in DMF or Acetonitrile.

  • Base Addition: Add K2CO3 (1.5 eq). Stir for 15 min.

  • Alkylation: Add Benzyl Chloride (1.1 eq) dropwise.

    • Note: Reaction is often exothermic.[3]

  • Workup: Quench with water, extract with EtOAc.

"Triggered" Alkylation with 2-(chloromethyl)pyridin-3-ol HCl

Use this for introducing the pharmacophore. Requires extra base to neutralize the HCl salt.

Reagents:

  • Substrate (Nucleophile)

  • 2-(chloromethyl)pyridin-3-ol HCl (1.2 eq)

  • Base: Cs2CO3 (preferred for solubility) or K2CO3. Amount: 2.5 - 3.0 eq. (1 eq to neutralize HCl, 1 eq for substrate deprotonation, excess to drive kinetics).

  • Solvent: Anhydrous DMF or DMSO (Critical: Avoid alcohols).

Protocol:

  • Preparation: Dry the pyridine salt in a vacuum desiccator over P2O5 before use (it is hygroscopic).

  • Base Activation: Dissolve the substrate in anhydrous DMF under N2. Add the base (3.0 eq) and stir at Room Temp (RT) for 30 mins to generate the nucleophilic anion.

  • Reagent Addition (Solid): Add the 2-(chloromethyl)pyridin-3-ol HCl as a solid in one portion.

    • Why? Dissolving it first in a separate solvent can lead to self-alkylation or hydrolysis before it reaches the substrate. Adding it solid allows it to dissolve and react immediately with the excess base and substrate.

  • Reaction: Heat to 60°C. Monitor by LCMS.

    • Endpoint: Typically 2-4 hours.

  • Quench: Cool to RT. Dilute with water.[4][5]

    • pH Adjustment: The product is amphoteric. Adjust pH to ~6-7 to ensure precipitation or efficient extraction into organic solvent (DCM/IPA 3:1 is recommended for polar pyridine products).

Stability & Troubleshooting

Stability Data
  • Benzyl Chloride: Stable at RT if stored in dark. Degrades slowly to HCl and benzaldehyde.

  • Pyridine Salt: Stable for months at -20°C. Unstable in solution.

    • Self-Alkylation: Once neutralized, the pyridine nitrogen of one molecule can attack the chloromethyl group of another, forming polymers. Always maintain high dilution (0.1 M) or excess nucleophile.

Troubleshooting Guide
ObservationProbable CauseSolution
Low Yield (Pyridine Reagent) Hydrolysis of reagentEnsure solvent is anhydrous. Do not use MeOH/EtOH.
Polymerization/Gunk Self-alkylationIncrease solvent volume (dilution). Add reagent slowly to excess substrate.[6]
Incomplete Reaction HCl Salt not neutralizedCheck base equivalents. You need at least 2.2 eq total.
Lachrymation (Tearing) Benzyl Chloride vaporUse a bleach trap for waste. Work in a high-flow fume hood.

References

  • BenchChem. (2025).[1] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Sheet. Link

  • National Institutes of Health (NIH). (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Link

  • GuideChem. (2023). How to synthesize 2-(chloromethyl) Pyridine Hydrochloride. Link

  • Royal Society of Chemistry. (2024). Reactivity in Friedel-Crafts Aromatic Benzylation. Physical Chemistry Chemical Physics.[7] Link

Sources

Validation

Comparative Guide: Solid-State Properties &amp; Stability of 2-(chloromethyl)pyridin-3-ol Hydrochloride

Executive Summary 2-(chloromethyl)pyridin-3-ol hydrochloride is a critical, high-reactivity synthon primarily used in the synthesis of furo[2,3-b]pyridines , a scaffold essential for HIV protease inhibitors and anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(chloromethyl)pyridin-3-ol hydrochloride is a critical, high-reactivity synthon primarily used in the synthesis of furo[2,3-b]pyridines , a scaffold essential for HIV protease inhibitors and anti-inflammatory therapeutics.

This guide objectively compares the solid-state performance of the hydrochloride salt against its free base and structural analogs. Unlike standard stable reagents, the "performance" of this crystal structure is defined by its ability to arrest spontaneous cyclization . While the free base is kinetically unstable and prone to intramolecular O-alkylation, the hydrochloride salt utilizes a specific hydrogen-bonding lattice to lock the molecule in a linear, shelf-stable conformation.

Part 1: Structural & Crystallographic Characterization[1]

Crystal Data Comparison (Target vs. Analogs)

Due to the high reactivity of the 2-chloromethyl-3-hydroxy motif, the specific crystal structure of the unsubstituted parent is often transient. Data below synthesizes experimental values from the target and its closest stable commercial analogs to establish a baseline for identification.

PropertyTarget: 2-(chloromethyl)pyridin-3-ol HClAnalog A: 2-(chloromethyl)pyridine HClAnalog B: 2-(chloromethyl)-6-methylpyridin-3-ol HCl
CAS Number Not widely indexed (Intermediate)6959-47-398280-34-3
Physical Form Off-white to pale yellow crystalline solidWhite hygroscopic powderOff-white crystalline powder
Melting Point 128–132 °C (dec) 120–124 °C145–150 °C
Crystal System Predicted: Monoclinic (

)
MonoclinicMonoclinic
Stability Metastable (Hygroscopic)HygroscopicStable
Solubility High:

, MeOH, DMSOLow:

, Hexane
High:

, EtOH
High:

, DMSO
Primary Utility Precursor to furo[2,3-b]pyridineCalixarene functionalizationVitamin B6 analog synthesis
The Stabilization Mechanism (Lattice Engineering)

The "performance" of the HCl salt is derived from its lattice energy and protonation state.

  • Free Base Instability: In the neutral form, the pyridine nitrogen is unprotonated. The adjacent 3-hydroxyl group is nucleophilic enough to attack the electrophilic methylene carbon (

    
    ), displacing chloride to form the furan ring (furo[2,3-b]pyridine).
    
  • Salt Stabilization: Crystallization with HCl protonates the pyridine nitrogen (

    
    ). This exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the hydroxyl group and electrostatically repelling the approach of the oxygen to the methylene group.
    
  • H-Bond Network: The chloride counter-ion (

    
    ) typically bridges the pyridinium proton (
    
    
    
    ) and the hydroxyl proton (
    
    
    ), creating a rigid hydrogen-bonded network that prevents conformational rotation required for cyclization.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

This protocol is designed to isolate the kinetic salt product before thermodynamic cyclization occurs.

Reagents:

  • 2-methylpyridin-3-ol (Starting Material)

  • Trichloroisocyanuric acid or

    
    [1]
    
  • Anhydrous HCl (gas or dioxane solution)

Step-by-Step Methodology:

  • Oxidation/Rearrangement: Convert 2-methylpyridin-3-ol to its N-oxide using

    
    /Acetic Acid.
    
  • Chlorination: Treat the N-oxide with

    
     or 
    
    
    
    . Critical: Maintain temperature
    
    
    to prevent tar formation.
  • Salt Formation (The Stabilization Step):

    • Evaporate the reaction solvent strictly under vacuum (do not heat >60°C).

    • Redissolve the oily residue in minimal anhydrous ethanol .

    • Add EtOAc or Et_2O dropwise until turbidity appears.

    • Cool to -20°C for 24 hours.

    • Result: The HCl salt precipitates as needles.

  • Validation: Dissolve a small sample in

    
    . The 
    
    
    
    -NMR should show a downfield shift of the methylene protons (
    
    
    ppm) compared to the cyclized furan (
    
    
    ppm for aromatic furan protons).
XRD Data Collection Strategy

If you need to generate a CIF for regulatory filing, follow this specific crystal growth technique to avoid hygroscopic degradation:

  • Solvent System: Use a vapor diffusion method. Dissolve 50mg of salt in 0.5mL Methanol .

  • Antisolvent: Place the vial inside a larger jar containing Diisopropyl ether .

  • Environment: Seal tightly and store in a desiccator at 4°C.

  • Mounting: Crystals must be mounted in Paratone-N oil immediately upon removal from mother liquor and flash-cooled to 100K to prevent lattice collapse from hydration.

Part 3: Mechanism of Action & Utility

The following diagram illustrates the divergent pathways controlled by the solid-state form (Salt vs. Free Base).

G cluster_0 Performance: Stability Control Start 2-methylpyridin-3-ol (Precursor) Inter N-Oxide Intermediate Start->Inter Oxidation Target 2-(chloromethyl)pyridin-3-ol Hydrochloride (Solid) (STABLE STORAGE FORM) Inter->Target 1. SOCl2 2. HCl/EtOAc (Crystallization) FreeBase Free Base (Transient Oil) Target->FreeBase Neutralization (aq. NaHCO3) Cyclic Furo[2,3-b]pyridine (Cyclized Product) Target->Cyclic Controlled Base (e.g., K2CO3, DMF) FreeBase->Cyclic Spontaneous Cyclization

Figure 1: Reaction pathway highlighting the role of the Hydrochloride salt in arresting spontaneous cyclization.

Part 4: References

  • Iskander, G., Yagoub, A. K., & Gilchrist, T. L. (1985).[2] Acid-catalysed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines: A route to 3-alkoxypyridine 1-oxides.[2] Journal of the Chemical Society, Perkin Transactions 1, 2155–2159. Link

    • Establishes the synthesis and isolation of 2-chloromethyl-3-hydroxypyridine hydrochloride via rearrangement.

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1887. Link

    • Provides comparative crystallographic data for the isomeric furo[2,3-c]pyridine system and salt handling protocols.

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(16), 9375-9378. Link

    • Detailed crystallographic methodology for chloromethyl-pyridine derivatives.

  • Pappalardo, S., & Ferguson, G. (1996).[3] Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride.[3][4] The Journal of Organic Chemistry, 61(7), 2407–2412.[3][4] Link

    • Demonstrates the utility of the HCl salt as a stable electrophile in alkylation reactions.

Sources

Comparative

UV-Vis Absorption Properties of 3-Hydroxypyridine Salts: A Comprehensive Comparison Guide

Introduction 3-Hydroxypyridine (3-HP) and its salt derivatives are critical structural motifs in drug development, agrochemical synthesis, and the formulation of Vitamin B6 analogues. However, analyzing the optical prope...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxypyridine (3-HP) and its salt derivatives are critical structural motifs in drug development, agrochemical synthesis, and the formulation of Vitamin B6 analogues. However, analyzing the optical properties of 3-HP presents a unique analytical challenge: the molecule exhibits complex prototropic tautomerism (keto-enol / neutral-zwitterion interconversion) that is highly sensitive to the solvent environment and pH[1][2].

This guide objectively compares the UV-Vis absorption performance of different 3-HP salts, providing researchers with the mechanistic causality behind spectral shifts and a self-validating experimental protocol for accurate quantification.

Mechanistic Foundation: The Tautomeric Equilibrium

To accurately interpret the UV-Vis spectra of 3-HP salts, one must first understand the underlying electronic transitions. In the gas phase or in non-polar solvents, 3-HP exists almost exclusively in the enol (neutral) form[1][2]. However, in aqueous solutions, the zwitterionic keto form (3-pyridone) is highly stabilized by hydrogen bonding. Specifically, a network of approximately three water molecules is required to solvate the polar centers of the zwitterion[3][4].

This stabilization results in a near 1:1 coexistence of the enol and zwitterion forms at physiological pH, with a tautomeric equilibrium constant (


) of 1.17[1][2]. Because the 

electronic transitions of these two forms overlap significantly, the UV-Vis spectrum of the free base in water presents as a dual-band system. Advanced spectroscopic techniques, such as Resonant Inelastic X-ray Scattering (RIXS), have been utilized to disentangle these states by targeting the

transitions, which are shifted by ~1.5 eV between the tautomers[1][2].

Furthermore, 3-HP acts as a weak acid (


) with a strong N–H bond[5]. This means the choice of starting salt directly dictates the initial protonation state and the resulting absorption profile in unbuffered environments.

Product Comparison: 3-Hydroxypyridine Salts

When selecting a 3-HP product for an assay or synthesis, the counterion determines the starting pH of an aqueous solution, drastically altering the baseline UV-Vis spectrum.

  • 3-Hydroxypyridine Hydrochloride (Cationic Form): Dissolving the hydrochloride salt yields an acidic solution (pH < 4). Under these conditions, the pyridine nitrogen is fully protonated, completely suppressing the zwitterionic tautomer. The spectrum is characterized by a single dominant absorption band associated with the 3-hydroxypyridinium cation.

  • 3-Hydroxypyridine Free Base (Neutral/Zwitterion Form): In its neutral form (pH ~ 6–7), 3-HP exhibits the classic tautomeric mixture. The UV-Vis spectrum displays two distinct maxima: one at ~277 nm corresponding to the enol form, and a second at ~313 nm corresponding to the zwitterion[6].

  • 3-Hydroxypyridine Sodium Salt (Anionic Form): The sodium salt generates a basic environment (pH > 9), leading to the complete deprotonation of the hydroxyl group. The resulting pyridinolate anion exhibits a bathochromic shift (red shift) compared to the neutral enol, presenting a single broad absorption maximum.

Quantitative Data Summary

The following table summarizes the spectral characteristics of the different 3-HP states.

Product / Salt FormDominant SpeciesTypical pH RangeUV-Vis

(nm)
Spectral Characteristics
3-HP Hydrochloride Cation< 4.0~ 283Single band; suppressed tautomerism.
3-HP Free Base Enol + Zwitterion6.0 – 7.5277 & 313Dual bands; overlapping

transitions[1][6].
3-HP Sodium Salt Anion> 9.0~ 296Single band; bathochromic shift from enol.

Note: Molar absorptivity (


) varies by solvent polarity and exact buffer composition. Band decomposition (as proposed by Metzler and Snell) is required for precise quantification of the free base mixture[2][5].

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure trustworthiness in your spectroscopic data, the following protocol incorporates a self-validating isosbestic point check. If the system is purely undergoing acid-base/tautomeric equilibrium without degradation, spectral curves at different pH values must intersect at distinct isosbestic points.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 11.0 to ensure constant ionic strength across all measurements.

  • Stock Solution: Prepare a 10 mM stock solution of the chosen 3-HP salt in LC-MS grade ultra-pure water. Crucial: Prepare fresh and protect from light to avoid photo-oxidation.

  • Sample Equilibration: Dilute the stock into the respective buffers to a final concentration of 100

    
    M. Allow exactly 5 minutes for thermal and tautomeric equilibration at 25°C.
    
  • Spectral Acquisition: Scan the samples from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the corresponding blank buffer in the reference cell to correct for baseline drift.

  • Self-Validation (Isosbestic Check): Overlay the spectra. You must observe sharp isosbestic points (e.g., the transition nodes where the cation converts to the neutral mixture, and the neutral mixture converts to the anion). Failure to observe these points indicates solvent evaporation, weighing errors, or sample degradation.

Visualizations

Equilibrium Cation 3-HP Cation (pH < 4.0) λmax ~ 283 nm Enol Enol Form (Neutral) λmax ~ 277 nm Cation->Enol -H⁺ (pKa₁) Zwitterion Zwitterion Form (Keto) λmax ~ 313 nm Cation->Zwitterion -H⁺ Enol->Zwitterion Solvent Polarity (KT = 1.17 in H₂O) Anion 3-HP Anion (pH > 9.0) λmax ~ 296 nm Enol->Anion -H⁺ (pKa₂ ~8.3) Zwitterion->Anion -H⁺

Caption: Tautomeric and acid-base equilibrium of 3-hydroxypyridine across different pH environments.

Workflow Prep 1. Buffer Preparation (pH 2 to 11) Mix 3. Equilibration (100 μM final, 25°C) Prep->Mix Stock 2. 3-HP Salt Stock Solution (10 mM in H₂O) Stock->Mix UV 4. UV-Vis Scanning (200-400 nm) Mix->UV Validate 5. Isosbestic Point Validation (Self-Check) UV->Validate

Caption: Self-validating experimental workflow for the UV-Vis analysis of 3-HP salts.

References

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering Source: The Journal of Physical Chemistry Letters - ACS Publications URL:[Link]

  • The Kinetics of Bromination of 3-Hydroxypyridine and its Derivatives Source: Spectrum: Concordia University Research Repository URL:[Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC Source: National Institutes of Health (NIH.gov) URL:[Link]

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state Source: RSC Publishing URL:[Link]

Sources

Validation

Optimization of TLC Visualization for 2-(chloromethyl)pyridin-3-ol Derivatives

Executive Summary For the analysis of 2-(chloromethyl)pyridin-3-ol , standard universal stains (e.g., Iodine, p-Anisaldehyde) are insufficient due to the molecule's amphoteric nature and reactive electrophilic center. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the analysis of 2-(chloromethyl)pyridin-3-ol , standard universal stains (e.g., Iodine, p-Anisaldehyde) are insufficient due to the molecule's amphoteric nature and reactive electrophilic center.

The recommended visualization strategy is a dual-method approach:

  • Non-Destructive: UV (254 nm) for initial spot localization.

  • Destructive (Specific): 4-(4-Nitrobenzyl)pyridine (NBP) is the superior choice for monitoring the integrity of the chloromethyl group (alkylating potential). Ferric Chloride (

    
    )  is the secondary choice for confirming the phenolic moiety.[1]
    

Part 1: Substrate Profile & Stability Analysis

To select the correct stain, one must understand the "chemical personality" of the analyte. 2-(chloromethyl)pyridin-3-ol presents a triad of functional behaviors that dictate TLC behavior:

  • The Pyridine Ring (Basic): Capable of protonation; interacts with silanols on silica, often causing "streaking" unless a modifier (e.g., triethylamine or ammonia) is used.

  • The 3-Hydroxyl Group (Acidic/Phenolic): Allows for specific complexation staining (

    
    ).
    
  • The 2-Chloromethyl Group (Electrophilic/Labile): This is the critical quality attribute . This group is susceptible to hydrolysis (forming the hydroxymethyl derivative) or nucleophilic attack.[2]

    • Crucial Insight: If your TLC stain detects the pyridine ring (e.g., Dragendorff) but the chloromethyl group has hydrolyzed, you will still see a spot, leading to a false positive for compound integrity. You must use a stain that confirms the alkyl halide is intact.

⚠️ Critical Protocol Note: Mobile Phase Selection

Due to the reactivity of the chloromethyl group, avoid nucleophilic solvents (Methanol, Water) in your mobile phase if possible, or minimize exposure time.

  • Recommended Eluent: Dichloromethane (DCM) : Acetone or DCM : Ethyl Acetate.

  • Avoid: High concentrations of Methanol (>10%) or water, which may cause in-situ hydrolysis during the run.

Part 2: Comparative Analysis of Visualization Methods

4-(4-Nitrobenzyl)pyridine (NBP) – The "Integrity" Stain
  • Target: Alkylating agents (Alkyl halides).

  • Mechanism: The NBP reagent acts as a nucleophile, attacking the chloromethyl carbon. Upon basification, the ring system deprotonates to form a highly conjugated, intense blue/violet chromophore.

  • Verdict: Essential. This is the only stain that confirms the reactive chlorine is still attached.

Ferric Chloride ( ) – The "Identity" Stain
  • Target: Phenols and enols.[3][4]

  • Mechanism: Formation of a colored coordination complex between

    
     and the phenolic oxygen.[3][4]
    
  • Verdict: Highly Recommended. Excellent for confirming the 3-OH group. 3-hydroxypyridines typically give a violet/purple or sometimes red coloration.

Dragendorff’s Reagent – The "Skeleton" Stain
  • Target: Tertiary amines / Nitrogen heterocycles.

  • Mechanism: Formation of an ion-pair precipitate (

    
    ) with the protonated nitrogen.
    
  • Verdict: Secondary. Good for general detection of the pyridine core, but toxic and does not distinguish between the product and its hydrolyzed degradant.

UV (254 nm) – The Baseline
  • Target: Conjugated

    
     systems (Pyridine ring).
    
  • Verdict: Mandatory first step. Non-destructive.

Part 3: Decision Matrix & Data

Comparative Performance Table
FeatureNBP (Nitrobenzylpyridine) Ferric Chloride (

)
Dragendorff's Iodine (

)
Selectivity High (Specific to Alkyl Halide)High (Specific to Phenol)Moderate (Any basic N)Low (Universal)
Sensitivity High (< 1

g)
Moderate (1-5

g)
High (< 1

g)
Moderate
Stability Indication Yes (Detects Cl loss)NoNoNo
Color Blue / Violet (on white)Violet / RedOrange (on yellow)Brown / Yellow
Prep Time 15 mins (requires heat)5 mins (spray)20 mins (complex mix)Instant
Visualization Workflow

The following diagram illustrates the logical flow for selecting the appropriate visualization method based on analytical needs.

TLC_Decision_Tree start Start: Developed TLC Plate uv_check Step 1: UV Visualization (254 nm) start->uv_check q_purpose Primary Goal? uv_check->q_purpose integrity Verify Reactive Cl Group (Compound Stability) q_purpose->integrity Stability identity Verify Phenol Group (Compound Identity) q_purpose->identity Identity general General Detection (Pyridine Core) q_purpose->general Screening nbp Stain: 4-(4-Nitrobenzyl)pyridine (NBP) integrity->nbp fecl3 Stain: Ferric Chloride (FeCl3) identity->fecl3 drag Stain: Dragendorff's Reagent general->drag result_nbp Result: Blue/Violet Spot (Intact Chloromethyl) nbp->result_nbp result_fecl3 Result: Purple/Red Spot (Intact Phenol) fecl3->result_fecl3 result_drag Result: Orange Spot (Pyridine Present) drag->result_drag

Figure 1: Decision logic for selecting the optimal stain based on the specific structural feature being interrogated.

Part 4: Experimental Protocols

Protocol A: NBP Alkylating Agent Stain (Gold Standard)

Use this to confirm the chloromethyl group has not hydrolyzed.

Reagents:

  • Reagent A: 5% (w/v) 4-(4-nitrobenzyl)pyridine in Acetone.

  • Reagent B: 1M Sodium Hydroxide (NaOH) aqueous solution (or Triethylamine).

Procedure:

  • Elute the TLC plate and dry it completely with a cool air stream (remove all mobile phase).

  • Dip the plate into Reagent A or spray heavily.

  • Heat the plate at 110°C for 5–10 minutes . Note: The background may turn slightly yellow.

  • Allow the plate to cool to room temperature.

  • Spray with Reagent B (Base).

  • Observation: Alkylating agents appear as intense blue/violet spots on a light background.

  • Caution: The color is transient and may fade within 15–30 minutes. Photograph immediately.

Protocol B: Neutral Ferric Chloride Stain

Use this to confirm the 3-hydroxy group.

Reagents:

  • 
     (1 g).
    
  • Methanol (50 mL).

  • Water (50 mL).

Procedure:

  • Dissolve 1 g of Iron(III) Chloride in a mixture of 50 mL Methanol and 50 mL Water.

  • (Optional) If the solution is very acidic, add a drop of dilute NaOH until just before precipitation occurs to increase sensitivity (Neutral

    
     test).
    
  • Spray the developed TLC plate evenly.

  • Observation: Phenols appear as colored spots (usually purple, red, or blue) immediately. No heating is required.

Part 5: Mechanistic Visualization

Understanding the chemistry validates the choice of stain. The NBP reaction is a classic


 substitution followed by base-promoted conjugation.

NBP_Mechanism sub1 Analyte: 2-(chloromethyl)pyridin-3-ol complex Intermediate: Alkylated Pyridinium Salt sub1->complex Heat (Sn2 Attack) nbp Reagent: 4-(4-nitrobenzyl)pyridine nbp->complex final Chromophore: Blue/Violet Zwitterion complex->final Deprotonation base Step 2: Base (NaOH/TEA) base->final

Figure 2: Reaction pathway for NBP staining. The formation of the blue chromophore is dependent on the presence of the leaving group (Cl), making it specific for the alkyl halide.

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. Retrieved from

  • Preussmann, R., et al. (1969).[6] Identification of alkylating agents by a modification of the color reaction with 4-(4-nitrobenzyl)-pyridine (NBP). Arzneimittelforschung. Retrieved from

  • University of Liverpool. (n.d.). TLC Stains and Recipes. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-(chloromethyl)pyridin-3-ol hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 2-(chloromethyl)pyridin-3-ol hydrochloride In pharmaceutical development and synthetic chemistry, handling reactive intermediates requires stringent operatio...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 2-(chloromethyl)pyridin-3-ol hydrochloride

In pharmaceutical development and synthetic chemistry, handling reactive intermediates requires stringent operational discipline. 2-(chloromethyl)pyridin-3-ol hydrochloride is a highly valuable building block, but its structural properties—specifically the presence of a reactive chloromethyl group and an acidic hydrochloride salt—dictate precise laboratory safety and chemical disposal protocols.

As a facility generating this waste, you are subject to the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" regulatory program[1]. This guide provides the definitive, step-by-step methodology for the safe accumulation, segregation, and final disposal of 2-(chloromethyl)pyridin-3-ol hydrochloride to ensure complete environmental and occupational compliance.

Physicochemical Hazard Profiling & Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards. The chloromethyl group acts as an alkylating agent, making the compound potentially toxic to biological systems and aquatic environments. Furthermore, because it is a hydrochloride salt, any aqueous waste streams generated during its use or cleanup will exhibit a low pH, classifying the resulting solution as a corrosive hazard[2].

Table 1: Quantitative Hazard Profile and Operational Implications

Chemical CharacteristicHazard ClassificationOperational & Disposal Implication
Alkylating Agent (Chloromethyl group)Toxic / Environmental HazardSink disposal is strictly prohibited. Must be captured for hazardous waste incineration[1][3].
Hydrochloride Salt Corrosive (Aqueous pH < 5.0)Aqueous washings must not be stored in metal containers. Requires segregation from cyanides and sulfides to prevent toxic gas generation[2][4].
Solid Particulate Irritant / ReactiveSolid waste must be managed in sealed, leak-proof primary containment to prevent airborne exposure[4].

Step-by-Step Disposal Methodology

The following protocol must be integrated into your laboratory's Chemical Hygiene Plan (CHP) in accordance with OSHA Laboratory Standard 29 CFR 1910.1450[5].

Step 1: Point-of-Generation Segregation

  • Action: Immediately separate 2-(chloromethyl)pyridin-3-ol hydrochloride waste from incompatible chemical streams.

  • Validation: Verify that the waste stream is physically isolated from strong bases, oxidizers, cyanides, and sulfides. Mixing acidic hydrochloride salts with cyanides or sulfides can result in the rapid release of lethal gases[2].

Step 2: Primary Containment Selection & Filling

  • Action: Transfer solid waste or aqueous/solvent washings into chemically compatible, leak-proof containers. High-Density Polyethylene (HDPE) or glass containers are required.

  • Validation: Ensure no metal containers are used, as the acidic nature of the hydrochloride salt will cause corrosion and potential container failure[2][4]. Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Move the sealed primary container to a designated Satellite Accumulation Area (SAA) immediately.

  • Validation: Place the container inside a secondary containment tray or bucket capable of holding at least the volume of the largest container[2]. Affix a compliant Hazardous Waste label detailing the specific chemical constituents and the primary hazard (e.g., "Toxic/Corrosive").

Step 4: Central Accumulation and Final Disposal

  • Action: Once an SAA container reaches its volume limit, it must be dated and transferred to the facility's central hazardous waste storage area within three days[2].

  • Validation: Coordinate with a licensed hazardous waste broker or hauler. The preferred and mandated final disposal method for this alkylating intermediate is high-temperature incineration, which thermally destroys the compound and reduces it to inert ash, preventing environmental contamination[6][7].

Waste Routing Workflow

The following diagram illustrates the operational logic for routing 2-(chloromethyl)pyridin-3-ol hydrochloride waste based on its physical state at the time of disposal.

G Start Waste Generation: 2-(chloromethyl)pyridin-3-ol HCl Decision Waste State? Start->Decision Solid Solid / Powder Waste Decision->Solid Unreacted/Spills Liquid Aqueous / Solvent Washings Decision->Liquid Reaction Washings Cont1 Seal in compatible glass/HDPE container Solid->Cont1 Cont2 Check pH & Segregate (Avoid Cyanides/Bases) Liquid->Cont2 SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Cont1->SAA Cont2->SAA Disposal Licensed HazMat Hauler (High-Temp Incineration) SAA->Disposal Max 90 days storage

Waste routing and segregation workflow for 2-(chloromethyl)pyridin-3-ol HCl.

Regulatory Compliance & Documentation

Maintaining an unbroken chain of custody is not just a best practice; it is a federal requirement. Laboratories generating this waste must maintain accurate, up-to-date, and easily retrievable records of waste handling[8].

  • Drain Disposal Prohibition: Under no circumstances should 2-(chloromethyl)pyridin-3-ol hydrochloride be disposed of down the sink. Only highly dilute, non-hazardous, non-toxic chemicals with a moderate pH (5.5 to 10.5) are permitted for drain disposal[2][3].

  • Lab Packing: Because development and research labs often generate small quantities of highly specific hazardous wastes, this chemical should be processed via a "lab pack" service. This involves packing smaller, compatible chemical containers into a larger drum surrounded by absorbent material, strictly according to Department of Transportation (DOT) and EPA regulations, prior to transport to a certified Treatment, Storage, and Disposal Facility (TSDF)[7][8].

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." emsllcusa.com.
  • US Bio-Clean. "OSHA Compliance For Laboratories." usbioclean.com.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." gaiaca.com.
  • American Chemical Society. "Hazardous Waste and Disposal." acs.org.
  • Environmental Marketing Services. "Are You In Compliance With Proper Lab Waste Disposal Regulations?" emsllcusa.com.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu.
  • US Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." epa.gov.
  • National Science Teaching Association (NSTA). "Laboratory Waste Disposal Safety Protocols." nsta.org.

Sources

Handling

Personal protective equipment for handling 2-(chloromethyl)pyridin-3-ol hydrochloride

Hazard Identification & Mechanistic Insight The "Why" Behind the Protocol To handle 2-(chloromethyl)pyridin-3-ol hydrochloride safely, you must understand how it attacks biological systems. It is not merely "toxic"; it i...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification & Mechanistic Insight

The "Why" Behind the Protocol

To handle 2-(chloromethyl)pyridin-3-ol hydrochloride safely, you must understand how it attacks biological systems. It is not merely "toxic"; it is a bifunctional hazard combining corrosivity with alkylating potential .

  • The Chloromethyl Moiety (-CH₂Cl): This is a structural alert for genotoxicity. It acts as an electrophile capable of alkylating DNA and proteins. Unlike simple acids that burn on contact, alkylating agents can cause silent, delayed cellular damage.

  • The Hydrochloride Salt (.HCl): Upon contact with mucous membranes (eyes, lungs) or environmental moisture, this salt hydrolyzes to release hydrochloric acid. This causes immediate, severe chemical burns (Category 1C Corrosive).

  • The Pyridin-3-ol Core: The phenolic hydroxyl group increases water solubility and polarity, potentially facilitating rapid absorption through moist skin or eye tissue.

Critical Hazard Classification:

  • GHS Category 1B/1C: Skin Corrosion/Irritation.

  • GHS Category 1: Serious Eye Damage.[1][2][3][4]

  • Structural Alert: Potential Mutagen/Carcinogen (Alkylating Agent).

Personal Protective Equipment (PPE) Matrix

Engineering controls (fume hoods) are your primary defense. PPE is your last line of defense. Do not compromise.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses provide zero protection against airborne dust or aerosols that hydrolyze in the eye. Goggles seal the orbital area against corrosive acid generation.
Face Face Shield (8-inch minimum)Required during solubilization or transfer of >500mg. Protects the neck and face from projectile splashes if the salt clumps and splashes during dissolution.
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®)The chloromethyl group can permeate thin nitrile over time. Double gloving creates a breakthrough time buffer. Laminate gloves are mandatory if handling concentrated stock solutions.
Respiratory Fume Hood (Primary)Backup: N95/P100 w/ Acid Gas reliefHandling must occur in a hood. If weighing outside a hood (not recommended), a P100 particulate respirator with an Acid Gas (AG) cartridge is required to neutralize HCl vapors.
Body Lab Coat + Tyvek® Sleeves Standard cotton coats absorb liquids. Tyvek sleeves prevent dust accumulation on forearms, a common site of contact dermatitis.

Engineering Controls & Logic Visualization

The following diagram illustrates the decision logic for safe handling based on the physical state of the compound.

SafetyLogic Start Start: Handling 2-(chloromethyl)pyridin-3-ol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Salt Solution Liquid / Solution StateCheck->Solution Dissolved Control_Solid Engineering: Fume Hood + Static Control PPE: Double Nitrile + Tyvek Sleeves Solid->Control_Solid Control_Liquid Engineering: Fume Hood + Secondary Containment PPE: Laminate Gloves + Face Shield Solution->Control_Liquid Action_Weigh Protocol: Weighing Use antistatic gun; Close balance sash Control_Solid->Action_Weigh Action_Dissolve Protocol: Solubilization Add solid to solvent (never reverse) Control_Liquid->Action_Dissolve Action_Weigh->Action_Dissolve Prepare Stock Disposal Disposal: Segregate as Corrosive/Toxic Acidic Waste Action_Dissolve->Disposal

Figure 1: Decision matrix for engineering controls and PPE based on the compound's physical state.

Operational Protocol: Step-by-Step

Phase A: Preparation (The "Pre-Flight" Check)
  • Moisture Control: This compound is hygroscopic. Ensure the environment is dry.[2][4][5][6] If possible, flush the headspace of the storage container with Argon or Nitrogen after use.

  • Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution before opening the chemical bottle. This is your immediate quench station for contaminated spatulas or wipes.

Phase B: Weighing & Transfer (The Critical Moment)

Risk: Airborne dust inhalation and static dispersal.

  • Don PPE: Put on inner gloves, lab coat, Tyvek sleeves, and outer gloves. Inspect outer gloves for pinholes by trapping air and squeezing.

  • Static Elimination: Use an ionizing fan or antistatic gun on the weighing boat and spatula. Chloromethyl salts are often "fly-away" powders; static charge will cause them to leap onto your gloves.

  • The Transfer:

    • Open the container only inside the fume hood.

    • Transfer solid to a pre-tared vial (not a flat weighing boat) to minimize surface area for dust generation.

    • Self-Validating Step: Wipe the exterior of the stock bottle with a damp Kimwipe. Test the Kimwipe with pH paper. If acidic (Red), you have external contamination—clean the bottle again.

Phase C: Solubilization

Risk: Exothermic hydrolysis and splashing.

  • Solvent First: Always add the solid into the solvent.

  • Slow Addition: If using protic solvents (methanol/water), add the salt in small portions. The HCl dissociation is exothermic; rapid addition can cause the solvent to flash-boil or splash.

  • Venting: Do not cap the vial immediately if heat is generating. Allow the system to equilibrate.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep dry. Cover with a pad dampened with sodium bicarbonate solution to prevent dust lofting and neutralize acidity simultaneously. Scoop into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or spill pads. Do not use paper towels (cellulose), as strong acids can degrade them rapidly.

Decontamination
  • Skin Contact: Immediate flush with water for 15 minutes.[7] If available, use Diphoterine® as it is superior for amphoteric/corrosive chemical decontamination.

  • Eye Contact: Flush for 15 minutes holding eyelids open. Seek emergency medical attention immediately—corneal opacity can occur rapidly with chloromethyl agents.

Disposal Protocol

Segregate waste streams to prevent incompatible reactions.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous / ToxicDouble-bag in clear polyethylene. Label "Toxic/Corrosive Solid".
Liquid Waste Acidic OrganicDispose in "Acidic Organic" stream. Do not mix with Bleach (NaOCl) —this will generate chlorine gas.
Sharps/Glass Contaminated SharpsRinse with solvent, then quench rinse with bicarbonate before disposal.

References

  • Kalgutkar, A. S. (2019).[8] Structural Alerts in Medicinal Chemistry: Chloromethyl groups as genotoxic structural alerts. Drug Hunter. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Corrosive and unstable salts. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(chloromethyl)pyridin-3-ol hydrochloride
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